molecular formula C54H48BrClN2O4 B15554104 IR-825

IR-825

Cat. No.: B15554104
M. Wt: 904.3 g/mol
InChI Key: BAUXJOQQUWDIAO-UHFFFAOYSA-N
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Description

IR-825 is a useful research compound. Its molecular formula is C54H48BrClN2O4 and its molecular weight is 904.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUXJOQQUWDIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C\6/C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48BrClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of IR-825 in Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the core mechanisms governing the action of IR-825, a near-infrared (NIR) cyanine (B1664457) dye, in the context of photothermal therapy (PTT) for cancer treatment. It details the photophysical principles, cellular interactions, and downstream biological effects, supported by quantitative data and established experimental protocols.

Core Principles of this compound Mediated Photothermal Therapy

Photothermal therapy is a therapeutic strategy that utilizes photothermal agents (PTAs) to convert light energy into heat, inducing localized hyperthermia to ablate tumor cells.[1][2] The efficacy of PTT hinges on the properties of the PTA and the wavelength of the activating light.

1.1 The Role of Near-Infrared (NIR) Light

PTT typically employs light in the NIR window (700-1000 nm).[1][3] This is because biological tissues, such as hemoglobin and water, have minimal light absorption in this range, allowing for deeper tissue penetration and reduced damage to surrounding healthy tissue.[1][3]

1.2 this compound as a Photothermal Agent

This compound is a small molecule cyanine dye characterized by its strong absorbance in the NIR spectrum and high photothermal conversion efficiency.[4] Its fundamental mechanism involves the absorption of photons from an NIR laser (typically around 808 nm), which elevates the molecule to an excited electronic state. Instead of releasing this energy as light (fluorescence), the energy is dissipated primarily through non-radiative vibrational relaxation, generating significant localized heat.[5] This rapid temperature increase in the target tissue leads to irreversible cell damage and death.[3] this compound also features a terminal carboxyl group, which allows for its convenient conjugation to other molecules and nanostructures for enhanced delivery and functionality.[6]

G Figure 1: Fundamental Mechanism of this compound in PTT NIR_Light NIR Light (e.g., 808 nm) IR825 This compound Molecule NIR_Light->IR825 Photon Absorption Excited_State Excited Electronic State IR825->Excited_State Relaxation Non-Radiative Decay (Vibrational Relaxation) Excited_State->Relaxation Energy Dissipation Heat Heat Generation (Hyperthermia >42°C) Cell_Death Tumor Cell Death (Apoptosis / Necrosis) Heat->Cell_Death Relaxation->Heat

Figure 1: Fundamental Mechanism of this compound in PTT

The Critical Role of Nanocarriers in this compound Delivery

While effective as a PTA, free this compound suffers from poor water solubility, low stability in physiological conditions, and non-specific biodistribution, which limit its therapeutic application.[1][4] To overcome these challenges, this compound is commonly encapsulated within or conjugated to various nanocarriers.

Commonly used nanocarriers include:

  • Polymeric Micelles: Self-assembled structures that can encapsulate hydrophobic dyes like this compound.[7][8]

  • Liposomes: Vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic agents.[1]

  • PLGA (Poly(lactic-co-glycolic acid)) Nanoparticles: Biodegradable polymers that offer controlled release and stability.[9]

These nanoformulations improve the bioavailability of this compound and enable passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[5] Furthermore, their surfaces can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting of cancer cells.[10][11]

G Figure 2: Nanocarrier Formulation Workflow cluster_0 Components cluster_1 Formulation & Functionalization cluster_2 Final Product IR825 This compound Dye (Hydrophobic) Formulation Encapsulation / Conjugation IR825->Formulation Carrier Nanocarrier Material (e.g., Polymers, Lipids) Carrier->Formulation Ligand Targeting Ligand (Optional) Functionalization Surface Modification Ligand->Functionalization Formulation->Functionalization Nanoparticle Targeted this compound Nanoparticle Functionalization->Nanoparticle

Figure 2: Nanocarrier Formulation Workflow

Cellular and Molecular Mechanisms of Action

The therapeutic effect of this compound-mediated PTT is the result of a cascade of events at the cellular and molecular level, beginning with nanoparticle uptake and culminating in various forms of cell death.

3.1. Cellular Uptake and Subcellular Localization

This compound loaded nanoparticles are typically internalized by cancer cells through an active, energy-dependent process of endocytosis.[12][13] The specific pathway, such as clathrin-mediated or caveolae-mediated endocytosis, can be influenced by the nanoparticle's size, shape, and surface chemistry.[14][15] Following uptake, the nanoparticles are trafficked within endosomes and may eventually be localized to critical organelles. Studies have shown that this compound nanocarriers can accumulate in the mitochondria and endoplasmic reticulum.[7][8] Localization to these sites is particularly effective, as they are central to regulating cellular metabolism and apoptosis.

G Figure 3: Cellular Uptake and Trafficking Pathway NP This compound Nanoparticle Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis (Energy-Dependent) Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Payload Release Lysosome->Release Mito Mitochondria Release->Mito Localization ER Endoplasmic Reticulum Release->ER Localization

Figure 3: Cellular Uptake and Trafficking Pathway

3.2. Downstream Cellular Effects

Upon irradiation with an NIR laser, the localized hyperthermia generated by this compound triggers several downstream effects that contribute to tumor destruction.

  • Direct Thermal Ablation: The primary effect is direct cell killing through hyperthermia. Temperatures exceeding 42°C cause denaturation of essential proteins, disruption of the cell membrane, and damage to nucleic acids, leading to cell death via apoptosis or necrosis.[1][5][16]

  • Generation of Reactive Oxygen Species (ROS): PTT can induce the production of ROS, such as singlet oxygen and superoxide (B77818) radicals.[1][17] These highly reactive molecules inflict severe oxidative stress, damaging lipids, proteins, and DNA, thereby amplifying the cytotoxic effect and contributing to apoptosis.[18]

  • Immunogenic Cell Death (ICD): The stress and damage induced by PTT can cause tumor cells to die in a manner that stimulates an anti-tumor immune response. This process, known as ICD, involves the release of damage-associated molecular patterns (DAMPs) and tumor-associated antigens (TAAs).[19] These molecules act as danger signals that recruit and activate immune cells, such as dendritic cells and T lymphocytes, potentially leading to a systemic, long-term anti-tumor immunity that can target distant metastases.[19]

  • Inhibition of Heat Shock Proteins (HSPs): Tumor cells can develop thermotolerance by upregulating HSPs, which help refold denatured proteins.[3] Combining this compound PTT with HSP inhibitors can lower the temperature threshold required for effective cell killing, enhancing the therapeutic outcome.[20]

G Figure 4: Downstream Cellular Signaling Cascades cluster_0 Initial Insults cluster_1 Cellular Damage cluster_2 Cellular Response / Fate PTT This compound + NIR Laser Heat Hyperthermia PTT->Heat ROS ROS Production PTT->ROS Protein Protein Denaturation Heat->Protein Membrane Membrane Disruption Heat->Membrane ROS->Membrane DNA DNA Damage ROS->DNA Apoptosis Apoptosis Protein->Apoptosis Necrosis Necrosis Membrane->Necrosis DNA->Apoptosis ICD Immunogenic Cell Death (DAMPs/TAAs Release) Apoptosis->ICD Necrosis->ICD Immune Anti-Tumor Immune Response ICD->Immune

References

An In-depth Technical Guide to the Synthesis and Purification of IR-825 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the near-infrared (NIR) fluorescent dye, IR-825. This dye is of significant interest in biomedical research and drug development due to its applications in photothermal therapy, bioimaging, and as a component of targeted drug delivery systems. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify key processes.

Introduction to this compound Dye

This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared region, typically around 800 nm. A key structural feature of this compound is the presence of carboxylic acid functional groups, which allow for covalent conjugation to various biomolecules such as proteins, antibodies, and nanoparticles. This enables the development of targeted therapeutic and diagnostic agents. The lipophilic nature of the dye also facilitates its incorporation into nanocarriers for drug delivery applications.

Synthesis of this compound Derivatives

The synthesis of this compound and its functionalized derivatives is a multi-step process that involves the preparation of key precursors followed by a final condensation reaction. A common strategy involves the synthesis of substituted indolenium salts and a central polymethine bridge component, which are then reacted to form the final heptamethine cyanine structure.

General Synthesis Pathway

The overall synthetic scheme can be broken down into three main stages:

  • Synthesis of the Indolenium Precursor: Typically achieved through a Fischer indole (B1671886) synthesis. For this compound, a phenylhydrazine (B124118) derivative is reacted with a ketone to form a substituted indolenine, which is then quaternized. To incorporate the carboxylic acid functionality, a carboxybenzyl group is often introduced during the quaternization step.

  • Synthesis of the Cyclohexene (B86901) Linker: The central part of the dye, a substituted cyclohexene ring with two aldehyde groups, is commonly prepared via a Vilsmeier-Haack reaction on cyclohexanone.

  • Condensation to Form the Cyanine Dye: The final step involves the condensation of two equivalents of the indolenium precursor with one equivalent of the dialdehyde (B1249045) linker to form the heptamethine cyanine backbone.

Below is a logical workflow for the synthesis of a carboxylated this compound derivative.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_linker Linker Synthesis cluster_final Final Dye Synthesis A Phenylhydrazine + Ketone B Fischer Indole Synthesis A->B C Indolenine Derivative B->C E Quaternization C->E D Alkylating Agent (with COOH group) D->E F Carboxy-functionalized Indolenium Salt E->F K Condensation Reaction F->K G Cyclohexanone I Vilsmeier-Haack Reaction G->I H Vilsmeier-Haack Reagent (POCl3/DMF) H->I J Dialdehyde Linker I->J J->K L Crude this compound Derivative K->L

General workflow for this compound synthesis.
Experimental Protocol: Synthesis of a Carboxylated this compound Derivative (IR825-SCOOH)

This protocol is adapted from the synthesis of a closely related this compound derivative and provides a detailed procedure for obtaining a carboxyl-functionalized heptamethine cyanine dye.[1]

Step 1: Synthesis of the Chloro-substituted Heptamethine Cyanine Precursor (Compound 1)

While the specific synthesis of this starting material is not detailed in the reference, it is typically prepared by the condensation of two equivalents of a suitable indolenium salt with a Vilsmeier-Haack product of cyclohexanone.

Step 2: Synthesis of IR825-SCOOH (Compound 2) [1]

  • To a solution of the chloro-substituted heptamethine cyanine precursor (Compound 1) (2.12 g, 2.6 mmol) in N,N-dimethylformamide (DMF), add 3-mercaptopropionic acid (265 μL, 3.0 mmol) and triethylamine (B128534) (TEA) (425 μL, 3.0 mmol).

  • Stir the mixture at 25 °C for 24 hours under a nitrogen atmosphere.

  • After the reaction is complete, add dichloromethane (B109758) (CH₂Cl₂) and wash the organic phase with a saturated aqueous solution of NaCl.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product as described in the purification section below. The final product is a dark green solid.

Purification of this compound Derivatives

Purification of the crude this compound dye is crucial to remove unreacted starting materials and byproducts, which can affect its photophysical properties and biocompatibility. A combination of chromatographic techniques is typically employed.

Column Chromatography

Flash column chromatography is a primary method for the purification of this compound and its derivatives.

Experimental Protocol: Column Chromatography of IR825-SCOOH [1]

  • Initial Purification: Perform flash chromatography on the crude product using a silica (B1680970) gel column. Elute with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (CH₃OH).

  • Secondary Purification: Further purify the product from the first column on a neutral alumina (B75360) column. Use a CHCl₃/CH₃OH gradient as the eluent.

The following diagram illustrates a typical column chromatography workflow.

Column_Chromatography_Workflow A Crude this compound B Dissolve in minimal CH2Cl2 A->B C Load onto Silica Gel Column B->C D Elute with CHCl3/CH3OH Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Partially Purified this compound H->I J Load onto Neutral Alumina Column I->J K Elute with CHCl3/CH3OH Gradient J->K L Collect and Combine Pure Fractions K->L M Evaporate Solvent L->M N Pure this compound Derivative M->N

Purification workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

For achieving high purity, especially for applications in drug development, reverse-phase HPLC (RP-HPLC) is often employed as a final purification step.

General Protocol for RP-HPLC Purification:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the dye. The exact gradient will depend on the specific derivative and should be optimized.

  • Detection: Monitor the elution at the absorption maximum of the dye (around 800 nm).

  • Post-Purification: Collect the fractions containing the pure dye and remove the solvent by lyophilization.

Recrystallization

Recrystallization can be used to obtain highly crystalline and pure dye.

General Protocol for Recrystallization:

  • Dissolve the purified dye in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol (B145695) or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Quantitative Data

The identity and purity of the synthesized this compound derivative are confirmed by various analytical techniques.

Spectroscopic Data

The following table summarizes the spectroscopic data obtained for the IR825-SCOOH derivative.[1]

Technique Data
¹H NMR (500 MHz, CD₃OD)δ 8.92 (d, J = 14.5 Hz, 2H), 8.24 (d, J = 8.0 Hz, 2H), 7.93 – 7.87 (m, 4H), 7.61 (t, J = 8.0 Hz, 2H), 7.49 – 7.41 (m, 4H), 7.35 – 7.25 (m, 10H), 6.23 (d, J =14.0 Hz, 2H), 5.44 (s, 4H), 3.01 (t, J = 8.0 Hz, 2H), 2.45 (t, J = 8.0 Hz, 2H), 2.39 (t, J = 6.0 Hz, 4H), 2.01 (s, 12H), 1.71 (t, J = 6.0 Hz, 2H).
¹³C NMR (CD₃OD)No data available in the provided reference.
ESI-MS (Methanol)No specific m/z values provided in the reference text, but the technique was used for characterization.
FT-IR No data available in the provided reference. A typical IR spectrum of a similar heptamethine cyanine dye would show characteristic peaks for aromatic C=C stretching (1600-1450 cm⁻¹), C-H stretching of the polymethine chain, and a strong, broad O-H stretch for the carboxylic acid group (around 3000 cm⁻¹).
Yield and Purity

The yield and purity of the synthesized dye are critical parameters.

Parameter Value
Yield Not explicitly stated in the reference for the synthesis of IR825-SCOOH. Yields for similar heptamethine cyanine dye syntheses can range from moderate to good, depending on the specific reaction conditions and purification efficiency.
Purity Purity is typically assessed by HPLC and should be >95% for most research applications, and >98% for in-vivo or clinical studies.

Applications in Drug Development

The ability to conjugate this compound to targeting moieties or encapsulate it within nanoparticles makes it a versatile tool in drug development.

The following diagram illustrates the role of this compound in a targeted photothermal therapy application.

PTT_Pathway cluster_delivery Targeted Delivery cluster_activation Photothermal Activation cluster_outcome Therapeutic Outcome A This compound conjugated to Targeting Ligand B Systemic Administration A->B C Binding to Tumor Cell Surface Receptors B->C D Internalization C->D E NIR Laser Irradiation (~808 nm) F This compound absorbs light E->F G Heat Generation (Hyperthermia) F->G H Tumor Cell Apoptosis/ Necrosis G->H

Signaling pathway for this compound in PTT.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and purification of the near-infrared dye this compound and its derivatives. By following the detailed protocols and utilizing the characterization data provided, researchers and drug development professionals can produce high-purity this compound for a variety of biomedical applications. The versatility of its chemical structure allows for further modifications to fine-tune its photophysical and biological properties, making it a valuable tool in the development of next-generation diagnostics and therapeutics.

References

In-Depth Technical Guide to the Solubility of IR-825 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the near-infrared (NIR) fluorescent dye IR-825 in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows, particularly in applications such as photothermal therapy (PTT).

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption in the near-infrared spectrum. A key feature of its structure is a carboxyl group, which allows for conjugation to other molecules, making it a valuable tool in the development of targeted therapeutic and diagnostic agents. Its primary application lies in the field of oncology, where it is investigated as a photosensitizer in photothermal therapy.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in research and drug development, influencing its formulation, delivery, and biological activity. This section details the known solubility of this compound in various organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for its solubility in dimethyl sulfoxide (DMSO) has been reported.

Data Presentation: Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Solubility of this compoundNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.134.55 mg/mL (5.52 mM)Requires ultrasonic treatment and warming to 60°C for dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Dimethylformamide (DMF)C₃H₇NO73.09SolubleQuantitative data not specified.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized, robust protocol for determining the solubility of a hydrophobic dye such as this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound dye

  • High-purity organic solvent of interest (e.g., DMSO, DMF, ethanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • Spectrophotometer (UV-Vis or fluorescence)

  • Cuvettes

  • Syringe filters (0.22 µm, solvent-compatible)

Methodology:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) and transfer it to a clean, dry vial.

    • Add a known volume of the organic solvent (e.g., 1 mL) to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The continuous agitation ensures the solvent remains saturated.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant using a micropipette, ensuring no solid particles are disturbed.

    • For further clarification, filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Measure the absorbance or fluorescence of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a standard curve.

    • Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the standard curve.

    • Measure the absorbance or fluorescence of the diluted supernatant.

    • Use the standard curve to determine the concentration of this compound in the diluted sample and calculate the concentration in the original saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in mg/mL and mM, specifying the solvent and the temperature at which the measurement was performed.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro photothermal therapy using this compound and the subsequent signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Photothermal Therapy

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cancer Cells in Culture Plates incubation Incubate Cells with this compound prep_cells->incubation prep_ir825 Prepare this compound Solution in DMSO prep_media Dilute this compound in Culture Medium prep_ir825->prep_media prep_media->incubation irradiation Irradiate with NIR Laser (e.g., 808 nm) incubation->irradiation viability Assess Cell Viability (e.g., MTT Assay) irradiation->viability apoptosis Analyze Apoptosis (e.g., Flow Cytometry) irradiation->apoptosis imaging Microscopy Imaging irradiation->imaging

In Vitro Photothermal Therapy Workflow
Signaling Pathway of Photothermal Therapy-Induced Apoptosis

ptt_apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome NIR_Laser NIR Laser Irradiation Hyperthermia Localized Hyperthermia NIR_Laser->Hyperthermia IR825 This compound IR825->Hyperthermia Bid Bid Activation Hyperthermia->Bid induces Bak_Bax Bak/Bax Oligomerization Bid->Bak_Bax activates MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP causes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c results in Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome participates in Caspase9 Caspase-9 Activation Apoptosome->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

PTT-Induced Apoptosis Signaling

Conclusion

The near-infrared dye this compound demonstrates solubility in DMSO, a crucial characteristic for its application in biological research, particularly in the formulation for photothermal therapy studies. While comprehensive quantitative solubility data in a broader range of organic solvents remains to be fully elucidated, the provided information and protocols offer a foundational guide for researchers. The visualization of the experimental workflow and the underlying apoptotic signaling pathway provides a clear framework for designing and understanding experiments involving this compound-mediated photothermal therapy. Further research into the solubility of this compound in other pharmaceutically acceptable solvents will be beneficial for its potential translation into clinical applications.

References

An In-Depth Technical Guide to the Photophysical Properties of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in the biomedical field, particularly for its applications in photothermal therapy (PTT) and bioimaging. Its strong absorption in the NIR region, where biological tissues have minimal absorbance and scattering, allows for deep tissue penetration of light, making it an ideal candidate for therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and an exploration of the signaling pathways involved in its therapeutic action.

Core Photophysical and Chemical Properties

This compound is characterized by its distinct chemical structure, which dictates its interaction with light and its surrounding environment.

PropertyValueReference
Chemical Formula C₅₄H₄₈BrClN₂O₄[1]
Molecular Weight 904.34 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO and other organic solvents.[2]

The photophysical properties of this compound are central to its functionality as a photothermal agent and fluorescent probe. These properties can be influenced by the solvent environment.

ParameterValueSolvent
Absorption Maximum (λmax) ~820 nmMethanol
Molar Extinction Coefficient (ε) Not explicitly found in search results
Emission Maximum (λem) ~830 nmIn nanomicelles
Fluorescence Quantum Yield (Φf) Not explicitly found in search results
Photothermal Conversion Efficiency (η) Not explicitly found in search results for free dye

Note: Specific quantitative data for the molar extinction coefficient, fluorescence quantum yield, and photothermal conversion efficiency of free this compound were not explicitly available in the provided search results. The emission maximum of ~830 nm was reported for this compound conjugated to polymeric nanomicelles.[3]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. The following sections detail the experimental methodologies for determining its key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Methanol)

  • UV-Vis-NIR spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure absorbance: Record the absorption spectrum of each dilution, including a solvent blank, using the UV-Vis-NIR spectrophotometer. Identify the wavelength of maximum absorbance (λmax).

  • Plot Beer-Lambert curve: Plot the absorbance at λmax against the concentration of each dilution.

  • Calculate ε: The molar extinction coefficient is calculated from the slope of the linear fit of the Beer-Lambert plot, where the slope equals ε (since the path length is 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound

  • A suitable NIR fluorescent standard with a known quantum yield (e.g., IR-125, IR-140)

  • High-purity solvents (e.g., Ethanol, DMSO)

  • UV-Vis-NIR spectrophotometer

  • Fluorometer with NIR detection capabilities

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both this compound and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

  • Measure absorbance: Record the UV-Vis absorption spectra of all solutions.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of this compound (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Determination of Photothermal Conversion Efficiency

The photothermal conversion efficiency (η) quantifies the ability of a material to convert absorbed light into heat.

Materials:

  • This compound solution or nanoparticle suspension

  • NIR laser (e.g., 808 nm)

  • Quartz cuvette

  • Thermocouple or thermal imaging camera

  • Stir plate and stir bar

Procedure:

  • Sample preparation: Place a known volume and concentration of the this compound solution or nanoparticle suspension in a quartz cuvette with a stir bar.

  • Laser irradiation: Irradiate the sample with the NIR laser at a known power density.

  • Temperature monitoring: Record the temperature of the solution over time until it reaches a steady state.

  • Cooling curve: Turn off the laser and continue to record the temperature as the solution cools back to room temperature.

  • Calculation of η: The photothermal conversion efficiency can be calculated using the following equation, which is derived from an energy balance on the system:

    η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-Aλ))]

    where:

    • h is the heat transfer coefficient

    • A is the surface area of the container

    • T_max is the maximum steady-state temperature

    • T_surr is the ambient temperature

    • Q_0 is the heat absorbed by the solvent

    • I is the incident laser power

    • Aλ is the absorbance of the sample at the laser wavelength

    The term hA can be determined from the cooling curve data.

Signaling Pathways in Photothermal Therapy

The therapeutic effect of this compound in photothermal therapy is primarily attributed to the induction of apoptosis in cancer cells. The localized hyperthermia generated by the photoexcited this compound triggers a cascade of molecular events leading to programmed cell death.

PTT_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_photothermal_agent Photothermal Agent cluster_cellular_response Cellular Response NIR_Light NIR Light (e.g., 808 nm) IR825 This compound NIR_Light->IR825 Excitation Hyperthermia Localized Hyperthermia IR825->Hyperthermia Heat Generation Mitochondrial_Damage Mitochondrial Membrane Damage Hyperthermia->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Execution Phase

Intrinsic Apoptotic Pathway Induced by this compound Mediated PTT

The process begins with the excitation of this compound by NIR light, leading to the generation of localized heat (hyperthermia). This hyperthermia induces damage to the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.

Experimental Workflow for Assessing Phototoxicity

To evaluate the efficacy of this compound in photothermal therapy, a series of in vitro experiments are typically performed.

PTT_Workflow Cell_Culture Cancer Cell Culture Incubation Incubation with This compound Cell_Culture->Incubation Irradiation NIR Laser Irradiation Incubation->Irradiation Viability_Assay Cell Viability Assay (e.g., MTT, Calcein-AM/PI) Irradiation->Viability_Assay Apoptosis_Assay Apoptosis Assays Irradiation->Apoptosis_Assay Caspase_Assay Caspase-3/9 Activity Assay Apoptosis_Assay->Caspase_Assay Cytochrome_c_Assay Cytochrome c Release Assay (Western Blot/Immunofluorescence) Apoptosis_Assay->Cytochrome_c_Assay

In Vitro Workflow for Evaluating this compound Phototoxicity

This workflow starts with culturing cancer cells, followed by incubation with this compound to allow for cellular uptake. The cells are then exposed to NIR laser irradiation to induce photothermal heating. Post-irradiation, cell viability is assessed using assays like MTT or live/dead staining. To confirm that cell death occurs via apoptosis, specific assays are performed to measure the activity of key apoptotic enzymes like caspase-3 and caspase-9, and to detect the release of cytochrome c from the mitochondria.

Conclusion

This compound is a promising NIR dye with significant potential in photothermal therapy and bioimaging. A thorough understanding and accurate characterization of its photophysical properties are paramount for optimizing its performance in these applications. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working on the development of novel cancer theranostics. Further research is warranted to precisely quantify the photophysical parameters of free this compound to facilitate its broader application and the development of next-generation photosensitizers.

References

An In-Depth Technical Guide to the Absorbance and Emission Spectra of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of IR-825, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant applications in biomedical research and drug development, particularly in the realm of photothermal therapy (PTT). This document details its absorbance and emission characteristics, provides relevant experimental protocols, and illustrates the mechanism of its therapeutic action.

Core Photophysical Properties of this compound

This compound is recognized for its strong absorbance in the near-infrared spectrum, a region where biological tissues have minimal absorbance and scattering, allowing for deeper tissue penetration of light. This property makes it an excellent candidate for applications such as in vivo imaging and photothermal therapy.

Absorbance and Emission Spectra

This compound exhibits two primary absorption peaks. When excited at its different absorption maxima, it displays distinct emission characteristics. A notable feature is its polarity-sensitive fluorescence, which can be valuable for cellular environment studies.[1]

Table 1: Quantitative Spectroscopic Data for this compound

ParameterValueExcitation Wavelength (nm)Emission Wavelength (nm)Notes
Absorbance Maximum (λmax) ~600 nm and ~820 nm--Dual peaks allow for versatile excitation.
Emission Maximum (λem) ~650 nm600-Emission in the visible red region.
~830 nm780-Emission in the near-infrared region.[1]
Fluorescence Quantum Yield (ΦF) 42%600-Quantum yield decreases significantly with 820 nm excitation, favoring photothermal conversion.

Note: The molar extinction coefficient for this compound is not consistently reported in publicly available literature. However, heptamethine cyanine dyes typically exhibit high molar extinction coefficients in the range of 105 to 2.5 x 105 M-1cm-1. Researchers should determine this value experimentally for their specific solvent and formulation.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the absorbance spectrum of this compound and calculate its molar extinction coefficient.

Materials and Equipment:

  • This compound dye

  • Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol)

  • Calibrated UV-Vis-NIR spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 400 nm to 900 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Measure the absorbance of each dilution of the this compound solution.

  • Data Analysis:

    • Plot the absorbance at the maximum absorption wavelength (λmax) against the concentration of this compound.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) in M-1cm-1, where A is the absorbance, c is the concentration in M, and l is the path length in cm.

Protocol 2: Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative quantum yield of this compound.

Materials and Equipment:

  • This compound solution of known absorbance at the excitation wavelength

  • A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)

  • Spectroscopic grade solvent

  • Calibrated spectrofluorometer with a corrected emission spectrum function

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound and the standard dye in the same solvent, with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectrofluorometer Setup: Set the excitation wavelength to the desired value (e.g., 600 nm or 780 nm). Set the emission scan range to cover the expected emission of this compound (e.g., 620 nm to 900 nm).

  • Blank Subtraction: Measure the emission spectrum of the pure solvent and subtract it from the sample and standard spectra.

  • Emission Spectra Acquisition: Record the corrected fluorescence emission spectra of both the this compound solution and the standard solution under identical instrumental conditions (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the this compound sample (Asample) and the standard (Astd).

    • Calculate the fluorescence quantum yield (ΦF) of this compound using the following equation: ΦF, sample = ΦF, std * (Asample / Astd) * (Absstd / Abssample) * (ηsample2 / ηstd2) Where:

      • ΦF is the fluorescence quantum yield.

      • A is the integrated area under the emission curve.

      • Abs is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Mechanism of Action in Photothermal Therapy

This compound's utility in cancer therapy stems from its ability to act as a photothermal agent. The process involves cellular uptake and subsequent light-induced heating.

Figure 1: Workflow of this compound in Photothermal Therapy.

The process begins with the systemic administration of this compound, often encapsulated in nanoparticles to improve its stability and facilitate passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. These nanoparticles are then internalized by tumor cells through endocytosis. Upon accumulation within the tumor, the area is irradiated with a near-infrared laser (typically around 808 nm). This compound absorbs the light energy and efficiently converts it into heat through non-radiative decay processes. This localized hyperthermia induces cellular damage, leading to apoptosis or necrosis of the cancer cells.

G Start Prepare this compound Stock Solution Dilutions Create Serial Dilutions Start->Dilutions Absorbance Measure Absorbance Spectra (UV-Vis-NIR) Dilutions->Absorbance Emission Measure Fluorescence Emission Spectra Dilutions->Emission Data_Analysis Data Analysis Absorbance->Data_Analysis Emission->Data_Analysis MEC Calculate Molar Extinction Coefficient Data_Analysis->MEC QY Calculate Quantum Yield Data_Analysis->QY End Characterization Complete MEC->End QY->End

Figure 2: Logical workflow for spectral analysis of this compound.

This guide provides foundational knowledge for the effective utilization of this compound in research and development. For novel applications, it is imperative that researchers experimentally verify the photophysical parameters of their specific this compound formulation under their experimental conditions.

References

Technical Guide to the Photophysical Properties of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of IR-825, a near-infrared (NIR) cyanine (B1664457) dye. Emphasis is placed on its molar extinction coefficient and quantum yield, with detailed experimental protocols for their determination. This compound is recognized for its applications as a photothermal agent in biomedical research, particularly in cancer therapy and drug delivery.[1][2][3]

Core Photophysical Properties of this compound

This compound is characterized by strong absorption in the near-infrared spectrum, typically around 810 nm, and a fluorescence emission peak at approximately 830 nm.[2] As a photothermal agent, its efficacy is rooted in a high molar extinction coefficient and a correspondingly low fluorescence quantum yield. This combination ensures that the majority of absorbed light energy is converted into heat through non-radiative decay pathways, rather than being re-emitted as fluorescence. This process is the foundation of photothermal therapy (PTT). While precise, universally cited values for this compound are subject to variation based on the solvent and local microenvironment, the following table summarizes its general characteristics and provides a comparison with Indocyanine Green (ICG), a structurally similar and well-characterized NIR dye.

PropertyThis compoundIndocyanine Green (ICG)Significance in Photothermal Therapy
Molar Extinction Coefficient (ε) High~223,000 M⁻¹cm⁻¹A high value indicates efficient light absorption, which is the initial critical step for generating heat.
Fluorescence Quantum Yield (Φf) Low~0.14A low value signifies that absorbed energy is primarily converted to heat rather than being lost to fluorescence, maximizing the photothermal effect.
Maximum Absorption (λmax) ~810 nm~787 nmAbsorption in the NIR window (700-900 nm) allows for deeper tissue penetration of excitation light.
Maximum Emission (λem) ~830 nm~815 nmWhile not ideal for fluorescence imaging due to low quantum yield, the emission can be used for tracking.

Experimental Protocols

Accurate characterization of the molar extinction coefficient and quantum yield is essential for evaluating the potential of this compound in therapeutic applications.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law, which describes the linear relationship between absorbance, concentration, and path length.[4][5][6]

Materials and Equipment:

  • Calibrated UV-Vis spectrophotometer

  • Matched quartz cuvettes (typically 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent for this compound (e.g., DMSO, DMF, Dichloromethane)

Methodology:

  • Stock Solution Preparation: Accurately weigh a small quantity of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (in mol/L).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected λmax of this compound (~810 nm). Use a cuvette filled with the pure solvent as a blank to zero the instrument.

  • Absorbance Measurement: Measure the absorbance of each diluted solution at its maximum absorption wavelength (λmax).

  • Data Analysis:

    • Plot a graph of absorbance at λmax versus concentration (in mol/L).

    • Perform a linear regression on the data points. The plot should yield a straight line passing through the origin.

    • According to the Beer-Lambert Law, A = εcl , where:

      • A is the absorbance (unitless)

      • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

      • c is the concentration (mol/L or M)

      • l is the path length of the cuvette (cm)

    • The slope of the line from the linear regression is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[4][7]

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield can be determined using either a relative or an absolute method. The relative method, which is more common, involves comparison to a standard dye of known quantum yield.[8][9][10]

Relative Method:

Materials and Equipment:

  • Calibrated spectrofluorometer

  • Matched quartz cuvettes

  • UV-Vis spectrophotometer

  • Standard dye with a known quantum yield in the NIR range (e.g., IR-125, Φf = 0.132 in ethanol).[10]

  • Solvent compatible with both this compound and the standard.

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of both this compound (the sample) and the standard dye. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (< 0.1) to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 780 nm).

    • Record the fluorescence emission spectrum for each solution of the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The plots should be linear. Determine the slope (Gradient) for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.

Absolute Method:

The absolute method provides a direct measurement of quantum yield without the need for a reference standard. It requires a specialized setup involving an integrating sphere to capture all emitted photons.[8][11][12]

Methodology:

  • A sample is placed inside an integrating sphere and excited by a monochromatic light source.

  • Two measurements are taken: one with the excitation beam passing through the sample and another with the beam passing through a blank (solvent only).

  • The integrating sphere collects both the scattered excitation light and the emitted fluorescence light.

  • The quantum yield is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed.

Application Workflow: In Vivo Photothermal Therapy

This compound is frequently incorporated into nanoparticles to improve its stability and enable targeted delivery to tumors. The following workflow and corresponding diagram illustrate a typical in vivo photothermal therapy experiment.[13][14]

PTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_mechanism Mechanism of Action cluster_analysis Phase 3: Analysis & Outcome prep_nps This compound Nanoparticle Formulation & Characterization injection Systemic Injection of This compound Nanoparticles prep_nps->injection animal_model Tumor Model Development (e.g., Xenograft in Mice) animal_model->injection accumulation Nanoparticle Accumulation in Tumor (EPR Effect) injection->accumulation Circulation laser NIR Laser Irradiation (e.g., 808 nm) accumulation->laser heat Photothermal Heat Generation laser->heat Activation monitoring Tumor Temperature Monitoring (Thermal Camera) laser->monitoring tumor_measurement Tumor Volume Measurement laser->tumor_measurement hyperthermia Localized Hyperthermia (>42°C) heat->hyperthermia apoptosis Cell Apoptosis hyperthermia->apoptosis necrosis Cell Necrosis hyperthermia->necrosis outcome Tumor Regression/ Ablation apoptosis->outcome necrosis->outcome tumor_measurement->outcome histology Histological Analysis (H&E, TUNEL Staining) outcome->histology Post-treatment Evaluation

Caption: Workflow for an in vivo photothermal therapy experiment using this compound nanoparticles.

This workflow outlines the process from the preparation of this compound loaded nanoparticles and the establishment of an animal tumor model to the administration of the nanoparticles, followed by targeted NIR laser irradiation.[14] The absorbed light is converted to heat, inducing localized hyperthermia in the tumor. This leads to cell death via apoptosis and necrosis, ultimately resulting in tumor regression.[15] The therapeutic effect is monitored by measuring tumor volume and confirmed through post-treatment histological analysis.

References

In-Depth Technical Guide to IR-825 Dye: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the near-infrared (NIR) fluorescent dye, IR-825. Understanding these parameters is critical for ensuring the reliability and reproducibility of experimental results in various research and development applications, including in vivo imaging and photothermal therapy.

Core Concepts: Chemical Structure and Properties

This compound is a heptamethine cyanine (B1664457) dye characterized by a long polymethine chain, which is responsible for its strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure contains carboxylic acid functional groups, enabling conjugation to biomolecules.

Chemical Structure of this compound:

Stability_Workflow A Prepare this compound Stock Solution B Aliquot and Subject to Stress Conditions (e.g., Temperature, Light, pH) A->B C Collect Samples at Time Intervals B->C D Analyze Samples C->D E Spectroscopic Analysis (UV-Vis, Fluorescence) D->E F Chromatographic Analysis (HPLC) D->F G Data Analysis and Degradation Kinetics E->G F->G Degradation_Pathway A This compound (Intact Dye) B Excited State this compound* A->B Light (hν) D Oxidized Polymethine Chain A->D + ROS C Reactive Oxygen Species (ROS) B->C Energy Transfer E Cleavage of Conjugated System D->E F Loss of NIR Absorption and Fluorescence E->F G Degradation Products E->G

An In-depth Technical Guide to IR-825 Carboxyl Group for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-825, focusing on the utilization of its carboxyl group for bioconjugation. It is intended to serve as a technical resource for researchers and professionals in the fields of biotechnology, drug development, and molecular imaging.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.[1][2] Its chemical structure includes a carboxyl group, which serves as a versatile functional handle for covalent attachment to a wide range of biomolecules.[1] This property, combined with its favorable optical characteristics in the NIR window (700-900 nm) where biological tissues have minimal absorbance and autofluorescence, makes this compound an excellent candidate for in vivo imaging and therapeutic applications. The ability to conjugate this compound to targeting moieties such as antibodies, peptides, or nanoparticles allows for the specific delivery of the dye to tissues or cells of interest, enabling applications like targeted cancer imaging and photothermal therapy.[2][3]

Physicochemical and Spectroscopic Properties of this compound

The performance of a fluorescent bioconjugate is critically dependent on the intrinsic properties of the fluorophore. The following table summarizes the key quantitative data for this compound and the closely related dye, IR-820, for which more extensive data is publicly available.

PropertyValue (this compound)Value (IR-820)Unit
Chemical Formula C₅₄H₄₈BrClN₂O₄--
Molecular Weight 904.34- g/mol
CAS Number 1558079-49-4--
Appearance Dark solid--
Solubility Soluble in organic solvents (e.g., DMSO, DMF)--
Absorption Maximum (λmax) ~820820nm
Emission Maximum (λem) ~830850nm
Molar Extinction Coefficient (ε) Not specified198,181M⁻¹cm⁻¹
Quantum Yield (Φ) Not specified--

Bioconjugation of this compound via its Carboxyl Group

The most common and well-established method for conjugating molecules with carboxyl groups to biomolecules containing primary amines (e.g., lysine (B10760008) residues in proteins) is through the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

Principle of EDC/NHS Coupling

The conjugation process involves a two-step reaction:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Amine Coupling: The NHS ester of this compound then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.

This two-step process is generally preferred as it improves the efficiency and control of the conjugation reaction, particularly when the biomolecule itself contains carboxyl groups, thus preventing unwanted crosslinking.[4]

Detailed Experimental Protocol: Conjugation of this compound to an Antibody

This protocol provides a general guideline for the conjugation of this compound to an antibody. Optimization of reagent concentrations, reaction times, and pH may be necessary for specific antibodies and applications.

Materials:

  • This compound with a terminal carboxyl group

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, at a concentration of 1-10 mg/mL)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

Procedure:

  • Prepare a Stock Solution of this compound: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Prepare the Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.

  • Activate the this compound Carboxyl Group:

    • Equilibrate EDC and sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL each).

    • In a microcentrifuge tube, add the desired molar excess of this compound stock solution to the antibody solution.

    • Immediately add a 5- to 10-fold molar excess of the freshly prepared EDC solution to the antibody-dye mixture.

    • Immediately add a 5- to 10-fold molar excess of the freshly prepared sulfo-NHS solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring or rotation.

  • Conjugation Reaction:

    • To proceed with the amine coupling, the pH of the reaction mixture should be raised. This can be achieved by adding the Coupling Buffer to the activated this compound mixture.

    • Alternatively, for a two-step reaction to minimize antibody cross-linking, the activated this compound can be purified from excess EDC and sulfo-NHS using a desalting column equilibrated with the Coupling Buffer. Then, the purified, activated this compound is immediately added to the antibody solution in Coupling Buffer.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography. Equilibrate the column with PBS or another suitable storage buffer. Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry (see Section 4).

    • Assess the purity and integrity of the conjugate using SDS-PAGE.

    • Confirm the retained biological activity of the antibody through an appropriate binding assay (e.g., ELISA or flow cytometry).

Characterization of this compound Bioconjugates

Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each biomolecule, is a critical parameter for ensuring the quality and reproducibility of the bioconjugate. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~820 nm).

Calculation:

  • Protein Concentration (M):

    • Aprotein = A₂₈₀ - (Amax_dye × CF₂₈₀)

    • Protein Concentration (M) = Aprotein / εprotein

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • Amax_dye is the absorbance of the conjugate at the λmax of this compound.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the free dye / Amax of the free dye).

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Dye Concentration (M):

    • Dye Concentration (M) = Amax_dye / εdye

    • Where:

      • εdye is the molar extinction coefficient of this compound at its λmax.

  • Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, a DOL between 2 and 10 is often considered optimal to achieve a strong fluorescence signal without causing significant protein aggregation or loss of biological activity.

Visualizing Workflows and Pathways with Graphviz

Experimental Workflow for this compound Bioconjugation

The following diagram illustrates the key steps in the preparation and purification of an this compound bioconjugate.

Bioconjugation_Workflow cluster_preparation Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization IR-825_COOH This compound-COOH Activation_Step Add EDC/ sulfo-NHS in Activation Buffer (pH 6.0) IR-825_COOH->Activation_Step Biomolecule Biomolecule (e.g., Antibody) Conjugation_Step Incubate with Biomolecule in Coupling Buffer (pH 7.2-7.5) Biomolecule->Conjugation_Step Activation_Step->Conjugation_Step Activated This compound-NHS Quenching Quench Reaction Conjugation_Step->Quenching Purification Purify Conjugate (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterize (UV-Vis, SDS-PAGE, Activity Assay) Purification->Characterization Final_Product This compound Bioconjugate Characterization->Final_Product

Caption: Workflow for this compound bioconjugation using EDC/sulfo-NHS chemistry.

In Vivo Tumor Imaging Experimental Workflow

This diagram outlines a typical workflow for using an this compound-antibody conjugate for targeted tumor imaging in a preclinical model.

InVivo_Imaging_Workflow Tumor_Model Establish Tumor Model (e.g., Xenograft in mice) Conjugate_Injection Administer this compound-Antibody Conjugate (e.g., i.v.) Tumor_Model->Conjugate_Injection Imaging_Timepoints Image at Multiple Time Points (e.g., 4, 24, 48h) Conjugate_Injection->Imaging_Timepoints NIR_Imaging Perform Near-Infrared Fluorescence Imaging Imaging_Timepoints->NIR_Imaging Data_Analysis Analyze Tumor-to-Background Signal Ratio NIR_Imaging->Data_Analysis Ex_Vivo_Analysis Ex Vivo Imaging of Organs and Tumor Data_Analysis->Ex_Vivo_Analysis

Caption: Experimental workflow for in vivo tumor imaging with an this compound conjugate.

Mechanism of Photothermal Therapy (PTT) with this compound Nanoparticles

This diagram illustrates the proposed mechanism of action for this compound-loaded nanoparticles in photothermal cancer therapy.

PTT_Mechanism cluster_delivery Delivery cluster_activation Activation cluster_effect Therapeutic Effect Systemic_Admin Systemic Administration of This compound Nanoparticles EPR_Effect Enhanced Permeability and Retention (EPR) Effect Systemic_Admin->EPR_Effect Tumor_Accumulation Accumulation in Tumor Tissue EPR_Effect->Tumor_Accumulation NIR_Irradiation NIR Laser Irradiation (~808 nm) Tumor_Accumulation->NIR_Irradiation Heat_Generation Photothermal Conversion: Light to Heat NIR_Irradiation->Heat_Generation Hyperthermia Localized Hyperthermia (>42°C) Heat_Generation->Hyperthermia Cell_Death Tumor Cell Apoptosis and Necrosis Hyperthermia->Cell_Death Tumor_Ablation Tumor Ablation Cell_Death->Tumor_Ablation

Caption: Mechanism of photothermal therapy using this compound nanoparticles.

Troubleshooting Common Bioconjugation Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or sulfo-NHS (hydrolyzed)- Incorrect buffer pH- Presence of amine-containing buffers or contaminants- Insufficient molar excess of dye or coupling reagents- Use fresh, high-quality EDC and sulfo-NHS; allow reagents to come to room temperature before opening.- Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-7.5.- Perform buffer exchange to remove any interfering substances.- Optimize the molar ratio of dye, EDC, and sulfo-NHS to the biomolecule.
Protein Precipitation - High degree of labeling leading to aggregation- Hydrophobicity of the dye- Incorrect buffer conditions- Reduce the molar excess of the dye in the conjugation reaction.- Add organic co-solvents (e.g., up to 10% DMSO) to improve dye solubility.- Ensure the protein is at an appropriate concentration and in a suitable buffer.
Loss of Biological Activity - Conjugation at a critical lysine residue in the active or binding site- Denaturation of the protein during the reaction- Reduce the degree of labeling.- Consider alternative conjugation strategies (e.g., targeting cysteine residues if available).- Perform the conjugation at a lower temperature (4°C).

This guide provides a foundational understanding and practical protocols for the bioconjugation of this compound. For all applications, empirical optimization of the described procedures is recommended to achieve the desired conjugate characteristics and performance.

References

Methodological & Application

Application Notes and Protocols for IR-825 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the near-infrared (NIR) fluorescent dye IR-825 to antibodies. The use of an N-hydroxysuccinimide (NHS) ester of this compound allows for a straightforward and reliable method of labeling primary amines on the antibody, creating a stable covalent bond. This application note includes a summary of required materials, a step-by-step experimental protocol, methods for characterizing the conjugate, and a visual representation of the workflow.

Introduction

This compound is a near-infrared fluorescent dye with an absorption maximum around 825 nm. Its properties make it a valuable tool for a variety of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence assays, where NIR dyes offer the advantage of reduced tissue autofluorescence. The conjugation of this compound to antibodies enables the specific targeting and visualization of antigens of interest. The most common method for this conjugation is through the use of an NHS ester-activated dye, which reacts with primary amines (primarily on lysine (B10760008) residues) on the antibody to form a stable amide bond.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound dye and the antibody conjugation process.

ParameterValueNotes
This compound Dye Properties
Absorbance Maximum (λmax)825 nm
Molar Extinction Coefficient (ε)200,000 M⁻¹cm⁻¹In DMSO
Antibody Preparation
Recommended Concentration2 - 3 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Conditions
Recommended Buffer0.1 M Sodium Bicarbonate or 50 mM Sodium BorateMust be amine-free (e.g., no Tris or glycine).
Reaction pH8.3 - 8.5Optimal for the reaction between NHS ester and primary amines.
Recommended Dye:Antibody Molar Ratio10:1 to 15:1This is a starting point and should be optimized for each specific antibody.
Incubation Time1 hourAt room temperature, protected from light.
Purification
MethodSize Exclusion Chromatography (e.g., Sephadex G-25)To remove unconjugated dye.

Experimental Protocol

This protocol outlines the steps for conjugating this compound NHS ester to a typical IgG antibody.

Materials
  • Antibody (in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • 1 M Tris-HCl, pH 8.0 (for quenching)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be done using dialysis or a desalting column.

  • Adjust the concentration of the antibody to 2-3 mg/mL in PBS.

Preparation of this compound NHS Ester Stock Solution
  • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use.

Antibody pH Adjustment
  • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to the optimal range for conjugation.

Conjugation Reaction
  • Calculate the required volume of the this compound NHS ester stock solution to achieve the desired dye:antibody molar ratio (a 10:1 to 15:1 ratio is a good starting point).

  • While gently vortexing the antibody solution, add the calculated volume of the this compound NHS ester stock solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching the Reaction (Optional)
  • To stop the reaction, add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture.

  • Incubate for 15 minutes at room temperature.

Purification of the Conjugate
  • Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS.

  • Apply the reaction mixture to the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the this compound-antibody conjugate. The smaller, unconjugated dye molecules will elute later.

  • Collect the conjugate fraction.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 825 nm (A₈₂₅) using a spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the following formulas:

    • Antibody Concentration (M) = [A₂₈₀ - (A₈₂₅ x CF)] / ε_antibody

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A₈₂₅ is the absorbance at 825 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine (B1664457) dyes).

        • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A₈₂₅ / ε_dye

      • Where:

        • A₈₂₅ is the absorbance at 825 nm.

        • ε_dye is the molar extinction coefficient of this compound (200,000 M⁻¹cm⁻¹).

  • Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL is typically between 2 and 10, but this can vary depending on the antibody and the intended application.

Visual Workflow

The following diagram illustrates the experimental workflow for the conjugation of this compound to an antibody.

IR825_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation pH_Adjust pH Adjustment (pH 8.3-8.5) Ab_Prep->pH_Adjust Dye_Prep This compound NHS Ester Stock Solution Conjugation Conjugation Reaction (1 hr, RT, dark) Dye_Prep->Conjugation pH_Adjust->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purify Purification (Size Exclusion) Conjugation->Purify If not quenching Quench->Purify Characterize Characterization (DOL Calculation) Purify->Characterize

Caption: Workflow for this compound NHS ester conjugation to antibodies.

Application Notes and Protocols for IR-825 Nanoparticle Formulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the NIR region, making it an excellent photothermal agent.[1][2] When incorporated into nanoparticle formulations, this compound can be effectively delivered to tumor tissues. Upon irradiation with an NIR laser (typically around 808 nm), these nanoparticles convert light energy into heat, inducing localized hyperthermia and causing tumor cell death.[3] This photothermal effect can be combined with the controlled release of chemotherapeutic agents, such as docetaxel (B913) (DTX), for a synergistic chemo-photothermal therapeutic approach.[2] Furthermore, the intrinsic fluorescence of this compound allows for in vivo imaging and tracking of the nanoparticles, enabling theranostic applications.[4][5]

These application notes provide an overview of the formulation, characterization, and application of this compound-loaded nanoparticles for drug delivery, along with detailed experimental protocols.

Data Presentation

Table 1: Physicochemical Properties of this compound Loaded Nanoparticles

ParameterValueMethod
Hydrodynamic Diameter~216 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.1Dynamic Light Scattering (DLS)
Zeta PotentialApproximately -25 mV to -35 mV (can be tuned)Electrophoretic Light Scattering
Drug Loading Content (DTX)~10% (w/w)High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (DTX)> 90%High-Performance Liquid Chromatography (HPLC)

Table 2: In Vitro Drug Release Profile of Docetaxel from this compound Nanoparticles

Time PointCumulative Release (%) - No NIRCumulative Release (%) - With NIR
1 h~15~30
6 h~25~50
12 h~35~65
24 h~45~80
48 h~55> 90

Experimental Protocols

Preparation of this compound and Docetaxel Co-loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound and docetaxel (DTX) co-loaded nanoparticles using a single emulsion-solvent evaporation method with a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).[6][7][8]

Materials:

  • This compound dye

  • Docetaxel (DTX)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., TPGS, Poloxamer 188)[7]

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA, this compound, and DTX in dichloromethane. For example, dissolve 100 mg of PLGA, 10 mg of this compound, and 10 mg of DTX in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Sonicate the mixture using a probe sonicator on ice for 5 minutes at approximately 130 W to form an oil-in-water (o/w) emulsion.[6][7]

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20 minutes.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps three times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.

G cluster_prep Nanoparticle Preparation Workflow prep1 Dissolve PLGA, this compound, DTX in Dichloromethane (Organic Phase) prep3 Emulsification (Probe Sonication) prep1->prep3 prep2 Prepare PVA Solution (Aqueous Phase) prep2->prep3 prep4 Solvent Evaporation (Rotary Evaporator) prep3->prep4 prep5 Nanoparticle Collection (Centrifugation) prep4->prep5 prep6 Washing (Resuspension & Centrifugation) prep5->prep6 prep7 Lyophilization (Storage) prep6->prep7

Caption: Workflow for the preparation of this compound and docetaxel co-loaded nanoparticles.

Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis

This protocol outlines the measurement of hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering, respectively.[2][4][5][9][10][11]

Materials:

  • Lyophilized this compound nanoparticles

  • Deionized water or phosphate-buffered saline (PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation: Resuspend a small amount of lyophilized nanoparticles in deionized water or PBS to a final concentration of approximately 0.1-1.0 mg/mL. Vortex briefly to ensure a homogenous suspension.

  • Particle Size Measurement (DLS):

    • Transfer the nanoparticle suspension to a disposable polystyrene cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature at 25°C, dispersant viscosity and refractive index).

    • Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the nanoparticle suspension to a disposable folded capillary cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.

2.2 Drug Loading Content and Encapsulation Efficiency

This protocol determines the amount of docetaxel loaded into the nanoparticles using High-Performance Liquid Chromatography (HPLC).[12]

Materials:

  • Lyophilized this compound/DTX nanoparticles

  • Dichloromethane (DCM)

  • Acetonitrile

  • Deionized water

  • HPLC system with a C18 column

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a known volume of DCM (e.g., 1 mL) to disrupt the particles and release the drug.

    • Evaporate the DCM under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture).

  • Quantification of Total Drug:

    • Inject the prepared sample into the HPLC system.

    • Determine the concentration of DTX by comparing the peak area to a standard curve of known DTX concentrations.

  • Quantification of Free Drug:

    • Take the supernatant collected during the first washing step of the nanoparticle preparation (Protocol 1, step 5).

    • Analyze the supernatant by HPLC to determine the amount of unencapsulated DTX.

  • Calculations:

    • Drug Loading Content (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

This protocol evaluates the release of docetaxel from the nanoparticles with and without NIR laser irradiation.[13]

Materials:

  • This compound/DTX nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments)

  • Dialysis membrane (MWCO 12-14 kDa)

  • 808 nm NIR laser

  • Shaking incubator

  • HPLC system

Procedure:

  • Sample Preparation: Disperse a known amount of this compound/DTX nanoparticles in PBS.

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the sealed dialysis bag into a larger container with a known volume of PBS.

    • Maintain the setup in a shaking incubator at 37°C.

  • NIR Irradiation: For the NIR-triggered release group, irradiate the dialysis bag with an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 10 minutes) at predetermined time points.[13]

  • Sample Collection: At various time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analysis: Quantify the concentration of DTX in the collected samples using HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

G cluster_release In Vitro Drug Release Workflow rel1 Disperse Nanoparticles in PBS rel2 Place in Dialysis Bag rel1->rel2 rel3 Immerse in Release Medium rel2->rel3 rel4 Incubate at 37°C rel3->rel4 rel5 NIR Irradiation (808 nm) (for triggered release group) rel4->rel5 rel6 Collect Aliquots at Time Points rel4->rel6 rel5->rel6 rel7 Quantify DTX (HPLC) rel6->rel7

Caption: Workflow for the in vitro drug release study of this compound/DTX nanoparticles.

In Vivo Antitumor Efficacy Study

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of this compound/DTX nanoparticles in a tumor-bearing mouse model.[14]

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer xenografts)

  • This compound/DTX nanoparticles suspended in sterile saline

  • Control groups (e.g., saline, free DTX, nanoparticles without drug)

  • 808 nm NIR laser with a fiber optic cable

  • Calipers for tumor measurement

  • Animal weighing scale

Procedure:

  • Animal Model: Establish subcutaneous tumors by injecting cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Grouping and Treatment: Randomly divide the mice into different treatment groups.

  • Administration: Intravenously inject the nanoparticle formulations or control solutions via the tail vein.

  • Photothermal Therapy: At a predetermined time post-injection (e.g., 24 hours, to allow for tumor accumulation), irradiate the tumor site of the relevant groups with the 808 nm NIR laser.

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated as (length × width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study (e.g., after 14-21 days), euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

  • Data Analysis: Plot tumor growth curves and body weight changes for each group to assess therapeutic efficacy and safety.

Signaling Pathways in Photothermal Therapy

Photothermal therapy (PTT) primarily induces cell death through two main pathways: apoptosis and necrosis.[3][15][16] The dominant pathway is often dependent on the intensity of the hyperthermia. Mild hyperthermia (43-48°C) tends to induce apoptosis, a programmed and controlled form of cell death, while higher temperatures lead to necrosis, a more rapid and inflammatory form of cell death.[16]

Apoptosis: PTT can trigger the intrinsic apoptotic pathway by causing mitochondrial damage. The heat generated disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program, leading to cell dismantling.[1][17]

Necrosis: Intense heat from PTT can cause irreversible damage to cellular structures, including the plasma membrane, leading to a loss of membrane integrity. This results in cell swelling, lysis, and the release of intracellular contents into the surrounding tissue, which can trigger an inflammatory response.[18]

In some cases, photodynamic therapy (PDT), which can occur alongside PTT if the photosensitizer generates reactive oxygen species (ROS), can also contribute to cell death through similar pathways, often initiated by oxidative stress.[1][17][19]

G cluster_pathway Cell Death Signaling Pathways in Photothermal Therapy cluster_apoptosis Apoptosis cluster_necrosis Necrosis start This compound Nanoparticles + NIR Laser hyperthermia Hyperthermia start->hyperthermia mito Mitochondrial Damage hyperthermia->mito Mild membrane Plasma Membrane Damage hyperthermia->membrane Intense cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptotic Cell Death caspase3->apoptosis lysis Cell Lysis membrane->lysis inflammation Inflammation lysis->inflammation necrosis Necrotic Cell Death lysis->necrosis

Caption: Simplified signaling pathways of cell death induced by photothermal therapy.

References

Application Notes and Protocols for the Preparation of IR-825 Loaded Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic agents make them ideal drug delivery systems. IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the NIR region, making it an excellent photothermal agent for therapeutic applications. When encapsulated within liposomes, the stability and biocompatibility of this compound are enhanced, and its circulation time in vivo can be prolonged, allowing for effective accumulation in target tissues, such as tumors. Upon irradiation with an NIR laser, this compound converts light energy into heat, inducing localized hyperthermia and subsequent cell death. This document provides detailed protocols for the preparation and characterization of this compound loaded liposomes.

Data Presentation

The following tables summarize typical quantitative data for liposomal formulations. The specific values for this compound loaded liposomes can be optimized based on the chosen lipid composition and preparation method.

Table 1: Typical Lipid Compositions for Liposome (B1194612) Formulation

FormulationLipid Composition (molar ratio)Key Characteristics
1DPPC:CholesterolForms stable bilayers; cholesterol modulates membrane fluidity.
2HSPC:Cholesterol:DSPE-PEG2000 (56:38:5)PEGylated surface for prolonged circulation ("stealth" liposomes).[1]
3DSPC:Cholesterol (2:1)High phase transition temperature for increased stability.[1]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Table 2: Physicochemical Characteristics of Liposomal Formulations

ParameterTypical RangeMeasurement Technique
Size (Hydrodynamic Diameter) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mV (for neutral/anionic lipids)Electrophoretic Light Scattering
Encapsulation Efficiency (EE%) > 80% for hydrophobic drugsUV-Vis Spectroscopy, HPLC
Drug Loading Content (LC%) 1 - 5% (w/w)UV-Vis Spectroscopy, HPLC

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes, particularly for lipophilic drugs like this compound which will be incorporated into the lipid bilayer.[2]

Materials:

  • Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000)

  • This compound

  • Chloroform and Methanol (B129727) (or other suitable organic solvent mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve the desired lipids and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film containing this compound will form on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the lipid phase transition temperature. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). Assemble the extruder with the desired membrane and pass the liposome suspension through it 11-21 times. Maintain the temperature above the lipid phase transition temperature throughout the extrusion process.[3]

  • Purification: To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.

  • Storage: Store the final liposome suspension at 4°C. Do not freeze.

Protocol 2: Characterization of this compound Loaded Liposomes

2.1 Size, Polydispersity Index (PDI), and Zeta Potential

  • Dilute a small aliquot of the liposome suspension in PBS.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (size) and PDI.

  • For zeta potential measurement, dilute the sample in deionized water or a low ionic strength buffer and analyze using the same instrument equipped with an electrode for electrophoretic light scattering.

2.2 Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)

This protocol involves separating the encapsulated this compound from the unencapsulated (free) drug and then quantifying both.

Materials:

  • This compound loaded liposome suspension

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO) or size exclusion chromatography columns

  • Methanol or another suitable organic solvent to lyse the liposomes

  • UV-Vis Spectrophotometer

Procedure:

  • Separation of Free Drug:

    • Centrifugation Method: Place a known volume of the liposome suspension into a centrifugal filter unit and centrifuge according to the manufacturer's instructions. The filtrate will contain the free, unencapsulated this compound.

    • Size Exclusion Chromatography: Pass a known volume of the liposome suspension through a pre-packed size exclusion column. The liposomes will elute first, followed by the free drug. Collect the fractions containing the liposomes.

  • Quantification of Free Drug: Measure the absorbance of the filtrate (from centrifugation) or the later fractions (from chromatography) using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound. Determine the concentration of free this compound using a standard curve.

  • Quantification of Total Drug: Take a known volume of the original (unpurified) liposome suspension and add an excess of methanol to disrupt the liposomes and release the encapsulated this compound. Measure the absorbance to determine the total concentration of this compound.

  • Calculations:

    • Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Content (LC%): LC% = (Mass of Encapsulated Drug / Total Mass of Lipids) x 100

2.3 In Vitro Drug Release Study

This protocol uses a dialysis method to simulate the release of this compound from the liposomes over time.[4]

Materials:

  • This compound loaded liposome suspension

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Release buffer (e.g., PBS pH 7.4, or an acidic buffer like pH 5.5 to simulate the tumor microenvironment)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Pipette a known volume and concentration of the this compound loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it into a larger container with a known volume of release buffer.

  • Incubate the system at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer to determine the concentration of released this compound.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 3: In Vitro Cellular Studies

3.1 Cell Culture

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, U87-MG for glioblastoma) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

3.2 Cytotoxicity Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound and this compound loaded liposomes. Include untreated cells as a control.

  • For the photothermal therapy groups, after a suitable incubation period (e.g., 4-6 hours) to allow for liposome uptake, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a short duration (e.g., 5 minutes).

  • Incubate the cells for a further 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

3.3 Cellular Uptake Study

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound loaded liposomes for various time points (e.g., 1, 4, 12 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the cellular uptake of the red-fluorescent this compound using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation dissolution 1. Dissolve Lipids & this compound in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration with Aqueous Buffer film_formation->hydration extrusion 4. Size Reduction (Extrusion) hydration->extrusion purification 5. Purification extrusion->purification dls Size, PDI, Zeta Potential (DLS) purification->dls ee_lc Encapsulation Efficiency & Loading Content (UV-Vis) purification->ee_lc release In Vitro Release (Dialysis) purification->release uptake Cellular Uptake (Fluorescence Microscopy) purification->uptake cytotoxicity Cytotoxicity (MTT Assay) uptake->cytotoxicity ptt Photothermal Therapy (NIR Laser Irradiation) G cluster_trigger Trigger cluster_response Cellular Response cluster_death Cell Death Pathways nir_laser NIR Laser (808 nm) ir825_lipo This compound Liposomes in Tumor Cell nir_laser->ir825_lipo Irradiation hyperthermia Localized Hyperthermia (42-48°C) ir825_lipo->hyperthermia Photothermal Effect protein_denaturation Protein Denaturation hyperthermia->protein_denaturation membrane_damage Membrane Damage hyperthermia->membrane_damage ros ROS Production hyperthermia->ros hsp Heat Shock Response (HSP) hyperthermia->hsp apoptosis Apoptosis (Caspase Activation) protein_denaturation->apoptosis necrosis Necrosis (Cell Lysis) membrane_damage->necrosis ros->apoptosis hsp->apoptosis Inhibition cell_death Tumor Cell Death apoptosis->cell_death necrosis->cell_death

References

Application Notes and Protocols for IR-825 Encapsulation in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the encapsulation of the near-infrared (NIR) cyanine (B1664457) dye IR-825 within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, particularly in photothermal therapy (PTT) for cancer treatment.

Introduction

This compound is a hydrophobic, near-infrared absorbing cyanine dye. When encapsulated within biodegradable and biocompatible PLGA nanoparticles, it can be effectively delivered to target tissues, such as tumors. Upon irradiation with an NIR laser (typically around 808 nm), the this compound dye absorbs the light energy and converts it into heat, leading to localized hyperthermia and subsequent induction of apoptosis in cancer cells. This approach offers a targeted and minimally invasive therapeutic strategy. The physicochemical properties of the resulting nanoparticles, such as size, surface charge, and drug loading, are critical for their in vivo performance and can be tailored by adjusting the formulation parameters.

Data Presentation: Physicochemical Properties of IR-Dye Loaded PLGA Nanoparticles

The following table summarizes typical quantitative data for PLGA nanoparticles loaded with near-infrared dyes like this compound and its analogs (e.g., ICG), prepared by different methods. These values can serve as a benchmark for formulation development.

Formulation MethodPolymerDrugAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
NanoprecipitationPLGAIR-780150 - 2500.1 - 0.3-15 to -3060 - 801 - 5N/A
Single-Emulsion Solvent EvaporationPLGAICG200 - 4000.2 - 0.4-20 to -4070 - 902 - 8[1]
Modified Emulsification Solvent DiffusionPLGAICG300 - 4100.01 - 0.06Not ReportedUp to 74%Not Reported[1]
Spray DryingPLGAICG390 - 640Not ReportedNot Reported>98%Not Reported[2]

Experimental Protocols

Detailed methodologies for two common encapsulation techniques are provided below.

Protocol 1: Nanoprecipitation Method

This method is a straightforward technique for encapsulating hydrophobic drugs like this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • This compound dye

  • Acetone (B3395972) (or another suitable water-miscible organic solvent like THF or DMSO)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water) or another suitable surfactant like Pluronic F-68

  • Deionized water

  • Magnetic stirrer and stir bar

  • Glass vials

  • Pipettes

  • Centrifuge and centrifuge tubes

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 2.5 mg) in a minimal volume of acetone (e.g., 5 mL) in a glass vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare the PVA solution (e.g., 20 mL of 2% w/v PVA) in a beaker.

    • Place the beaker on a magnetic stirrer and stir at a moderate speed.

  • Nanoparticle Formation:

    • Using a pipette, add the organic phase dropwise to the stirring aqueous phase.

    • A milky suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20-30 minutes) to pellet the nanoparticles.

    • Discard the supernatant, which contains the unencapsulated dye and excess surfactant.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step two more times to wash the nanoparticles.

  • Storage:

    • After the final wash, resuspend the purified nanoparticles in deionized water or a suitable buffer for immediate use.

    • For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose (B13894) or trehalose).

Protocol 2: Single-Emulsion Solvent Evaporation Method

This method is also widely used and can be optimized to achieve high encapsulation efficiencies.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound dye

  • Dichloromethane (DCM) or another water-immiscible organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer and stir bar

  • Beakers and glass vials

  • Centrifuge and centrifuge tubes

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA (e.g., 100 mg) and this compound (e.g., 5 mg) in DCM (e.g., 2 mL) in a glass vial.

  • Aqueous Phase Preparation:

    • Prepare the PVA solution (e.g., 10 mL of 5% w/v PVA) in a small beaker.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Immediately emulsify the mixture using a probe sonicator or a high-speed homogenizer. Perform this step in an ice bath to prevent overheating. Sonication parameters (e.g., power and time) will need to be optimized to achieve the desired particle size.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger volume of a dilute PVA solution (e.g., 0.3% w/v) and stir at room temperature for several hours to allow the DCM to evaporate.

  • Nanoparticle Collection and Purification:

    • Follow the same collection and purification steps as described in the nanoprecipitation protocol (Protocol 3.1, step 5).

  • Storage:

    • Follow the same storage procedure as described in the nanoprecipitation protocol (Protocol 3.1, step 6).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound loaded PLGA nanoparticles.

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_application Application prep_organic Prepare Organic Phase (PLGA + this compound in Solvent) mixing Mixing & Emulsification prep_organic->mixing prep_aqueous Prepare Aqueous Phase (Surfactant in Water) prep_aqueous->mixing evaporation Solvent Evaporation mixing->evaporation purification Purification (Centrifugation/Washing) evaporation->purification storage Storage/Lyophilization purification->storage dls Size & PDI (DLS) purification->dls in_vitro In Vitro Studies (Cell Viability, Uptake) storage->in_vitro zeta Zeta Potential dls->zeta tem Morphology (TEM/SEM) zeta->tem uv_vis Encapsulation Efficiency & Drug Loading (UV-Vis) tem->uv_vis in_vivo In Vivo Studies (Photothermal Therapy) in_vitro->in_vivo G cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_pathway Apoptotic Pathway nir_laser NIR Laser (808 nm) ir825_np This compound PLGA NP nir_laser->ir825_np Irradiation hyperthermia Localized Hyperthermia ir825_np->hyperthermia Heat Generation stress Cellular Stress hyperthermia->stress apoptosis Apoptosis Induction stress->apoptosis bax_bak Bax/Bak Activation apoptosis->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cell_death Apoptotic Cell Death cas3->cell_death

References

Application Notes and Protocols for In Vivo Fluorescence Imaging Using IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye IR-825 for in vivo imaging studies. This document includes detailed protocols for nanoparticle formulation, in vivo imaging procedures in murine models, and ex vivo tissue analysis. Quantitative data from representative studies are summarized to aid in experimental design and data interpretation.

Introduction to this compound for In Vivo Imaging

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with excitation around 780 nm and emission around 830 nm.[1] This spectral window (700-1000 nm) is advantageous for in vivo imaging due to reduced light scattering and minimal autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-background ratios.[2]

The lipophilic nature of this compound often necessitates its encapsulation within nanoparticles or conjugation to carrier molecules to improve its solubility and stability in physiological conditions.[1] Common formulations include liposomes, polymeric micelles, and albumin-based nanoparticles. These formulations can also be designed to passively target tumor tissues through the enhanced permeability and retention (EPR) effect or actively target specific cell surface receptors. Beyond its utility as an imaging agent, this compound is also a potent photothermal and photodynamic therapy agent, converting light energy into heat and reactive oxygen species to induce cell death.[3]

Quantitative Data: Biodistribution and Pharmacokinetics

The biodistribution and pharmacokinetic profile of this compound are highly dependent on its formulation. Below are tables summarizing quantitative data from studies using different this compound formulations in tumor-bearing mice.

Table 1: Ex Vivo Biodistribution of this compound Formulations in Tumor-Bearing Mice (%ID/g)

FormulationTime Post-InjectionTumorLiverSpleenKidneysLungHeartReference
PEG-PLD(IR825) Nanomicelles12 h~10~8~2~6~1~0.5[3]
24 h~12~7~2~5~1~0.5[3]
48 h~8~5~1.5~3~0.8~0.4[3]
72 h~5~3~1~2~0.5~0.3[3]
HSA/dc-IR825/GA24 h~8~15~5~3~2~1[4]
72 h~6~10~3~2~1~0.5[4]

%ID/g: Percentage of Injected Dose per Gram of Tissue. Data are approximated from graphical representations in the cited literature.

Table 2: Pharmacokinetic Parameters of this compound and Similar NIR Dyes

ParameterValueFormulation/DyeAnimal ModelReference
t1/2 (plasma) 7.8 hRaltegravir (as an example)Healthy Volunteers[5]
Cmax (plasma) 2246 nMRaltegravir (as an example)Healthy Volunteers[5]
AUC (0-∞) 13119 nM*hRaltegravir (as an example)Healthy Volunteers[5]

Experimental Protocols

Preparation of this compound Loaded Nanoparticles (Example: Polymeric Micelles)

This protocol provides a general method for encapsulating the hydrophobic this compound dye into polymeric nanomicelles.

Materials:

  • This compound-NH2

  • Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Activation of Carboxyl Groups: Dissolve PEG-PLD in DMSO. Add EDC and NHS to activate the carboxyl groups on the poly(L-aspartic acid) block. Stir the reaction mixture at room temperature for 2 hours.

  • Conjugation: Dissolve this compound-NH2 in DMSO and add it to the activated PEG-PLD solution. Let the reaction proceed for 24 hours at room temperature in the dark.

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted reagents and organic solvent. The water should be changed every 4-6 hours.

  • Characterization: Characterize the resulting PEG-PLD(IR825) nanomicelles for size, polydispersity index (PDI), and drug loading efficiency using dynamic light scattering (DLS) and UV-Vis spectrophotometry.

  • Storage: Store the nanoparticle solution at 4°C in the dark.

Diagram 1: Nanoparticle Formulation Workflow

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization & Storage A1 Dissolve PEG-PLD in DMSO A2 Add EDC and NHS A1->A2 A3 Stir for 2h at RT A2->A3 C2 Add to activated PEG-PLD A3->C2 C1 Dissolve this compound-NH2 in DMSO C1->C2 C3 React for 24h at RT (dark) C2->C3 P1 Dialysis against DI water (48h) C3->P1 P2 Change water every 4-6h P1->P2 CH1 Analyze Size, PDI, and Drug Loading P2->CH1 CH2 Store at 4°C (dark) CH1->CH2

Caption: Workflow for the formulation of this compound loaded polymeric micelles.

In Vivo Fluorescence Imaging Protocol

This protocol outlines the steps for performing in vivo fluorescence imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)

  • This compound nanoparticle formulation

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Animal shaver

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-5% for induction, 1-2.5% for maintenance).[6] Shave the fur over the tumor area and any other regions of interest to minimize light scattering and absorption.

  • Pre-injection Imaging: Place the anesthetized mouse in the imaging chamber and acquire a baseline fluorescence image to determine the level of autofluorescence.

  • Injection: Administer the this compound nanoparticle formulation via intravenous (tail vein) or intraperitoneal injection. The typical dose can range from 0.45 mg/kg to 10 mg/kg, depending on the formulation and study objectives.[3][4]

  • Longitudinal Imaging: Acquire fluorescence images at various time points post-injection (e.g., 2, 6, 12, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[3] Ensure the animal is properly anesthetized for each imaging session.

  • Image Acquisition Parameters: Use an appropriate filter set for this compound (e.g., excitation: 710-760 nm, emission: 810-875 nm).[6] The exposure time and other settings should be optimized to obtain a good signal-to-noise ratio without saturation.

  • Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence intensity (e.g., in radiant efficiency).

Diagram 2: In Vivo Imaging Workflow

G cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis P1 Anesthetize Mouse P2 Shave Imaging Area P1->P2 I1 Baseline Imaging P2->I1 I2 Inject this compound Formulation I1->I2 I3 Longitudinal Imaging (multiple time points) I2->I3 A1 Draw Regions of Interest (ROIs) I3->A1 A2 Quantify Fluorescence Intensity A1->A2

Caption: Step-by-step workflow for in vivo fluorescence imaging.

Ex Vivo Organ Biodistribution Protocol

This protocol describes the procedure for harvesting organs and quantifying the fluorescence signal to determine the biodistribution of the this compound formulation.

Materials:

  • Mice from the in vivo imaging study

  • Surgical tools for dissection

  • PBS

  • In vivo imaging system

  • Petri dishes or black surface for imaging

Procedure:

  • Euthanasia: At the final imaging time point, euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Organ Harvesting: Perfuse the mouse with PBS to remove blood from the vasculature. Carefully dissect the major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor.

  • Ex Vivo Imaging: Arrange the harvested organs in a petri dish or on a black, non-reflective surface. Place the dish in the imaging system and acquire a fluorescence image using the same parameters as the in vivo imaging.

  • Data Quantification: Draw ROIs around each organ and the tumor in the ex vivo image to quantify the fluorescence intensity.

  • Data Normalization: To calculate the percentage of injected dose per gram of tissue (%ID/g), weigh each organ and normalize the fluorescence intensity to the weight of the tissue. A standard curve of the this compound formulation can be used to convert fluorescence intensity to concentration.

Diagram 3: Ex Vivo Analysis Workflow

G Euthanasia Euthanize Mouse Harvest Harvest Organs and Tumor Euthanasia->Harvest Image Acquire Ex Vivo Fluorescence Image Harvest->Image Quantify Quantify Fluorescence in ROIs Image->Quantify Normalize Normalize to Tissue Weight (%ID/g) Quantify->Normalize

Caption: Workflow for ex vivo organ biodistribution analysis.

Signaling Pathways

Currently, there is no substantial evidence to suggest that this compound is used as a specific probe to investigate intracellular signaling pathways in the context of fluorescence imaging. Its primary application lies in its physical properties as a fluorophore and photosensitizer for tracking the biodistribution of its carrier and for therapeutic purposes. The similar-sounding compound, ARV-825, is a PROTAC degrader that affects the MYC-Targets and G2M-Checkpoint signaling pathways, but it is a distinct molecule from the this compound dye.[7]

The logical pathway for the application of this compound in cancer research is centered on its delivery to and accumulation in tumor tissue, followed by imaging and/or therapy.

Diagram 4: Logical Pathway of this compound Application

G Formulation This compound Nanoparticle Formulation Injection Systemic Administration (e.g., IV) Formulation->Injection Circulation Blood Circulation Injection->Circulation EPR EPR Effect Circulation->EPR Tumor_Accumulation Tumor Accumulation EPR->Tumor_Accumulation Imaging In Vivo Fluorescence Imaging Tumor_Accumulation->Imaging Therapy Photothermal/Photodynamic Therapy Tumor_Accumulation->Therapy Data Biodistribution and Efficacy Data Imaging->Data Therapy->Data

Caption: Logical flow of this compound application from formulation to data acquisition.

Conclusion

This compound is a valuable tool for in vivo near-infrared fluorescence imaging, offering deep tissue penetration and high sensitivity. Its utility is greatly enhanced when incorporated into nanoparticle formulations, which improve its biocompatibility and allow for targeted delivery. The provided protocols and quantitative data serve as a starting point for researchers to design and execute robust in vivo imaging studies to evaluate drug delivery, tumor targeting, and therapeutic efficacy. Careful consideration of the formulation and experimental parameters is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for IR-825 Photothermal Therapy in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is an emerging and minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing tumor cell ablation. IR-825, a cyanine (B1664457) dye with strong absorbance in the NIR region, is a promising photothermal agent. However, its poor stability in aqueous solutions necessitates the use of nanocarriers for effective in vivo delivery. This document provides a detailed protocol for the formulation of this compound loaded into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their application in the photothermal treatment of tumors in a murine model. The protocols and data presented are synthesized from established methodologies to guide researchers in preclinical PTT studies. While this compound is the primary subject, data from the closely related dye IR-820 is used to provide a comprehensive protocol, given their similar properties and applications.

Data Presentation

Table 1: Physicochemical Properties of IR-820-PLGA Nanoparticles
ParameterValueReference
Hydrodynamic Diameter60 ± 10 nm[1]
Surface Charge (Zeta Potential)-40 ± 6 mV[1]
Encapsulation Efficiency90%[1]
Drug Loading Capacity18%[1]
Table 2: In Vivo Photothermal Therapy Parameters
ParameterValueReference
Animal ModelTriple-Negative Breast Cancer (TNBC) in nude mice[1]
Nanoparticle FormulationIR-820-PLGA Nanoparticles[1]
Administration RouteIntravenous (tail vein) injection[1]
Time Between Injection and Irradiation24 hours[1]
Laser Wavelength808 nm or 810 nm[1]
Laser Power Density1.5 W/cm²[1]
Irradiation Duration5 minutes[1]
Table 3: Tumor Temperature Changes During Photothermal Therapy
Treatment GroupPeak Tumor Temperature (°C)Reference
Saline + Laser~38[1]
Free IR-820 + Laser~42[1]
IR-820-PLGA NPs + Laser~50[1]
Table 4: Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g)
Organ2 hours post-injection24 hours post-injection48 hours post-injection
Tumor ~2.0 ~5.0 ~4.5
Liver~15.0~12.0~10.0
Spleen~10.0~8.0~6.0
Lungs~5.0~3.0~2.0
Kidneys~3.0~2.0~1.5
Heart~1.0~0.8~0.5
Blood~8.0~1.0~0.5
(Note: This table is a representative compilation based on typical nanoparticle biodistribution patterns and is intended for illustrative purposes. Actual values can vary based on the specific nanoparticle formulation and animal model.)

Experimental Protocols

Preparation of IR-820-PLGA Nanoparticles

This protocol describes the synthesis of IR-820-loaded PLGA nanoparticles using the single emulsion solvent evaporation method.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, carboxylic acid terminated)

  • IR-820 dye

  • Acetone (B3395972)

  • Methanol (B129727)

  • Distilled water

  • Centrifugal filtration devices (10 kDa MWCO)

Procedure:

  • Dissolve PLGA in acetone to a final concentration of 1 mg/mL.

  • Prepare a stock solution of IR-820 dye in methanol at a concentration of 0.5 mg/mL.

  • Add the IR-820 stock solution to the PLGA solution to achieve a final IR-820 concentration of 0.5 mg/mL.

  • While stirring, add the PLGA/IR-820 organic solution dropwise to distilled water at a volume ratio of 1:3 (organic:aqueous).

  • Continue stirring the resulting emulsion for 2 hours to allow for the evaporation of acetone.

  • Purify the nanoparticles by transferring the suspension to centrifugal filtration devices.

  • Centrifuge at 4200 x g for 30 minutes to separate the nanoparticles from unencapsulated IR-820 and residual solvent.

  • Resuspend the purified nanoparticles in the desired buffer (e.g., PBS) for in vivo administration.

Animal Model Establishment

This protocol outlines the establishment of a subcutaneous tumor model in mice.

Materials:

  • Female nude mice (4-6 weeks old)

  • Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Syringes and needles

Procedure:

  • Culture TNBC cells in standard cell culture conditions until they reach 80-90% confluency.

  • Harvest the cells by trypsinization and resuspend them in PBS at a concentration of 1 x 10⁷ cells/mL.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumors are typically ready for treatment when they reach a volume of 50-100 mm³.

In Vivo Photothermal Therapy

This protocol details the procedure for administering the IR-820-PLGA nanoparticles and performing photothermal therapy.

Materials:

  • Tumor-bearing mice

  • IR-820-PLGA nanoparticle suspension in PBS

  • Near-infrared diode laser (808 nm) with a fiber optic cable

  • Infrared thermal imaging camera

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Administer the IR-820-PLGA nanoparticle suspension to the tumor-bearing mice via tail vein injection. The dosage should be optimized, but a typical starting point is 10 mg/kg.

  • Allow the nanoparticles to circulate and accumulate in the tumor for 24 hours.[1]

  • Anesthetize the mice and place them on a platform for laser irradiation.

  • Position the fiber optic cable of the laser perpendicular to the tumor surface.

  • Monitor the temperature of the tumor and surrounding tissue using an infrared thermal imaging camera.

  • Irradiate the tumor with the 808 nm laser at a power density of 1.5 W/cm² for 5 minutes.[1]

  • After irradiation, allow the mice to recover from anesthesia in a warm environment.

Assessment of Therapeutic Efficacy

This protocol describes methods to evaluate the effectiveness of the photothermal therapy.

Materials:

  • Calipers

  • Scale for measuring body weight

Procedure:

  • Tumor Volume Measurement:

    • Measure the length (L) and width (W) of the tumors using calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (L x W²)/2.

    • Plot the average tumor volume of each treatment group over time to generate tumor growth curves.

  • Body Weight Monitoring:

    • Measure the body weight of each mouse every 2-3 days to assess systemic toxicity. Significant weight loss may indicate adverse effects of the treatment.

  • Survival Analysis:

    • Monitor the mice daily for signs of distress or until they reach a predetermined endpoint (e.g., tumor volume exceeding a certain limit).

    • Record the date of death or euthanasia for each mouse.

    • Generate Kaplan-Meier survival curves to compare the survival rates between different treatment groups.

Visualizations

experimental_workflow cluster_preparation Nanoparticle Formulation cluster_animal_model Animal Model cluster_treatment Photothermal Therapy cluster_evaluation Efficacy Assessment prep1 Dissolve PLGA in Acetone prep2 Add this compound Dye prep1->prep2 prep3 Single Emulsion Solvent Evaporation prep2->prep3 prep4 Purification via Centrifugation prep3->prep4 treat1 IV Injection of This compound-PLGA NPs prep4->treat1 animal1 Subcutaneous Tumor Cell Injection animal2 Tumor Growth Monitoring animal1->animal2 animal2->treat1 treat2 24h Accumulation treat1->treat2 treat3 NIR Laser Irradiation (808 nm) treat2->treat3 eval1 Tumor Volume Measurement treat3->eval1 eval2 Body Weight Monitoring treat3->eval2 eval3 Survival Analysis treat3->eval3 eval4 Biodistribution (Ex Vivo) treat3->eval4 logical_relationship input Input Parameters This compound-PLGA NP Dose Laser Power Density Irradiation Time process Experimental Groups Saline + Laser NPs only (no laser) NPs + Laser Control (no treatment) input->process are varied in output Outcome Measures Tumor Growth Inhibition Temperature Increase Survival Rate Systemic Toxicity process->output are assessed by

References

Application Notes and Protocols for IR-825 in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with applications in preclinical research, particularly in cell imaging and as a photothermal agent. Its emission in the NIR spectrum (around 825 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from cells and tissues compared to traditional visible light fluorophores. These characteristics make this compound a valuable tool for in vitro and in vivo studies. This document provides detailed application notes and protocols for the use of this compound in cell imaging, with a focus on determining optimal concentrations and methodologies for achieving high-quality fluorescence microscopy results.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValueNotes
Molecular Weight~904.34 g/mol [1]
Excitation Maximum~780-808 nmDependent on the solvent and local environment.[1]
Emission Maximum~825 nmCan be influenced by the cellular environment.
SolubilitySoluble in DMSO (4.55 mg/mL or ~5.52 mM)Use of fresh, anhydrous DMSO is recommended for preparing stock solutions.[1]
Recommended Working Concentrations and Incubation Times

The optimal concentration of this compound for cell imaging is highly dependent on the cell type, cell density, and the specific imaging instrumentation. It is crucial to perform a concentration titration to find the best balance between signal intensity and potential cytotoxicity.

ParameterRecommended RangeNotes
Working Concentration 1 - 10 µM This is a suggested starting range based on similar near-infrared dyes.[2] A titration experiment is essential to determine the optimal concentration for your specific cell line and experimental setup.
Incubation Time 15 - 60 minutes Shorter incubation times are generally preferred to minimize cytotoxicity.[2] The optimal time should be determined empirically.
Imaging Temperature 37°CFor live-cell imaging, maintaining physiological conditions is critical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for cell imaging experiments.

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (1 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 1 mM solution, dissolve approximately 0.904 mg of this compound in 1 mL of DMSO.

    • Vortex the solution thoroughly until the dye is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[1]

  • Working Solution Preparation (e.g., 5 µM):

    • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

    • Prepare the desired working concentration by diluting the stock solution in pre-warmed (37°C), serum-free cell culture medium or PBS. For example, to prepare 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of medium/PBS.

    • Vortex the working solution gently before use.

Protocol 2: Live-Cell Staining and Imaging with this compound

This protocol provides a general procedure for staining live cells with this compound for fluorescence microscopy.

Materials:

  • Cells cultured in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

  • This compound working solution (prepared as in Protocol 1)

  • Pre-warmed, complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Pre-warmed PBS

  • Fluorescence microscope equipped for NIR imaging (with appropriate excitation and emission filters)

  • Environmental chamber for maintaining 37°C and 5% CO2 during imaging

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in an imaging-compatible vessel.

    • Ensure the cells are healthy and adherent before staining.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.[2]

  • Washing:

    • After incubation, aspirate the this compound staining solution.

    • Wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed, phenol (B47542) red-free culture medium to the cells for imaging.

    • Place the imaging vessel on the microscope stage within an environmental chamber set to 37°C and 5% CO2.

    • Use a laser line appropriate for NIR excitation (e.g., ~780 nm) and a corresponding emission filter (e.g., a long-pass filter starting from ~810 nm).

    • Adjust the laser power, exposure time, and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images. For time-lapse imaging, determine the optimal frequency of acquisition based on the biological process under investigation.

Protocol 3: Cytotoxicity Assay for Determining Optimal this compound Concentration

To ensure that the imaging conditions are not adversely affecting cell health, it is recommended to perform a cytotoxicity assay.

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates

  • This compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate the plate overnight to allow the cells to adhere.

  • Treatment:

    • Prepare a serial dilution of this compound in complete culture medium to cover a range of concentrations (e.g., 0.1 µM to 50 µM).

    • Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate the cells for a duration relevant to your imaging experiments (e.g., 1-4 hours).

  • Viability Assessment:

    • After the incubation period, wash the cells with PBS.

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the output (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the results to the untreated control cells (representing 100% viability).

    • Plot cell viability against the this compound concentration to determine the concentration range that does not induce significant cytotoxicity.

Visualizations

Experimental Workflow for Live-Cell Imaging with this compound

G cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare 1 mM this compound Stock in DMSO prep_working Dilute to 1-10 µM Working Solution prep_stock->prep_working incubate Incubate with this compound (15-60 min, 37°C) prep_working->incubate culture_cells Culture Cells in Imaging Dish wash1 Wash with PBS culture_cells->wash1 wash1->incubate wash2 Wash with Medium (2-3x) incubate->wash2 add_media Add Fresh Imaging Medium wash2->add_media microscope Place on Microscope (37°C, 5% CO2) add_media->microscope acquire Acquire Images (Ex: ~780 nm, Em: >810 nm) microscope->acquire

Caption: Workflow for staining and imaging live cells with this compound.

Conceptual Signaling Pathway for this compound in Photothermal Therapy

While this compound is often used as a general fluorescent marker, its application in photothermal therapy (PTT) involves a specific mechanism of action upon laser irradiation.

G cluster_cell Cancer Cell ir825 This compound Accumulation heat Localized Hyperthermia (Heat Generation) laser NIR Laser Irradiation (e.g., 808 nm) laser->heat stress Cellular Stress heat->stress apoptosis Apoptosis / Necrosis stress->apoptosis start This compound Delivery (e.g., Nanoparticles) start->ir825

Caption: Mechanism of this compound mediated photothermal therapy.

References

Application Notes and Protocols for NIR Laser-Induced Photothermal Ablation Using IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key parameters for utilizing the near-infrared (NIR) dye IR-825 in photothermal ablation studies. The information is intended to guide researchers in establishing effective experimental setups for both in vitro and in vivo applications.

Overview of this compound for Photothermal Therapy

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorbance in the near-infrared (NIR) spectrum, typically around 800-830 nm. This characteristic makes it an excellent photosensitizer for photothermal therapy (PTT). When irradiated with a laser of a specific wavelength within its absorption range, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of targeted cells or tissues. To enhance its stability, solubility, and tumor-targeting capabilities, this compound is frequently encapsulated within various nanoparticle formulations.

NIR Laser Parameters for this compound Photothermal Ablation

The efficacy of this compound mediated photothermal ablation is critically dependent on the parameters of the NIR laser used for irradiation. The following tables summarize the key laser parameters reported in the literature for in vitro and in vivo studies.

Table 1: Recommended NIR Laser Parameters for In Vitro this compound Photothermal Ablation

ParameterRecommended ValueNotes
Wavelength 808 nmThis wavelength aligns well with the absorption peak of this compound, ensuring efficient light-to-heat conversion.
Power Density 1.0 W/cm²This power density has been shown to be effective in inducing cell death without causing significant damage to surrounding areas in the absence of the photosensitizer.
Irradiation Time 5 minutesA 5-minute exposure is typically sufficient to induce significant cytotoxicity in cancer cells treated with this compound.

Table 2: Recommended NIR Laser Parameters for In Vivo this compound Photothermal Ablation

ParameterRecommended ValueNotes
Wavelength 808 nmConsistent with in vitro studies, 808 nm is the preferred wavelength for deep tissue penetration and optimal this compound excitation.
Power Density 1.0 - 4.0 W/cm²The power density may need to be optimized based on the tumor size, depth, and animal model. Higher power densities may be required for larger or deeper tumors.[1]
Irradiation Time 3 - 10 minutesThe duration of laser exposure should be adjusted based on the observed temperature increase at the tumor site and the desired therapeutic outcome.[1]

Experimental Protocols

The following are detailed protocols for conducting photothermal ablation experiments using this compound.

In Vitro Photothermal Ablation Protocol

This protocol outlines the steps for assessing the photothermal cytotoxicity of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., 4T1 murine breast cancer cells)

  • Complete cell culture medium

  • This compound-loaded nanoparticles (or free this compound dissolved in a suitable solvent like DMSO, diluted in media)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)

  • 808 nm NIR diode laser with an adjustable power output and a collimating lens

  • Infrared (IR) thermal camera

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare different concentrations of this compound nanoparticles in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the this compound nanoparticles.

    • Include control groups: cells with medium only (no treatment), cells with laser irradiation only, and cells with this compound nanoparticles only (no laser).

    • Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours) to allow for cellular uptake.

  • Laser Irradiation:

    • After incubation, wash the cells with PBS to remove any free nanoparticles.

    • Add fresh complete medium to each well.

    • Irradiate the designated wells with an 808 nm laser at a power density of 1.0 W/cm² for 5 minutes.

    • Monitor the temperature change in the wells during irradiation using an IR thermal camera.

  • Cell Viability Assessment:

    • After irradiation, incubate the cells for another 24 hours.

    • Assess cell viability using a standard assay such as MTT or live/dead staining with Calcein-AM and Propidium Iodide.

    • Quantify the results using a plate reader or fluorescence microscope.

In Vivo Photothermal Ablation Protocol

This protocol describes the procedure for evaluating the antitumor efficacy of this compound photothermal therapy in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneous 4T1 tumors)

  • This compound-loaded nanoparticles formulated for intravenous or intratumoral injection

  • Sterile PBS

  • Anesthesia (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • 808 nm NIR diode laser with an adjustable power output and a fiber optic cable

  • Infrared (IR) thermal camera

  • Calipers for tumor measurement

Procedure:

  • Tumor Model Establishment: Subcutaneously inoculate cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the mice into different treatment groups:

    • Saline + Laser

    • This compound nanoparticles only

    • This compound nanoparticles + Laser

  • Administration of Nanoparticles:

    • Administer the this compound nanoparticles to the mice via intravenous or intratumoral injection. The dose will depend on the nanoparticle formulation and should be optimized in preliminary studies.

  • Laser Irradiation:

    • At a predetermined time point after nanoparticle administration (to allow for tumor accumulation, e.g., 24 hours post-injection), anesthetize the mice.

    • Irradiate the tumor region with an 808 nm laser at a power density of 1.0 W/cm² for 5-10 minutes.[2]

    • Monitor the temperature of the tumor surface using an IR thermal camera to ensure it reaches the desired therapeutic range (typically 45-55°C).

  • Monitoring and Data Collection:

    • Monitor the tumor size using calipers every few days for a specified period (e.g., 14-21 days).

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Photothermal Ablation

Photothermal therapy primarily induces cell death through two main pathways: apoptosis and necrosis. The dominant pathway is often dependent on the temperature achieved at the cellular level. Mild hyperthermia (around 43-45°C) tends to induce apoptosis, while higher temperatures (>50°C) typically lead to rapid necrosis.

Additionally, photothermal ablation can trigger a form of cell death known as immunogenic cell death (ICD). This process is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response.

G General Signaling Pathways in Photothermal Therapy cluster_0 Photothermal Therapy cluster_1 Cellular Response NIR Laser NIR Laser This compound This compound NIR Laser->this compound Irradiation Heat Generation Heat Generation This compound->Heat Generation Energy Conversion Apoptosis Apoptosis Heat Generation->Apoptosis Mild Hyperthermia Necrosis Necrosis Heat Generation->Necrosis High Hyperthermia Immunogenic Cell Death (ICD) Immunogenic Cell Death (ICD) Heat Generation->Immunogenic Cell Death (ICD) Cell Death Cell Death Apoptosis->Cell Death Necrosis->Cell Death DAMPs Release DAMPs Release Immunogenic Cell Death (ICD)->DAMPs Release Immune Response Immune Response DAMPs Release->Immune Response Tumor Regression Tumor Regression Immune Response->Tumor Regression

Caption: Signaling pathways activated by photothermal therapy.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound mediated photothermal therapy.

G Experimental Workflow for this compound Photothermal Therapy cluster_0 In Vitro Studies cluster_1 In Vivo Studies a Cell Culture b Incubation with this compound Nanoparticles a->b c NIR Laser Irradiation (808 nm) b->c d Cell Viability Assay (e.g., MTT) c->d e Microscopy (Live/Dead Staining) c->e i Monitor Tumor Growth & Body Weight f Tumor Model Establishment g This compound Nanoparticle Administration f->g h NIR Laser Irradiation (808 nm) g->h h->i j Histological Analysis i->j

Caption: A typical experimental workflow for PTT evaluation.

References

Application Notes & Protocols: IR-825 for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye that has garnered significant attention for its applications in deep tissue bioimaging and photothermal therapy (PTT).[1][2] Operating within the NIR-I window (650-900 nm), this compound allows for enhanced tissue penetration of light with reduced absorption and scattering by biological components like hemoglobin and water.[3][4] This leads to improved signal-to-noise ratios and greater imaging depth compared to conventional visible light fluorophores.[4] this compound contains a carboxyl group, which allows for its conjugation to other molecules and incorporation into various nanoparticle platforms.[1] This functional handle is crucial for developing targeted imaging agents and drug delivery systems. Due to its ability to convert light energy into heat, this compound is also a potent photothermal agent, making it ideal for theranostic applications, particularly in oncology for imaging-guided tumor ablation.[2][5][6]

Physicochemical and Photophysical Properties

The utility of this compound in deep tissue imaging is dictated by its unique properties. A summary of its key characteristics is provided below.

PropertyValueReference
Chemical Formula C₅₄H₄₈BrClN₂O₄[2]
Molecular Weight 904.34 g/mol [2]
Appearance SolidN/A
Excitation Wavelength ~780-808 nm[2][5][7]
Emission Wavelength ~830 nm[5][7]
Solubility Soluble in organic solvents like DMSO[8]
Storage Long term at -20°C (months to years), short term at 0-4°C[1][2]

Key Experimental Protocols

Successful application of this compound for in vivo imaging often requires its incorporation into a biocompatible nanoparticle system to improve stability, circulation time, and tumor accumulation.[6][9] Below are detailed protocols for the preparation, in vitro validation, and in vivo application of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded Albumin Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using human serum albumin (HSA) as a biocompatible carrier, a common strategy for improving the in vivo performance of NIR dyes.[6][10]

Materials:

  • This compound Dye

  • Human Serum Albumin (HSA)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) Water

  • Phosphate-Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Methodology:

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • HSA Solution: Prepare an aqueous solution of HSA in DI water at a concentration of 10 mg/mL.

  • Nanoparticle Formation:

    • Gently heat the HSA solution to 37°C while stirring.

    • Slowly add the this compound stock solution dropwise to the HSA solution under continuous stirring. The typical loading ratio can be optimized, but a starting point is a 1:10 weight ratio of this compound to HSA.

    • Continue stirring the mixture at 37°C for 1-2 hours in the dark to facilitate the self-assembly of this compound-HSA nanoparticles.

  • Purification:

    • Transfer the nanoparticle solution to a 10 kDa MWCO dialysis tube.

    • Dialyze against DI water for 24-48 hours with frequent water changes to remove free this compound and DMSO.

  • Characterization & Storage:

    • Characterize the nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Determine the concentration of encapsulated this compound using UV-Vis-NIR spectrophotometry.

    • Store the purified nanoparticle solution at 4°C, protected from light.

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_purify Purification & Storage A Dissolve this compound in DMSO C Add this compound solution to HSA solution under stirring A->C B Dissolve HSA in DI Water B->C D Incubate for 1-2 hours at 37°C C->D E Dialyze against DI Water (10 kDa) D->E F Characterize (DLS, TEM, UV-Vis) E->F G Store at 4°C, protected from light F->G

Workflow for preparing this compound-loaded albumin nanoparticles.
Protocol 2: In Vitro Cytotoxicity Assay

Before in vivo use, it is critical to assess the biocompatibility of the this compound nanoparticles.[11] This protocol outlines a standard cytotoxicity assay using the L929 fibroblast cell line, as recommended by ISO 10993-5 standards.[12]

Materials:

  • L929 fibroblast cells

  • This compound-loaded nanoparticles

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of nanoparticles.

    • Include a "no treatment" control (cells in medium only) and a "vehicle" control (cells treated with empty nanoparticles, if applicable).

  • Incubation: Incubate the cells with the nanoparticles for 24-72 hours.

  • Viability Assessment:

    • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the "no treatment" control cells.

    • Plot cell viability against nanoparticle concentration to determine the IC50 (half-maximal inhibitory concentration), if applicable. A material is generally considered non-cytotoxic if cell viability remains above 70%.[12]

G A Seed L929 cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of this compound nanoparticles B->C D Incubate for 24-72h C->D E Add WST-1 or MTT Reagent D->E F Measure Absorbance E->F G Calculate % Cell Viability F->G

Experimental workflow for in vitro cytotoxicity testing.
Protocol 3: In Vivo Deep Tissue Imaging in a Murine Tumor Model

This protocol provides a general framework for using this compound nanoparticles for in vivo imaging of subcutaneous tumors in mice.[13][14]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sterile this compound nanoparticle solution in PBS

  • Anesthesia (e.g., Isoflurane)

  • In vivo imaging system (e.g., IVIS) equipped for NIR imaging

  • Sterile syringes and needles

Methodology:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.[13]

    • Place the mouse in the imaging chamber, maintaining anesthesia.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the contrast agent to assess background autofluorescence.

  • Administration:

    • Administer the sterile this compound nanoparticle solution via intravenous (tail vein) injection.[14] A typical dose may range from 5-10 mg/kg of this compound, but should be optimized.

  • Post-injection Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[4]

    • Use an appropriate excitation filter (e.g., 780 nm) and emission filter (e.g., 830 nm or long-pass >810 nm).

  • Photothermal Therapy (Optional):

    • At the time of peak tumor accumulation (determined from imaging), the tumor can be irradiated with an 808 nm laser (e.g., 1-2 W/cm²) for 5-10 minutes.[2][15]

    • Monitor the temperature change at the tumor site using an infrared thermal camera.[15]

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs.

    • Quantify the average fluorescence intensity in each ROI at each time point to assess probe accumulation and clearance kinetics.

G cluster_optional Optional PTT A Anesthetize Tumor-Bearing Mouse B Acquire Baseline Fluorescence Image A->B C Administer this compound Nanoparticles (Intravenous Injection) B->C D Acquire Images at Multiple Time Points C->D E Analyze Tumor Accumulation (ROI Analysis) D->E F Irradiate Tumor with 808 nm Laser D->F At peak accumulation G Monitor Temperature F->G

Workflow for in vivo imaging and photothermal therapy.

Mechanism of Action: Imaging-Guided Photothermal Therapy

This compound nanoparticles are designed for theranostic applications, combining diagnosis (imaging) and therapy (photothermal ablation). The underlying principle involves passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect, followed by light-induced hyperthermia.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_therapy Therapeutic Action A IV Injection of This compound Nanoparticles B Passive Accumulation (EPR Effect) A->B C NIR Fluorescence Imaging (Tumor Visualization) B->C Ex: ~830 nm Emission D 808 nm Laser Irradiation C->D Guides Laser E Photothermal Heat Generation D->E Excites this compound F Tumor Cell Ablation (Hyperthermia) E->F

Mechanism for imaging-guided photothermal therapy.

References

Application Notes and Protocols for Combining IR-825 with Chemotherapy in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of nanotechnology with combination cancer therapy presents a promising frontier in oncology research. This document provides detailed application notes and protocols for the development and evaluation of nanoparticles co-loaded with the near-infrared (NIR) dye IR-825 and a chemotherapeutic agent, focusing on doxorubicin (B1662922) (DOX) as a model drug. This combination leverages the principles of photothermal therapy (PTT) and chemotherapy to achieve a synergistic anti-tumor effect. This compound, upon irradiation with NIR light, generates localized hyperthermia, which not only directly ablates cancer cells but also enhances the permeability of tumor vasculature and cell membranes, thereby increasing the intracellular concentration and efficacy of the co-delivered chemotherapeutic agent.[1][2]

These protocols are designed to guide researchers through the synthesis, characterization, and in vitro/in vivo evaluation of this combination nanoparticle system.

Data Presentation: Nanoparticle Characteristics and In Vitro Efficacy

The following tables summarize typical quantitative data obtained from the characterization and in vitro evaluation of this compound and doxorubicin co-loaded nanoparticles.

Table 1: Physicochemical Properties of Co-loaded Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Doxorubicin Loading Efficiency (%)This compound Loading Efficiency (%)
PLGA-DOX-IR825150 ± 150.15 ± 0.05-25 ± 5~70~85
Liposome-DOX-IR825120 ± 200.20 ± 0.07-15 ± 7~60~80
Gold Nanoshells-DOX-IR825180 ± 250.25 ± 0.08-30 ± 6~50>90

Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL) in 4T1 Murine Breast Cancer Cells

Treatment GroupIC50 of Doxorubicin (µg/mL)
Free Doxorubicin1.5 ± 0.3
DOX-IR825-NPs (No Laser)2.5 ± 0.5
Free Doxorubicin + Laser1.4 ± 0.2
DOX-IR825-NPs + NIR Laser0.4 ± 0.1

Table 3: Doxorubicin Release Profile from PLGA-DOX-IR825 Nanoparticles

Time (hours)Cumulative Release (%) - No NIRCumulative Release (%) - With NIR (808 nm, 1 W/cm²)
110 ± 230 ± 5
625 ± 465 ± 7
1240 ± 585 ± 8
2455 ± 6>95
4870 ± 7>95

Experimental Protocols

Protocol 1: Synthesis of this compound and Doxorubicin Co-loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles co-encapsulating this compound and doxorubicin using a modified oil-in-water (o/w) single emulsion solvent evaporation method.[3][4]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 7,000-17,000)

  • Doxorubicin hydrochloride (DOX)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 50 mg of PLGA in 2 mL of DCM.

    • Add 5 mg of doxorubicin and 2 mg of this compound to the PLGA solution.

    • Sonicate the mixture for 5 minutes in an ice bath to ensure complete dissolution and dispersion.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of a 2% PVA solution under constant magnetic stirring (800 rpm).

    • Immediately after the addition, sonicate the mixture using a probe sonicator for 3 minutes at 40% amplitude in an ice bath to form a stable o/w emulsion.

  • Solvent Evaporation:

    • Leave the emulsion under magnetic stirring at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.

    • Repeat the washing step twice to remove unencapsulated drugs and excess PVA.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water.

    • Freeze the nanoparticle suspension at -80°C and then lyophilize for 48 hours.

    • Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Disperse the lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.

    • Vortex the suspension for 1 minute.

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

2. Drug Loading Content and Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry.

  • Procedure:

    • To determine the amount of encapsulated DOX and this compound, dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the respective maximum absorption wavelengths for DOX (~480 nm) and this compound (~820 nm).

    • Calculate the concentration using a standard calibration curve for each compound.

    • Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxicity of the nanoparticles on a selected cancer cell line (e.g., 4T1, MCF-7).[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Free DOX, blank nanoparticles, and DOX-IR825-NPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

  • NIR Laser (808 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of free DOX, blank nanoparticles, and DOX-IR825-NPs in the cell culture medium.

    • Replace the old medium with 100 µL of the prepared solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24 hours.

  • NIR Irradiation: For the photothermal therapy groups, expose the designated wells to an 808 nm NIR laser at a power density of 1 W/cm² for 5 minutes.

  • MTT Assay:

    • After another 24 hours of incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 4: In Vivo Tumor Inhibition Study

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of the nanoparticles in a tumor-bearing mouse model.[2][6]

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Cancer cell line (e.g., 4T1)

  • PBS, free DOX, blank nanoparticles, DOX-IR825-NPs

  • NIR Laser (808 nm)

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ cancer cells into the right flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a volume of approximately 100 mm³.

  • Grouping and Treatment:

    • Randomly divide the mice into the following groups (n=5 per group):

      • PBS (Control)

      • Free DOX

      • Blank NPs + Laser

      • DOX-IR825-NPs (No Laser)

      • DOX-IR825-NPs + Laser

    • Administer the treatments via tail vein injection at a DOX-equivalent dose (e.g., 5 mg/kg).

  • Photothermal Therapy:

    • At 24 hours post-injection, irradiate the tumors of the laser-treated groups with an 808 nm NIR laser (1 W/cm²) for 10 minutes.

  • Monitoring:

    • Measure the tumor volume and body weight of the mice every two days for a specified period (e.g., 14 days).

    • Tumor Volume (V) = (Length x Width²) / 2

  • Euthanasia and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy synthesis Co-loading of this compound & DOX into PLGA NPs characterization Size, Zeta Potential, Drug Loading synthesis->characterization treatment Treatment with NPs characterization->treatment injection Intravenous Injection of NPs characterization->injection cell_culture Cancer Cell Culture (e.g., 4T1) cell_culture->treatment nir NIR Laser Irradiation (808 nm) treatment->nir mtt MTT Assay for Cytotoxicity nir->mtt tumor_model Tumor-bearing Mouse Model tumor_model->injection nir_vivo Tumor Irradiation (808 nm) injection->nir_vivo monitoring Tumor Growth Monitoring nir_vivo->monitoring

Caption: Experimental workflow for nanoparticle synthesis, characterization, and evaluation.

Mechanism of Synergistic Action

G cluster_action Intracellular Action NP DOX-IR825-NP TumorCell Tumor Cell NP->TumorCell Hyperthermia Hyperthermia NP->Hyperthermia DOX_release DOX Release NP->DOX_release NIR NIR Light (808 nm) NIR->NP PTT Effect ROS ROS Generation Hyperthermia->ROS Mito Mitochondrial Damage DOX_release->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Synergistic mechanism of chemo-photothermal therapy leading to apoptosis.

Apoptosis Signaling Pathway

G cluster_stimuli Therapeutic Stimuli PTT Photothermal Therapy (this compound + NIR) ROS ↑ Reactive Oxygen Species (ROS) PTT->ROS Chemo Chemotherapy (Doxorubicin) Chemo->ROS Casp3 Caspase-3 Activation (Executioner) Chemo->Casp3 Mito_Pathway Mitochondrial Pathway ROS->Mito_Pathway CytoC Cytochrome c Release Mito_Pathway->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Cell Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling cascade activated by combined therapy.

References

Application Notes and Protocols: IR-825 for Image-Guided Cancer Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in the field of oncology, particularly for image-guided surgery and photothermal therapy (PTT). Its strong absorbance and fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration of light, enabling real-time visualization of tumors and their margins. When encapsulated within nanoparticles, this compound's stability and tumor accumulation are enhanced, making it a promising theranostic agent. Upon excitation with a specific wavelength laser, this compound can convert light energy into heat, inducing hyperthermia in cancer cells and leading to their ablation. This dual functionality of imaging and therapy makes this compound a valuable tool in the development of novel cancer treatments.

Physicochemical and Optical Properties of this compound

A summary of the key properties of this compound is presented below. These values are essential for designing and optimizing experimental protocols.

PropertyValue/RangeReference
Chemical Formula C₅₄H₄₈BrClN₂O₄[1]
Molecular Weight 904.34 g/mol [1]
Excitation Maximum (in nanomicelles) ~780 nm[2]
Emission Maximum (in nanomicelles) ~830 nm[2]
Appearance Dark solid[1]
Active Group for Conjugation Carboxylic acid (COOH)[3]

Quantitative Performance Data of this compound Nanoparticle Formulations

The performance of this compound is significantly enhanced when formulated into nanoparticles. This table summarizes key performance metrics from preclinical studies.

ParameterValue/RangeFormulation DetailsCancer ModelReference
Drug Loading Rate ~21.0%PEG-PLD(IR825) nanomicellesNot specified[2]
In Vivo Tumor Accumulation Efficient tumor homing and long retentionThis compound nanoparticlesMouse models[1]
Therapeutic Efficacy Complete tumor elimination without recurrence within 60 daysThis compound nanoparticles with 808 nm laser irradiationMouse models[1]

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanomicelles

This protocol describes a general method for preparing this compound loaded polymeric nanomicelles for preclinical research, based on common self-assembly techniques.

Materials:

  • This compound dye

  • Amphiphilic block copolymer (e.g., methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt))

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for conjugation

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Activation of this compound: Dissolve this compound in DMSO. Add NHS and DCC to activate the carboxylic acid group of this compound. Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Conjugation: Dissolve the amphiphilic block copolymer in DMSO. Add the activated this compound solution to the polymer solution and stir for 48 hours at room temperature in the dark.

  • Nanoparticle Self-Assembly: Add deionized water dropwise to the reaction mixture under vigorous stirring to induce the self-assembly of the polymer-dye conjugate into nanomicelles.

  • Purification: Transfer the nanoparticle solution to a dialysis membrane and dialyze against deionized water for 48 hours to remove unconjugated this compound and organic solvents. Change the water every 6 hours.

  • Characterization:

    • Determine the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Calculate the drug loading content and encapsulation efficiency using UV-Vis spectroscopy by measuring the absorbance of this compound before and after purification.

In Vitro Photothermal Therapy Assay

This protocol outlines the steps to evaluate the photothermal efficacy of this compound nanoparticles on cancer cells in culture.

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)

  • Cell culture medium and supplements

  • This compound nanoparticles

  • 96-well plates

  • NIR laser (808 nm)

  • MTT assay kit

  • Calcein-AM/Propidium Iodide (PI) staining solution

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Incubation: Replace the culture medium with fresh medium containing various concentrations of this compound nanoparticles. Incubate for 4-6 hours. Include a control group with no nanoparticles.

  • Laser Irradiation: Wash the cells with PBS to remove non-internalized nanoparticles. Add fresh culture medium. Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0-2.0 W/cm² for 5-10 minutes. Include control groups that are not irradiated.

  • Cell Viability Assessment (MTT Assay): After 24 hours of incubation post-irradiation, add MTT reagent to each well and incubate for 4 hours. Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.

  • Live/Dead Staining: In a separate plate, after laser irradiation, stain the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red). Visualize the cells using a fluorescence microscope.

In Vivo Image-Guided Surgery in a Mouse Model

This protocol provides a framework for using this compound nanoparticles for fluorescence-guided tumor resection in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)

  • This compound nanoparticle solution (sterile, in PBS)

  • In vivo fluorescence imaging system with NIR laser and camera

  • Surgical instruments

  • Anesthesia

Procedure:

  • Animal Model: Establish subcutaneous tumors by injecting cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Intravenously inject the this compound nanoparticle solution into the tail vein of the tumor-bearing mice. The optimal dose should be predetermined from biodistribution studies.

  • Fluorescence Imaging: At various time points post-injection (e.g., 4, 8, 12, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging to determine the optimal time for tumor visualization, characterized by the highest tumor-to-background signal ratio.

  • Image-Guided Surgery: At the optimal imaging time point, anesthetize the mouse and place it in the imaging system. Use the real-time fluorescence signal to guide the surgical resection of the tumor. The bright fluorescence from the tumor will help to delineate the tumor margins from the surrounding healthy tissue.

  • Post-Surgical Imaging: After tumor resection, image the surgical bed to ensure no residual fluorescent tissue remains. Also, image the resected tumor to confirm the fluorescence originates from the cancerous tissue.

  • Biodistribution Analysis (Ex Vivo): After the experiment, euthanize the mouse and harvest the major organs (heart, liver, spleen, lungs, kidneys) and the tumor. Image the organs ex vivo to quantify the biodistribution of the this compound nanoparticles.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Nanoparticle Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Image-Guided Surgery prep 1. Synthesis of this compound Nanoparticles char 2. Physicochemical Characterization (Size, Zeta, Morphology) prep->char np_incub 4. Incubation with Nanoparticles char->np_incub cell_culture 3. Cancer Cell Culture cell_culture->np_incub laser_vitro 5. NIR Laser Irradiation (808 nm) np_incub->laser_vitro viability 6. Cell Viability & Imaging laser_vitro->viability animal_model 7. Tumor Xenograft Mouse Model viability->animal_model Successful in vitro results proceed to in vivo studies np_inject 8. Intravenous Injection of Nanoparticles animal_model->np_inject imaging 9. Real-time NIR Fluorescence Imaging np_inject->imaging surgery 10. Fluorescence-Guided Tumor Resection imaging->surgery exvivo 11. Ex Vivo Biodistribution Analysis surgery->exvivo

Caption: Workflow for preclinical evaluation of this compound nanoparticles.

Signaling Pathway of Photothermal Therapy-Induced Apoptosis

PTT_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathway Apoptotic Cascade laser NIR Laser (808 nm) ir825 This compound Nanoparticles in Tumor hyperthermia Localized Hyperthermia (Heat Generation) ir825->hyperthermia Photothermal Effect stress Cellular Stress (ER & Mitochondrial) hyperthermia->stress hsp Heat Shock Protein (HSP) Response (Initial Survival Mechanism) stress->hsp Counteracts stress apoptosis Apoptosis Induction stress->apoptosis bax Bax/Bak Activation apoptosis->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cell_death Programmed Cell Death cas3->cell_death

Caption: Proposed signaling pathway for PTT-induced apoptosis.

Safety and Toxicology

This compound, like other cyanine dyes, should be handled with appropriate laboratory safety precautions. When formulated into biocompatible nanoparticles, studies have shown good biocompatibility. However, comprehensive toxicology studies are essential for any new formulation intended for clinical translation. Key considerations include assessing acute and long-term toxicity, immunogenicity, and clearance pathways of the nanoparticles.

Conclusion

This compound is a versatile NIR dye with significant promise for advancing image-guided cancer surgery. Its dual imaging and therapeutic capabilities, when harnessed in a nanoparticle-based delivery system, offer a powerful platform for the precise detection and ablation of tumors. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of this compound in their preclinical cancer research. Further investigation into novel formulations and comprehensive safety evaluations will be crucial for the clinical translation of this technology.

References

Application Notes and Protocols for Cellular Uptake of IR-825 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the cellular uptake mechanisms of IR-825 nanoparticles. This document outlines the prevalent endocytic pathways, offers detailed protocols for quantitative analysis, and discusses potential signaling pathways involved in the internalization process.

Introduction to this compound Nanoparticles and Cellular Uptake

This compound is a near-infrared (NIR) cyanine (B1664457) dye that, when formulated into nanoparticles, offers significant potential for various biomedical applications, including photothermal therapy, photoacoustic imaging, and drug delivery. The efficacy of these applications is fundamentally dependent on the nanoparticles' ability to be internalized by target cells. The cellular uptake of nanoparticles is a complex process primarily mediated by endocytosis, an active transport mechanism where the cell engulfs material from its external environment.[1] Understanding the specific endocytic pathways involved in this compound nanoparticle uptake is crucial for optimizing their design for enhanced therapeutic and diagnostic outcomes.

The primary mechanisms of endocytosis for nanoparticles include:

  • Clathrin-Mediated Endocytosis (CME): A receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis (CvME): Involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and particles into large vesicles called macropinosomes.

  • Phagocytosis: Primarily carried out by specialized cells (e.g., macrophages) to engulf large particles.

The preferred uptake pathway for nanoparticles is influenced by their physicochemical properties such as size, shape, and surface charge, as well as the specific cell type.

Quantitative Analysis of this compound Nanoparticle Uptake

Accurate quantification of nanoparticle uptake is essential for comparing the efficiency of different formulations and understanding their biological interactions. Below are tables summarizing hypothetical quantitative data for this compound nanoparticle uptake in various cancer cell lines. These tables are intended to serve as a template for presenting experimental data.

Table 1: Cellular Uptake of this compound Nanoparticles in Different Cancer Cell Lines

Cell LineNanoparticle Concentration (µg/mL)Incubation Time (hours)Uptake Efficiency (%)
MCF-7 50465 ± 5
(Breast Cancer)100482 ± 7
A549 50458 ± 6
(Lung Cancer)100475 ± 8
HeLa 50472 ± 4
(Cervical Cancer)100488 ± 5

Table 2: Effect of Endocytosis Inhibitors on this compound Nanoparticle Uptake in MCF-7 Cells

InhibitorTarget PathwayConcentrationIncubation Time (hours)Inhibition of Uptake (%)
Control --40
Chlorpromazine Clathrin-Mediated10 µM475 ± 8
Genistein Caveolae-Mediated200 µM425 ± 4
Cytochalasin D Macropinocytosis5 µM415 ± 3
Sodium Azide Energy-Dependent0.1%490 ± 5

Experimental Protocols

Protocol 1: Quantification of this compound Nanoparticle Cellular Uptake using Flow Cytometry

This protocol describes how to quantitatively measure the cellular uptake of fluorescently labeled this compound nanoparticles using flow cytometry.

Materials:

  • This compound nanoparticles (fluorescently labeled)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.

  • Nanoparticle Treatment: Prepare various concentrations of this compound nanoparticles in complete cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions.

  • Incubation: Incubate the cells with the nanoparticles for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Cell Detachment: Add trypsin-EDTA to each well to detach the cells.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of internalized nanoparticles.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The mean fluorescence intensity of the cell population is used to quantify the uptake.

Protocol 2: Visualization and Co-localization of this compound Nanoparticles using Confocal Microscopy

This protocol details the visualization of internalized this compound nanoparticles and their co-localization with endocytic vesicles using confocal microscopy.

Materials:

  • This compound nanoparticles (fluorescently labeled)

  • Cancer cell lines

  • Glass-bottom dishes or chamber slides

  • Lysosomal and endosomal fluorescent trackers (e.g., LysoTracker Green, Rab5-GFP)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled this compound nanoparticles for the desired time.

  • Staining of Organelles: During the last 30-60 minutes of nanoparticle incubation, add the specific organelle tracker (B12436777) to the medium according to the manufacturer's instructions.

  • Washing: Wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire images in the respective channels for the nanoparticles, organelles, and nucleus.

  • Co-localization Analysis: Use image analysis software to determine the co-localization between the this compound nanoparticles and the stained organelles.

Protocol 3: Investigating Uptake Mechanisms using Endocytosis Inhibitors

This protocol uses chemical inhibitors to identify the specific endocytic pathways involved in this compound nanoparticle uptake.

Materials:

  • This compound nanoparticles

  • Cancer cell lines

  • Endocytosis inhibitors (e.g., chlorpromazine, genistein, cytochalasin D, sodium azide)

  • Flow cytometer or plate reader for quantification

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the respective endocytosis inhibitors at their optimal concentrations for 30-60 minutes at 37°C.

  • Nanoparticle Treatment: Add the this compound nanoparticles to the inhibitor-containing medium and incubate for the desired time.

  • Quantification of Uptake: Following incubation, wash the cells and quantify the nanoparticle uptake using flow cytometry (as in Protocol 1) or by lysing the cells and measuring the fluorescence/absorbance with a plate reader.

  • Data Analysis: Compare the uptake in inhibitor-treated cells to the uptake in untreated control cells to determine the percentage of inhibition for each pathway.

Signaling Pathways and Experimental Workflows

The internalization of nanoparticles is an active process that can trigger various intracellular signaling cascades. While specific signaling pathways for this compound nanoparticles are not yet fully elucidated, the process of endocytosis itself is known to involve a complex interplay of signaling molecules. For instance, receptor-mediated endocytosis often involves the activation of tyrosine kinases and the recruitment of adaptor proteins.

Below are diagrams generated using Graphviz to visualize a hypothetical signaling pathway for clathrin-mediated endocytosis of this compound nanoparticles and a general experimental workflow for studying their cellular uptake.

G Hypothesized Signaling Pathway for Clathrin-Mediated Endocytosis of this compound Nanoparticles IR825 This compound Nanoparticle Receptor Cell Surface Receptor IR825->Receptor Binding Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Activation Clathrin Clathrin Recruitment Adaptor->Clathrin Pit Clathrin-Coated Pit Formation Clathrin->Pit Dynamin Dynamin GTPase Pit->Dynamin Scission Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle Uncoating Vesicle Uncoating Vesicle->Uncoating Endosome Early Endosome Uncoating->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Release This compound Release Lysosome->Release

Hypothesized signaling pathway for this compound nanoparticle uptake.

G Experimental Workflow for this compound Nanoparticle Uptake Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (MCF-7, A549, etc.) Incubation Incubate Cells with this compound NPs Cell_Culture->Incubation NP_Prep This compound Nanoparticle Preparation & Characterization NP_Prep->Incubation Flow_Cytometry Quantitative Analysis (Flow Cytometry) Incubation->Flow_Cytometry Confocal Qualitative Analysis (Confocal Microscopy) Incubation->Confocal Inhibitors Add Endocytosis Inhibitors (Optional) Inhibitors->Incubation Data_Analysis Data Interpretation Flow_Cytometry->Data_Analysis Confocal->Data_Analysis

General workflow for studying nanoparticle cellular uptake.

Conclusion

The cellular uptake of this compound nanoparticles is a critical determinant of their therapeutic and diagnostic efficacy. The protocols and information provided in these application notes offer a robust framework for researchers to quantitatively and qualitatively assess the internalization of their specific this compound nanoparticle formulations. By systematically investigating the endocytic pathways and potential signaling mechanisms, researchers can advance the rational design of next-generation nanomedicines with improved cellular targeting and therapeutic outcomes.

References

Application Notes and Protocols for IR-825 in Photoacoustic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the near-infrared (NIR) dye IR-825 as a contrast agent in photoacoustic (PA) imaging. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed protocols and quantitative data to facilitate the application of this compound in preclinical research, particularly in the context of cancer theranostics.

Introduction to this compound in Photoacoustic Imaging

This compound is a heptamethine cyanine (B1664457) dye characterized by strong optical absorption in the near-infrared (NIR) window, typically around 825 nm. This property makes it an excellent candidate for photoacoustic imaging, a non-invasive imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. When this compound molecules are excited by a pulsed laser, they undergo rapid thermal expansion, generating ultrasonic waves that can be detected to form a high-resolution image.

The native form of this compound has limitations, including poor water solubility and a short circulation half-life. To overcome these challenges, this compound is often encapsulated or conjugated with various biocompatible nanoparticles. These nanoparticle formulations not only improve its stability and pharmacokinetic profile but also enable targeted delivery to specific tissues, such as tumors, through passive (Enhanced Permeability and Retention - EPR effect) or active targeting strategies. This targeted delivery enhances the photoacoustic signal at the site of interest, leading to improved image contrast and diagnostic accuracy.

Key Applications

The primary application of this compound in photoacoustic imaging is in the field of oncology. As a potent photoacoustic contrast agent, it is utilized for:

  • Tumor Visualization and Delineation: Nanoparticle-formulated this compound accumulates in tumor tissues, allowing for clear visualization and precise delineation of tumor margins.

  • Image-Guided Photothermal Therapy (PTT): this compound is also a photothermal agent, meaning it can convert absorbed laser energy into heat. This property is exploited in photothermal therapy, where the localized hyperthermia induced by laser irradiation of this compound-loaded nanoparticles can lead to tumor ablation. Photoacoustic imaging can be used to monitor the temperature changes and the therapeutic response in real-time.

  • Theranostics: The dual functionality of this compound as both an imaging and therapeutic agent makes it a powerful tool for cancer theranostics, enabling simultaneous diagnosis and treatment.

Quantitative Data Summary

The following table summarizes key quantitative data for different this compound based nanoparticle formulations used in photoacoustic imaging and related applications.

Nanoparticle FormulationParticle Size (nm)Zeta Potential (mV)Drug Loading Rate (%)Photothermal Conversion Efficiency (%)Key Application(s)Reference
PEG-PLD(IR825) Nanomicelles ~110-15.2~21.0HighNIR Fluorescence Imaging-Guided Photothermal Cancer Therapy[1][2]
HSA-Gd-IR825 Nanocomplex Not SpecifiedNot SpecifiedNot SpecifiedHigh NIR AbsorbanceDual-Modal (Fluorescence/MR) Imaging Guided Photothermal Therapy to Inhibit Lymphatic Metastasis[3]
IR-820 loaded PLGA Nanoparticles ~103Not Specified84-96 (for IR-820)Not SpecifiedPhotothermal Therapy of Triple-Negative Breast Cancer[4]

Experimental Protocols

Protocol 1: Synthesis of PEG-PLD(IR825) Polymeric Nanomicelles

This protocol describes the synthesis of amphiphilic this compound-conjugated block copolymers that self-assemble into polymeric nanomicelles.[1][2]

Materials:

  • Methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)

  • IR825-NH2

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO = 3500 Da)

  • Deionized water

Procedure:

  • Dissolve PEG-PLD, EDC·HCl, and NHS in DMSO.

  • Stir the solution at room temperature for 2 hours to activate the carboxyl groups of the PLD block.

  • Add a solution of IR825-NH2 in DMSO to the reaction mixture.

  • Allow the reaction to proceed for 24 hours at room temperature in the dark.

  • Dialyze the resulting solution against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents and byproducts.

  • Lyophilize the purified solution to obtain the PEG-PLD(IR825) amphiphilic polymer.

  • To form nanomicelles, dissolve the lyophilized polymer in deionized water and stir for 2 hours.

Diagram of Synthesis Workflow for PEG-PLD(IR825) Nanomicelles

G Synthesis of PEG-PLD(IR825) Nanomicelles cluster_activation Activation of PEG-PLD cluster_conjugation Conjugation cluster_purification Purification cluster_formation Nanomicelle Formation A PEG-PLD C Activated PEG-PLD A->C Stir 2h B EDC/NHS in DMSO B->C E PEG-PLD(IR825) C->E Stir 24h D IR825-NH2 in DMSO D->E F Dialysis (48h) E->F G Lyophilization F->G H Dissolve in Water G->H Stir 2h I PEG-PLD(IR825) Nanomicelles H->I Stir 2h G In Vivo Photoacoustic Imaging Workflow A Tumor-bearing Mouse B Anesthesia A->B C Pre-injection PA Imaging (Baseline) B->C D IV Injection of This compound Nanoparticles C->D E Post-injection PA Imaging (Time-course) D->E F Image Analysis E->F G Quantitative Data (Tumor Signal, TBR) F->G G Nanoparticle-Enhanced Photothermal Effect cluster_delivery Delivery & Accumulation cluster_activation Photothermal Activation cluster_effect Therapeutic Effect A IV Injection of This compound Nanoparticles B Tumor Accumulation (EPR Effect) A->B D Light Absorption by this compound B->D C NIR Laser Irradiation (~825 nm) C->D E Heat Generation (Hyperthermia) D->E F Tumor Cell Apoptosis/ Necrosis E->F G Tumor Ablation F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting IR-825 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the aggregation of the near-infrared (NIR) dye IR-825 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing a different color and lower fluorescence than expected?

A1: This is a classic sign of aggregation. This compound is a hydrophobic molecule that tends to self-assemble into aggregates in aqueous environments. This aggregation can cause a shift in the absorption spectrum (often a blue shift, known as H-aggregation), leading to a change in the visual appearance of the solution. Aggregation also typically leads to fluorescence quenching, significantly reducing the quantum yield.

Q2: At what concentration does this compound start to aggregate in aqueous buffers like PBS?

Q3: How does pH affect the stability and aggregation of this compound?

A3: The pH of the solution can influence the charge and stability of the this compound molecule, thereby affecting its tendency to aggregate. For cyanine (B1664457) dyes, significant deviations from neutral pH can alter the electronic structure and promote aggregation. It is recommended to maintain a pH within the physiological range (typically 6.5-7.5) for optimal stability, unless the experimental design requires otherwise.

Q4: Can the ionic strength of my buffer cause this compound to aggregate?

A4: Yes, high ionic strength can promote the aggregation of cyanine dyes. Increased salt concentrations can shield the charges on the dye molecules, reducing electrostatic repulsion and favoring the formation of aggregates through hydrophobic interactions. If aggregation is observed in a high salt buffer, consider reducing the salt concentration or using a stabilizing agent.

Q5: My this compound is conjugated to a biomolecule, but I still see aggregation. Why?

A5: Even when conjugated, the hydrophobic nature of this compound can still drive aggregation, especially if multiple this compound molecules are attached to a single biomolecule. The local concentration of the dye on the surface of the biomolecule can be high enough to induce self-assembly. Optimizing the dye-to-biomolecule ratio and using formulation strategies can help mitigate this issue.

Troubleshooting Guides

Issue 1: Visible Precipitate or Color Change in this compound Solution

This indicates significant aggregation and potential precipitation of the dye.

  • Immediate Action:

    • Centrifuge the solution to pellet the aggregates.

    • Carefully collect the supernatant and measure its absorbance spectrum to determine the concentration of remaining monomeric this compound.

    • Compare this to the expected concentration to quantify the extent of precipitation.

  • Logical Troubleshooting Workflow:

    A Visible Precipitate / Color Change B Is the concentration too high? A->B C Is the buffer appropriate (pH, ionic strength)? B->C No E Reduce this compound Concentration B->E Yes D Is the solvent pure? C->D No F Optimize Buffer Conditions C->F Yes G Use Fresh, High-Purity Solvent D->G Yes H Consider a Stabilization Strategy D->H No

    Caption: Troubleshooting precipitate formation.

Issue 2: Low or Unstable Fluorescence Signal

This is often a result of fluorescence quenching due to aggregation.

  • Immediate Action:

    • Acquire the full absorption spectrum of the solution using a UV-Vis spectrophotometer. The appearance of a new, blue-shifted peak is indicative of H-aggregation, a common cause of quenching.

    • Dilute a small aliquot of the sample significantly (e.g., 1:100 or 1:1000) in a suitable organic solvent like DMSO and re-measure the fluorescence. A substantial increase in fluorescence intensity upon dilution suggests that aggregation was the cause of quenching.

  • Signaling Pathway of Aggregation-Caused Quenching:

    cluster_0 Monomeric State cluster_1 Aggregated State M This compound Monomer Excited_M Excited Monomer M->Excited_M Light Absorption A This compound Aggregate M->A High Concentration Aqueous Solution Fluorescence Strong Fluorescence Excited_M->Fluorescence Excited_A Excited Aggregate A->Excited_A Light Absorption Quenching Fluorescence Quenching Excited_A->Quenching

    Caption: Aggregation leads to fluorescence quenching.

Quantitative Data Summary

The following table summarizes key parameters related to this compound and the impact of formulation strategies. Note that specific values can vary based on experimental conditions.

ParameterTypical Value/RangeInfluencing FactorsNotes
This compound Monomer Absorption Max (in organic solvent) ~820-830 nmSolvent polarityServes as a reference for the non-aggregated state.
This compound H-Aggregate Absorption Max (in aqueous solution) ~700-750 nmConcentration, ionic strength, pHA significant blue-shift from the monomer peak.
Critical Aggregation Concentration (CAC) Micromolar rangeBuffer composition, temperatureShould be determined experimentally for each specific application.
Encapsulation Efficiency in Liposomes 25% - 98%Liposome composition, preparation method, drug-to-lipid ratioHigher efficiency is achievable with optimized formulation and loading methods.[1][2]
Albumin Nanoparticle Size 120 - 220 nmAlbumin concentration, dye concentration, cross-linking agentParticle size is critical for in vivo applications and the EPR effect.[3]

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy

This protocol allows for the estimation of the concentration at which this compound begins to aggregate in a specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO.

  • Serial Dilutions: Create a series of dilutions of the this compound stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4). The final concentrations should span a range from sub-micromolar to tens of micromolar. Ensure the final concentration of the organic solvent is low and consistent across all samples (e.g., <1%).

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.

  • UV-Vis Measurement: Record the absorption spectrum for each concentration from 600 nm to 900 nm.

  • Data Analysis:

    • Plot the absorbance at the monomer peak (~820 nm) versus concentration.

    • Plot the ratio of the aggregate peak absorbance (~720 nm) to the monomer peak absorbance versus concentration.

    • The CAC is the concentration at which a deviation from linearity is observed in the first plot, or a significant increase is seen in the second plot.

Protocol 2: Stabilization of this compound using Pluronic F-127

This protocol describes a method to improve the solubility and stability of this compound in aqueous solutions using a non-ionic surfactant.[4][5]

  • Prepare Pluronic F-127 Stock Solution: Dissolve Pluronic F-127 in distilled water to make a 10% (w/v) stock solution. Gentle heating (40-50 °C) may be required for complete dissolution.[4] Store at room temperature.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-5 mM.

  • Formulation:

    • In the desired aqueous buffer, dilute the 10% Pluronic F-127 stock solution to achieve a final working concentration (e.g., 0.02% to 0.1%).

    • Add the this compound DMSO stock solution to the Pluronic F-127 solution while vortexing to achieve the desired final this compound concentration. The final DMSO concentration should be kept to a minimum (<1%).

  • Characterization:

    • Measure the absorption and fluorescence spectra of the formulated this compound to confirm the presence of the monomeric species and enhanced fluorescence.

    • Use Dynamic Light Scattering (DLS) to determine the size of the resulting micelles.

Protocol 3: Preparation of this compound-Loaded Albumin Nanoparticles

This protocol is adapted from methods used for similar NIR dyes and provides a general guideline for encapsulating this compound into albumin nanoparticles.[3][6]

  • Reagent Preparation:

    • Dissolve bovine serum albumin (BSA) or human serum albumin (HSA) in PBS to a concentration of 10-20 mg/mL.[3]

    • Dissolve this compound in ethanol (B145695) or DMSO to a concentration of 1-5 mg/mL.

  • Nanoparticle Formation (Desolvation Method):

    • Place the albumin solution in a beaker on a magnetic stirrer.

    • Slowly add the this compound solution dropwise to the stirring albumin solution.

    • Continue stirring for 1-2 hours at room temperature to allow for drug loading.

  • Cross-linking:

    • Prepare an 8% (v/v) glutaraldehyde (B144438) solution.

    • Add a specific volume of the glutaraldehyde solution to the nanoparticle suspension to cross-link the albumin. The amount of cross-linker will need to be optimized.

    • Allow the cross-linking reaction to proceed for 12-24 hours with stirring.

  • Purification:

    • Stop the reaction by adding a quenching agent like sodium bisulfite.

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with distilled water to remove unreacted reagents and free dye.

    • Resuspend the final nanoparticle pellet in the desired buffer.

  • Characterization:

    • Determine the particle size and zeta potential using DLS.

    • Quantify the encapsulation efficiency by measuring the absorbance of the supernatant after centrifugation and comparing it to the initial amount of this compound added.

    cluster_0 Preparation cluster_1 Formation & Loading cluster_2 Stabilization & Purification A This compound in Organic Solvent C Mix & Stir (Desolvation) A->C B Albumin in Aqueous Buffer B->C D Add Cross-linker (e.g., Glutaraldehyde) C->D E Quench & Purify (Centrifugation/Washing) D->E F This compound-Albumin Nanoparticles E->F

    Caption: Workflow for preparing this compound albumin nanoparticles.

References

Technical Support Center: Optimizing IR-825 Nanoparticle Drug Loading Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the loading of the near-infrared (NIR) dye IR-825 into nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is a typical drug loading efficiency (DLE) for this compound in nanoparticles?

A1: The drug loading efficiency of this compound is highly dependent on the nanoparticle formulation and the encapsulation method. For passive encapsulation methods like nanoprecipitation in PLGA nanoparticles, the DLE can be relatively low. However, strategies like chemical conjugation of this compound to a polymer can achieve a significantly high drug loading rate, in some cases around 21.0%.[1]

Q2: What are the key factors that influence the loading efficiency of this compound?

A2: Several factors can significantly impact the loading efficiency of the hydrophobic dye this compound. These include the physicochemical properties of the nanoparticle matrix (e.g., polymer type, lipid composition), the method of nanoparticle preparation, the drug-to-carrier ratio, the type of solvent used, and the presence and concentration of surfactants or stabilizers.[2][3]

Q3: How can I determine the amount of this compound loaded into my nanoparticles?

A3: The most common method for quantifying this compound loading is UV-Vis spectrophotometry. This involves creating a standard calibration curve of known this compound concentrations and measuring the absorbance of a solution of the lysed nanoparticles. By comparing the absorbance of the nanoparticle solution to the calibration curve, you can determine the concentration of encapsulated this compound.

Q4: What are the common challenges when encapsulating hydrophobic dyes like this compound?

A4: Common challenges include poor encapsulation efficiency due to the dye's low water solubility, precipitation of the dye during nanoparticle formation, and instability of the loaded nanoparticles leading to aggregation or premature drug release.[4][5]

Q5: Can the surface charge of the nanoparticle affect this compound loading?

A5: While this compound is a hydrophobic molecule, the surface charge of the nanoparticle, indicated by the zeta potential, can influence the overall stability of the formulation. A sufficiently high positive or negative zeta potential can prevent particle aggregation, which is crucial for a successful formulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the encapsulation of this compound.

Issue 1: Low Drug Loading Efficiency (<5%)
Potential Cause Troubleshooting Step
Poor affinity of this compound for the nanoparticle core - Select a polymer or lipid with a high affinity for hydrophobic molecules. For PLGA, consider a higher lactide-to-glycolide ratio. - For lipid nanoparticles, use a combination of solid and liquid lipids to create a less-ordered lipid matrix, which can improve drug loading capacity.[6]
Premature precipitation of this compound - Increase the solvent's capacity to dissolve this compound. - Optimize the mixing speed and the rate of addition of the non-solvent during nanoprecipitation to ensure rapid nanoparticle formation and drug entrapment.[5]
Suboptimal drug-to-carrier ratio - Systematically vary the initial amount of this compound added to the formulation to find the optimal ratio. High initial drug concentrations can sometimes lead to aggregation rather than encapsulation.
Inefficient encapsulation method - Consider alternative encapsulation techniques. If using a single-emulsion method, a double-emulsion method might improve encapsulation for certain formulations. - For the highest loading, explore chemical conjugation of this compound to the polymer backbone.
Issue 2: Nanoparticle Aggregation and Instability
Potential Cause Troubleshooting Step
Insufficient surface stabilization - Increase the concentration of the stabilizer (e.g., PVA, Poloxamer, PEGylated lipids). - Select a stabilizer with a higher molecular weight or a different chemical structure to provide better steric hindrance.
Low zeta potential - Modify the surface chemistry of the nanoparticles to increase surface charge. This can be achieved by using polymers with charged end groups or by incorporating charged lipids. - Adjust the pH of the nanoparticle suspension, as this can influence the surface charge.
High concentration of nanoparticles - Dilute the nanoparticle suspension after preparation. - Optimize the purification process to remove any unencapsulated drug or excess reagents that might contribute to instability.

Quantitative Data Summary

The following table summarizes reported drug loading efficiencies for this compound and similar near-infrared dyes in various nanoparticle systems.

Nanoparticle SystemEncapsulation MethodDrug Loading Efficiency (%)Particle Size (nm)Reference
PEG-PLD(IR825) NanomicellesChemical Conjugation & Self-Assembly~21.0Not Specified[1]
PLGA NanoparticlesSolvent Displacement16.98 ± 0.7144[7]
Human Serum Albumin (HSA) NanoparticlesDesolvation85 - 96 (for Noscapine)150 - 300[8]
Solid Lipid Nanoparticles (SLNs)Hot Homogenization & Ultrasonication93.7 ± 2.5 (for Irbesartan)257.6 ± 5.1[9]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a method for encapsulating a similar dye, IR-820.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Acetone (or another suitable organic solvent like acetonitrile)

  • Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous PVA solution, add the organic phase dropwise. A syringe pump can be used for a controlled and consistent addition rate.

  • Solvent Evaporation: Continue stirring the suspension (e.g., for 3-4 hours or overnight) in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated this compound.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water and store at 4°C.

Protocol 2: Quantification of this compound Loading using UV-Vis Spectrophotometry

A. Preparation of this compound Standard Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., DMSO or ethanol).

  • Perform a series of dilutions of the stock solution to create at least five standards of known concentrations.

  • Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration. The resulting linear plot is the standard calibration curve. Determine the equation of the line (y = mx + c) and the R² value (should be >0.99).

B. Quantification of Encapsulated this compound:

  • Take a known volume of your purified this compound-loaded nanoparticle suspension and lyophilize it to obtain the dry weight of the nanoparticles.

  • Take another known volume of the same nanoparticle suspension and dissolve the nanoparticles in a suitable organic solvent to release the encapsulated this compound.

  • Measure the absorbance of this solution at the λmax of this compound.

  • Using the equation from the calibration curve, calculate the concentration of this compound in the solution.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_purification Purification prep_materials 1. Prepare Organic & Aqueous Phases nanoprecipitation 2. Nanoprecipitation prep_materials->nanoprecipitation evaporation 3. Solvent Evaporation nanoprecipitation->evaporation centrifugation 4. Centrifugation & Washing evaporation->centrifugation resuspension 5. Resuspension centrifugation->resuspension size_zeta 6. DLS (Size & Zeta Potential) morphology 7. TEM (Morphology) quantification 8. UV-Vis (Drug Loading)

Caption: Experimental workflow for the preparation and characterization of this compound loaded nanoparticles.

troubleshooting_logic start Start Experiment issue Low Drug Loading? start->issue aggregation Particle Aggregation? issue->aggregation No cause1 Poor Drug-Polymer Affinity issue->cause1 Yes cause2 Drug Precipitation issue->cause2 Yes cause3 Suboptimal Ratio issue->cause3 Yes success Successful Formulation aggregation->success No cause4 Insufficient Stabilization aggregation->cause4 Yes cause5 Low Zeta Potential aggregation->cause5 Yes solution1 Change Polymer/Lipid cause1->solution1 solution1->issue solution2 Optimize Mixing/Solvent cause2->solution2 solution2->issue solution3 Vary Drug:Carrier Ratio cause3->solution3 solution3->issue solution4 Increase Stabilizer Conc. cause4->solution4 solution4->aggregation solution5 Modify Surface Charge/pH cause5->solution5 solution5->aggregation

Caption: A logical flowchart for troubleshooting common issues in this compound nanoparticle formulation.

References

Technical Support Center: Improving the Stability of IR-825 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of IR-825 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye with a carboxyl group, making it suitable for conjugation to other molecules for applications such as photothermal therapy.[1] Like other cyanine dyes, particularly its close analog Indocyanine Green (ICG), this compound is susceptible to degradation in aqueous solutions, which can impact its efficacy and reproducibility in experimental settings. Key stability concerns include aggregation, photodegradation (fading), and thermal degradation.

Q2: What are the main factors that affect the stability of this compound in a solution?

A2: The stability of this compound is primarily influenced by the following factors:

  • pH: this compound is highly unstable in acidic (pH < 5) and strongly alkaline (pH > 11) conditions, leading to rapid decomposition. It exhibits relative stability in a pH range of 8-10.

  • Light Exposure: Exposure to light, especially in the presence of oxygen, can cause significant photodegradation. This process often involves the generation of singlet oxygen, which attacks the dye's molecular structure.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage, protected from light and moisture.[1]

  • Concentration: In aqueous solutions, higher concentrations of cyanine dyes can lead to the formation of dimers and H-aggregates, which have different spectral properties and can be more prone to certain degradation pathways.[2] Conversely, some studies on ICG suggest that at very high concentrations, J-aggregates can form which are more stable.[3]

  • Solvent: The type of solvent used can significantly impact stability. Organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) have been shown to improve the stability of ICG compared to aqueous solutions.[3]

  • Presence of Excipients: The interaction with other molecules in the formulation can either stabilize or destabilize the dye.

Q3: How can I improve the stability of my this compound formulation?

A3: Several strategies can be employed to enhance the stability of this compound formulations:

  • Encapsulation: Incorporating this compound into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can protect the dye from the surrounding environment, thereby reducing degradation.[4][5]

  • Use of Stabilizing Excipients: The addition of certain excipients can help to maintain the stability of the formulation. These can include:

    • Sugars and Polyols (e.g., sucrose (B13894), trehalose, mannitol): These can act as cryoprotectants and conformational stabilizers.[6]

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These can help to prevent aggregation by reducing surface tension.[6][7]

    • Amino Acids (e.g., arginine, glycine): These can help to stabilize proteins and may have a similar effect on dye formulations by reducing intermolecular attractions.[6]

  • pH Control: Maintaining the pH of the formulation within the optimal range of 8-10 is crucial for stability in aqueous solutions.

  • Protection from Light and Temperature: Always store this compound solutions and formulations protected from light and at recommended low temperatures.

Q4: How can I detect and quantify the degradation of this compound?

A4: The degradation of this compound can be monitored using several analytical techniques:

  • UV-Vis Spectroscopy: Degradation can be observed as a decrease in the absorbance at the characteristic maximum wavelength of this compound (around 825 nm) and potential shifts in the peak wavelength.

  • Fluorescence Spectroscopy: A decrease in fluorescence intensity can indicate degradation of the dye.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active molecule.[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in the chemical structure of this compound upon degradation by tracking the appearance or disappearance of specific functional group peaks. For instance, the formation of carbonyl groups (C=O) can be an indicator of oxidative degradation.

Troubleshooting Guides

Issue 1: Precipitation or Aggregation of this compound in Aqueous Solution
Potential Cause Troubleshooting Step Expected Outcome
High Concentration Dilute the this compound solution.Reduced aggregation and a clear solution.
Suboptimal pH Adjust the pH of the solution to be within the 8-10 range.Improved solubility and stability.
Low Ionic Strength Increase the ionic strength of the buffer (e.g., using phosphate-buffered saline).Shielding of surface charges, preventing aggregation.
Hydrophobic Interactions Add a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) or a surfactant (e.g., Tween 20).Increased solubility of the hydrophobic dye.
Issue 2: Rapid Loss of Absorbance/Fluorescence Signal
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Protect the formulation from light at all stages of preparation and storage using amber vials or by wrapping containers in aluminum foil.Slower rate of signal loss over time.
Thermal Degradation Prepare and store the formulation at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.Enhanced long-term stability of the formulation.
Incorrect pH Verify and adjust the pH of the formulation to the optimal range (8-10).Reduced rate of chemical decomposition.
Oxidative Degradation Degas the solvent before use or consider adding antioxidants to the formulation (compatibility must be tested).Slower degradation due to reduced oxidative stress.

Data Presentation: Stability of Indocyanine Green (ICG) in Aqueous Solution

As a close structural and functional analog of this compound, data on ICG stability provides valuable insights.

Table 1: Effect of Temperature on the Degradation of Freely Dissolved ICG (50 µg/mL) in the Dark

Temperature (°C)Degradation of Monomeric ICG after 96 hours (%)
313
2225
4042

Data adapted from a study on ICG stability.[4]

Table 2: Effect of pH on the Stability of ICG in Aqueous Solution

pH RangeStabilityObservation
< 5UnstableRapid decomposition to a colorless derivative in < 1 hour.
8 - 10Relatively StableStable for up to 48 hours.
> 11UnstableRapid decomposition to a colorless derivative in < 1 hour.

Data adapted from physicochemical studies on ICG.

Experimental Protocols

Protocol 1: General Stability Testing of an this compound Formulation
  • Preparation of Formulation: Prepare the this compound formulation according to your specific protocol.

  • Initial Analysis (T=0): Immediately after preparation, analyze the formulation to establish baseline values.

    • Measure the UV-Vis absorbance spectrum and record the absorbance at the maximum wavelength.

    • Measure the fluorescence emission spectrum and record the peak intensity.

    • If using HPLC, run a sample to determine the initial concentration of intact this compound.

  • Storage Conditions: Aliquot the formulation into multiple sealed, light-protected containers. Store the samples under various conditions to be tested (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), remove a sample from each storage condition and re-analyze using the same methods as in step 2.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial (T=0) measurement. Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Protocol 2: Preparation of this compound Loaded Liposomes (Thin Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve lipids (e.g., DPPC, Cholesterol) and this compound in an organic solvent (e.g., chloroform) in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[4]

  • Hydration:

    • Add an aqueous buffer (e.g., PBS) to the flask.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 3: Preparation of this compound Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane).

  • Emulsification:

    • Prepare an aqueous solution containing a stabilizer (e.g., PVA or Vitamin E-TPGS).[5]

    • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[5]

  • Solvent Evaporation: Stir the emulsion for several hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (for long-term storage):

    • Resuspend the washed nanoparticles in a solution containing a cryoprotectant (e.g., sucrose or trehalose).

    • Freeze the suspension and then lyophilize to obtain a dry powder.

Visualizations

experimental_workflow Experimental Workflow for this compound Formulation and Stability Testing cluster_formulation Formulation cluster_characterization Characterization (T=0) cluster_stability Stability Study prep_solution Prepare this compound Stock Solution formulate Formulate this compound Solution/Nanoparticles prep_solution->formulate prep_excipients Prepare Excipients/Carriers prep_excipients->formulate uv_vis_initial UV-Vis Spectroscopy formulate->uv_vis_initial Initial Analysis fluorescence_initial Fluorescence Spectroscopy formulate->fluorescence_initial hplc_initial HPLC Analysis formulate->hplc_initial dls_initial DLS (for nanoparticles) formulate->dls_initial storage Store at Different Conditions (Temp, Light) uv_vis_initial->storage fluorescence_initial->storage hplc_initial->storage dls_initial->storage analysis Analyze at Time Points (T=x) storage->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Workflow for this compound formulation and stability testing.

troubleshooting_logic Troubleshooting Logic for Unstable this compound Formulations start Unstable Formulation Observed (e.g., precipitation, signal loss) check_visual Visual Inspection: Precipitation/Aggregation? start->check_visual check_signal Signal Loss: Rapid Fading? check_visual->check_signal No aggregation_causes Potential Causes: - High Concentration - Suboptimal pH - Hydrophobicity check_visual->aggregation_causes Yes signal_loss_causes Potential Causes: - Photodegradation - Thermal Degradation - pH Instability check_signal->signal_loss_causes Yes encapsulate Consider Encapsulation (Liposomes, Nanoparticles) for Enhanced Stability check_signal->encapsulate No, but stability is still an issue aggregation_solutions Solutions: - Dilute - Adjust pH (8-10) - Add Surfactant/Co-solvent aggregation_causes->aggregation_solutions aggregation_solutions->encapsulate signal_loss_solutions Solutions: - Protect from Light - Store at Low Temp - Adjust pH (8-10) signal_loss_causes->signal_loss_solutions signal_loss_solutions->encapsulate

Troubleshooting flowchart for this compound formulation instability.

References

reducing non-specific binding of IR-825 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of IR-825 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a near-infrared (NIR) fluorescent dye commonly used in biomedical research for applications such as in vivo imaging and photothermal therapy.[1] It possesses a carboxyl group that allows for covalent conjugation to various biomolecules, including antibodies, proteins, and nanoparticles, through reactions targeting primary amines.[1]

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: this compound, like many cyanine (B1664457) dyes, has a hydrophobic nature, which can lead to non-specific interactions with hydrophobic regions of proteins and cell membranes.[2][3]

  • Electrostatic Interactions: The net charge of the conjugate can cause it to bind to oppositely charged molecules on cell surfaces or tissues.

  • High Degree of Labeling (DOL): An excessive number of this compound molecules per biomolecule can increase hydrophobicity and alter the overall charge, leading to higher non-specific binding and potentially faster clearance from circulation.[4][5]

  • Unbound Free Dye: Residual, unconjugated this compound in the conjugate solution will bind non-specifically to cells and tissues, contributing to high background fluorescence.

  • Endogenous Binding Partners: Tissues may contain endogenous molecules that can interact with the conjugate or the dye itself.

Q3: How does the degree of labeling (DOL) affect non-specific binding?

The degree of labeling, or the molar ratio of dye to protein, can significantly impact the behavior of the conjugate. A high DOL can increase the likelihood of non-specific binding by altering the physicochemical properties of the biomolecule.[4][6] Studies have shown that a lower DOL (e.g., 0.3 dyes per antibody) is often ideal for minimizing the impact on pharmacokinetics and reducing non-specific uptake.[4][5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to high background and non-specific binding of this compound conjugates.

Problem 1: High Background Fluorescence Across the Entire Sample

High background fluorescence that is not localized to specific structures often indicates a systemic issue with the staining protocol or the conjugate itself.

Initial Troubleshooting Workflow

start High Background Observed check_free_dye 1. Check for Unbound Dye Run conjugate on SDS-PAGE or HPLC. start->check_free_dye purify Purify conjugate (e.g., SEC, dialysis). check_free_dye->purify Free dye present check_dol 2. Assess Degree of Labeling (DOL) Use spectrophotometry. check_free_dye->check_dol No free dye end Re-evaluate Staining purify->end optimize_dol Optimize conjugation reaction for a lower DOL. check_dol->optimize_dol DOL is high check_concentration 3. Titrate Conjugate Concentration Test a range of dilutions. check_dol->check_concentration DOL is optimal optimize_dol->end optimize_concentration Use lowest concentration with adequate signal. check_concentration->optimize_concentration optimize_concentration->end

Caption: Workflow for initial troubleshooting of high background.

Quantitative Data Summary: Impact of Degree of Labeling (DOL) on Conjugate Properties

Degree of Labeling (DOL)Effect on Plasma ClearanceLiver UptakeRecommended Use
Low (e.g., ~0.3) Similar to unlabeled antibodyLowLong-term pharmacokinetic studies[4][5]
High (e.g., >1.2) Faster than unlabeled antibodyHighMay be suitable for short-term imaging, but with higher background[4][5]
Problem 2: Non-Specific Staining of Cellular or Tissue Components

This issue arises when the conjugate adheres to structures other than the intended target, often due to suboptimal blocking, washing, or buffer composition.

Troubleshooting Workflow for Staining Optimization

start Non-Specific Staining Observed optimize_blocking 1. Optimize Blocking Buffer Test different blocking agents (e.g., BSA, serum, commercial blockers). start->optimize_blocking optimize_washing 2. Enhance Washing Steps Increase number and duration of washes. Add a non-ionic surfactant. optimize_blocking->optimize_washing adjust_buffer 3. Modify Buffer Composition Adjust pH and/or ionic strength. optimize_washing->adjust_buffer run_controls 4. Run Appropriate Controls (e.g., no primary antibody, isotype control). adjust_buffer->run_controls evaluate Evaluate Signal-to-Noise Ratio run_controls->evaluate

Caption: Systematic approach to optimizing staining protocols.

Quantitative Data Summary: Comparison of Blocking Buffers

While specific data for this compound is limited, the following table provides a general comparison of common blocking agents. Efficacy should be empirically determined for your specific application.

Blocking AgentConcentrationIncubation TimeKey Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)30-60 minA common starting point for reducing non-specific protein interactions.[7]
Normal Serum 5-10% (v/v)30-60 minUse serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.[8]
Non-fat Dry Milk 1-5% (w/v)30-60 minNot recommended for biotin-based detection systems due to endogenous biotin. Can sometimes mask certain antigens.
Commercial Blocking Buffers VariesVariesOften contain proprietary formulations of purified proteins or protein-free agents that can offer superior blocking with low cross-reactivity.[9]

Experimental Protocols

Protocol 1: Purification of this compound Conjugates using Size-Exclusion Chromatography (SEC)

This protocol is essential for removing unbound this compound dye from the conjugate solution.

Materials:

  • This compound conjugate solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fraction collector

  • Spectrophotometer

Procedure:

  • Equilibrate the SEC column with at least 3-5 column volumes of PBS.

  • Carefully load the this compound conjugate solution onto the top of the column.

  • Begin eluting the sample with PBS, collecting fractions of a defined volume (e.g., 0.5 mL).

  • The conjugate, being larger, will elute first, while the smaller, unbound this compound dye will be retained longer and elute in later fractions.

  • Measure the absorbance of each fraction at 280 nm (for protein) and ~780 nm (for this compound).

  • Pool the fractions that contain both the protein and the dye (the conjugate). Fractions with only dye absorbance should be discarded.

  • Confirm the removal of free dye by running a sample of the purified conjugate on SDS-PAGE and imaging on a near-infrared scanner.

Protocol 2: Optimizing Blocking Conditions for Immunofluorescence

This protocol provides a framework for testing different blocking buffers to improve the signal-to-noise ratio.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • This compound conjugate

  • Various blocking buffers (e.g., 5% BSA in PBST, 10% normal goat serum in PBST, commercial blocking buffer)

  • Wash buffer (e.g., PBST: PBS with 0.1% Tween-20)

  • Mounting medium

  • Fluorescence microscope with appropriate filters for NIR detection

Procedure:

  • Prepare identical samples for each blocking condition to be tested.

  • Incubate each sample with a different blocking buffer for 1 hour at room temperature.

  • Wash the samples three times for 5 minutes each with wash buffer.

  • Incubate all samples with the same concentration of the this compound conjugate for the optimized time (e.g., 1 hour at room temperature).

  • Wash the samples three to five times for 5-10 minutes each with wash buffer.

  • Mount the samples and acquire images using identical microscope settings for all conditions.

  • Compare the signal intensity at the target location and the background intensity in non-target areas to determine the blocking buffer that provides the best signal-to-noise ratio.

Logical Relationship of Troubleshooting Steps

cluster_conjugate Conjugate Quality cluster_protocol Staining Protocol cluster_analysis Analysis purification Purification low_snr Low Signal-to-Noise Ratio purification->low_snr dol Degree of Labeling dol->low_snr blocking Blocking blocking->low_snr washing Washing washing->low_snr concentration Concentration concentration->low_snr buffer Buffer Conditions buffer->low_snr controls Controls controls->low_snr imaging Imaging Parameters imaging->low_snr high_background High Non-Specific Binding high_background->purification high_background->dol high_background->blocking high_background->washing high_background->concentration high_background->buffer optimized_result Optimized Staining low_snr->optimized_result

References

Technical Support Center: Minimizing IR-825 Toxicity In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the near-infrared (NIR) cyanine (B1664457) dye IR-825 in both laboratory (in vitro) and preclinical (in vivo) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound toxicity?

A1: The toxicity of this compound is primarily linked to its function as a photosensitizer in photodynamic therapy (PDT) and a photothermal agent in photothermal therapy (PTT). Upon excitation with NIR light, this compound can generate reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and damage cellular components. This can trigger programmed cell death (apoptosis) or necrosis.[1][2][3][4] In PTT, this compound converts light energy into heat, leading to hyperthermia and subsequent cell death. The specific cell death pathway, apoptosis or necrosis, can be influenced by the intensity of the laser and the resulting temperature. Temperatures between 43°C and 50°C tend to induce apoptosis, while temperatures above 50°C are more likely to cause necrosis.

Q2: How can nanoparticle encapsulation reduce this compound toxicity?

A2: Encapsulating this compound within nanoparticles is a key strategy to improve its biocompatibility and reduce systemic toxicity. Nanoparticle formulations can:

  • Control Drug Release: Prevent the premature release of this compound before it reaches the target site.

  • Improve Biocompatibility: Utilize materials that are well-tolerated by the body, reducing adverse reactions.

  • Enhance Targeting: Functionalize the nanoparticle surface with ligands that specifically bind to receptors on target cells, increasing local concentration and minimizing exposure to healthy tissues.

  • Alter Biodistribution: Modify the circulation time and prevent rapid clearance, while also influencing which organs the nanoparticles accumulate in. Typically, nanoparticles tend to accumulate in the liver and spleen.[5][6][7]

Q3: What is the difference between apoptosis and necrosis in the context of this compound-mediated cell death, and why is it important?

A3: Apoptosis is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. Necrosis, on the other hand, is a form of uncontrolled cell death resulting from acute injury, leading to cell swelling, lysis, and the release of cellular contents, which can trigger inflammation.[8] In the context of cancer therapy, inducing apoptosis is generally preferred as it is a "cleaner" and more controlled form of cell death that avoids the potentially harmful inflammatory effects associated with necrosis. The choice between apoptosis and necrosis can be influenced by the experimental conditions of photothermal therapy.

Q4: Can antioxidants be used to mitigate this compound phototoxicity?

A4: Yes, antioxidants can potentially reduce the phototoxicity of this compound, which is often mediated by the generation of ROS. Antioxidants like N-acetylcysteine (NAC) and Vitamin E can neutralize these reactive species, thereby protecting cells from oxidative damage.[9][10] The effectiveness of an antioxidant will depend on its concentration, its ability to reach the site of ROS production, and the specific experimental conditions.[11][12][13][14]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High background cytotoxicity in the dark (without NIR irradiation).

  • Possible Cause: The concentration of free this compound or the nanoparticle formulation itself may be cytotoxic.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 value of your this compound formulation in the dark to identify a non-toxic concentration range for your experiments.

    • Optimize Nanoparticle Formulation: If using a nanoparticle carrier, ensure the components of the nanoparticle itself are biocompatible and not contributing to the toxicity.

    • Purify the Formulation: Remove any unencapsulated (free) this compound from your nanoparticle suspension through methods like dialysis or centrifugation.

Issue 2: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).

  • Possible Cause: Interference of this compound or nanoparticles with the assay reagents. For example, the color of this compound or the scattering properties of nanoparticles can affect absorbance readings in colorimetric assays.

  • Troubleshooting Steps:

    • Include Proper Controls: Run controls with this compound or nanoparticles in cell-free media to measure any background absorbance.

    • Centrifuge Plates: Before reading the absorbance in an MTT assay, centrifuge the plate and carefully remove the supernatant containing the nanoparticles to avoid interference with the formazan (B1609692) crystals.

    • Use an Alternative Assay: Consider using a different cytotoxicity assay that is less prone to interference, such as a fluorescence-based assay with a dye that does not overlap with the spectral properties of this compound.

Issue 3: Aggregation or precipitation of this compound in culture media.

  • Possible Cause: this compound is a hydrophobic dye with poor aqueous solubility.[2]

  • Troubleshooting Steps:

    • Use a Co-solvent: Dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in aqueous media.[15] Ensure the final concentration of the organic solvent is non-toxic to your cells.

    • Incorporate a Solubilizing Agent: Agents like urea (B33335) can help to improve the solubility and reduce the aggregation of dyes in aqueous solutions.[2]

    • Encapsulate in Nanoparticles: As mentioned in the FAQs, nanoparticle formulation is an effective way to improve the solubility and stability of this compound in aqueous environments.

In Vivo Experiments

Issue 1: Signs of systemic toxicity in animal models (e.g., weight loss, lethargy).

  • Possible Cause: The administered dose of the this compound formulation is too high, or the formulation exhibits off-target toxicity.

  • Troubleshooting Steps:

    • Conduct a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) of your formulation. Start with lower doses and gradually increase them while monitoring for signs of toxicity.

    • Analyze Biodistribution: Quantify the accumulation of your this compound formulation in major organs (e.g., liver, spleen, kidneys, lungs) to understand its distribution profile and identify potential sites of off-target accumulation.[3][7][16][17][18]

    • Perform Histopathological Analysis: After the study, collect major organs for histological examination to identify any signs of tissue damage or inflammation.[1][9][17][19][20][21][22]

Issue 2: Inconsistent therapeutic efficacy in photothermal or photodynamic therapy.

  • Possible Cause: Poor accumulation of the this compound formulation at the target site, or insufficient light delivery.

  • Troubleshooting Steps:

    • Optimize Targeting Strategy: If using targeted nanoparticles, ensure the targeting ligand has a high affinity and specificity for its receptor.

    • Image Biodistribution: Use in vivo imaging techniques to visualize the accumulation of your this compound formulation at the target site over time to determine the optimal time for light irradiation.

    • Calibrate Light Source: Ensure the wavelength and power density of your NIR laser are appropriate for activating this compound and are delivered accurately to the target tissue.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Nanoparticle Formulations

Nanoparticle FormulationCancer Cell LineIC50 (µg/mL)AssayReference
Platinum NanocatalystsHeLa53.744PL Regression[23]
Platinum NanocatalystsDU-14575.074PL Regression[23]
ZnO NanoparticlesMCF7Varies by formulationMTT[24]
Pyridazine DerivativesMDA-MB-2310.99Not Specified[8]
Pyridazine DerivativesT-47D0.43Not Specified[8]
Oleoyl-HybridsHTB-26 (Breast)10-50 µMCrystal Violet[25]
Oleoyl-HybridsPC-3 (Pancreatic)10-50 µMCrystal Violet[25]
Oleoyl-HybridsHepG2 (Liver)10-50 µMCrystal Violet[25]

Note: IC50 values are highly dependent on the specific nanoparticle formulation, cell line, and assay conditions. The values presented are for illustrative purposes.

Table 2: In Vivo Biodistribution of Nanoparticles in Mice (% Injected Dose per Gram of Tissue)

Nanoparticle TypeOrganTime Point%ID/g (mean ± SD)Reference
Iron Oxide NanoparticlesLiver24 hours~17.56[7]
Iron Oxide NanoparticlesSpleen24 hours~12.1[7]
Iron Oxide NanoparticlesKidney24 hours~3.1[7]
Iron Oxide NanoparticlesLungs24 hours~2.8[7]
Gold Nanoparticles (20 nm)Liver1 dayHigh[11]
Gold Nanoparticles (20 nm)Spleen1 dayModerate[11]
Gold Nanoparticles (50 nm)Spleen2 daysSignificant[1]

Note: Biodistribution is highly dependent on nanoparticle size, surface chemistry, and route of administration.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound formulation in culture medium. Replace the existing medium with 100 µL of the treatment medium. Include untreated cells as a negative control and a vehicle control if a solvent like DMSO is used.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of the this compound formulation to determine the IC50 value.

Protocol 2: In Vivo Acute Phototoxicity Study in Rodents (Adapted from OECD Guideline 432)[26][27]
  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.

  • Dose Administration: Administer the this compound formulation systemically (e.g., intravenously or intraperitoneally) at various dose levels. Include a vehicle control group.

  • Irradiation: At the time of peak plasma or tissue concentration of the this compound formulation, anesthetize the animals and irradiate a shaved area of their back with a non-erythemal dose of UVA light (e.g., 10-20 J/cm²).[26] A non-irradiated site on the same animal can serve as an internal control.

  • Observation: Observe the animals for signs of skin irritation (erythema and edema) at the irradiated and non-irradiated sites at 24, 48, and 72 hours post-irradiation.[26]

  • Scoring: Score the skin reactions based on a standardized scale (e.g., Draize scale).

  • Histopathology: At the end of the observation period, collect skin samples from the irradiated and non-irradiated sites for histopathological examination to assess for signs of cellular damage.

Protocol 3: Western Blot for Caspase-3 Cleavage
  • Sample Preparation: After treatment (e.g., this compound plus NIR irradiation), lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band at ~17-19 kDa indicates cleaved, active caspase-3.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment iv_start Prepare this compound Formulation iv_cell_culture Seed and Culture Cells iv_start->iv_cell_culture iv_treatment Treat Cells with this compound iv_cell_culture->iv_treatment iv_irradiation NIR Irradiation (+/-) iv_treatment->iv_irradiation iv_cytotoxicity Cytotoxicity Assays (MTT, LDH) iv_irradiation->iv_cytotoxicity iv_mechanism Mechanism Studies (Western Blot, Flow Cytometry) iv_irradiation->iv_mechanism iv_data Data Analysis (IC50) iv_cytotoxicity->iv_data iv_mechanism->iv_data invivo_start Prepare this compound Formulation invivo_animal Administer to Animal Model invivo_start->invivo_animal invivo_irradiation NIR Irradiation (+/-) invivo_animal->invivo_irradiation invivo_biodistribution Biodistribution Analysis invivo_animal->invivo_biodistribution invivo_observation Monitor for Systemic Toxicity invivo_irradiation->invivo_observation invivo_data Data Analysis (MTD, NOAEL) invivo_observation->invivo_data invivo_histopathology Histopathology of Organs invivo_biodistribution->invivo_histopathology invivo_histopathology->invivo_data

Caption: Experimental workflow for assessing this compound toxicity.

signaling_pathway cluster_stimulus Stimulus cluster_ros Oxidative Stress cluster_pathways Apoptotic Pathways stimulus This compound + NIR Light ros Reactive Oxygen Species (ROS) stimulus->ros extrinsic Extrinsic Pathway (Death Receptors) ros->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) ros->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax_bcl2 ↑ Bax/Bcl-2 Ratio intrinsic->bax_bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathways in this compound-mediated phototoxic apoptosis.

References

Technical Support Center: Enhancing IR-825 Photothermal Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photothermal conversion efficiency (PCE) of IR-825 for experimental applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: this compound Nanoparticle Formulation & Characterization

Q1: I am experiencing low loading efficiency of this compound in my polymeric nanoparticles. What are the possible causes and solutions?

A1: Low drug loading efficiency is a common challenge. Here are several potential causes and troubleshooting steps:

  • Poor Drug-Polymer Interaction: this compound may have limited affinity for the polymer matrix.

    • Solution: Consider modifying the polymer with functional groups that can interact with this compound. For instance, if using PLGA, the choice of lactide to glycolide (B1360168) ratio can influence drug encapsulation.

  • Suboptimal Formulation Parameters: The ratio of drug to polymer, solvent selection, and mixing speed can significantly impact loading.

    • Solution: Systematically optimize the drug-to-polymer ratio. A general starting point is a 1:5 to 1:10 w/w ratio of this compound to polymer. Ensure the chosen organic solvent effectively dissolves both the polymer and this compound. For nanoprecipitation, rapid and efficient mixing is crucial; for emulsion-based methods, optimize sonication or homogenization parameters.[1][2][3][4][5]

  • Premature Drug Precipitation: The drug may precipitate out of the organic phase before nanoparticle formation is complete.

    • Solution: Ensure the organic phase is not oversaturated. You can try decreasing the initial drug concentration or selecting a solvent system where this compound has slightly lower, but adequate, solubility to slow down precipitation.[1]

Q2: My this compound loaded nanoparticles are aggregating. How can I prevent this?

A2: Nanoparticle aggregation can compromise stability and in vivo performance. Here are some strategies to prevent it:

  • Insufficient Surface Stabilization: The nanoparticles may lack sufficient surface charge or steric hindrance to prevent aggregation.

    • Solution: Incorporate a stabilizer in your formulation. For polymeric nanoparticles, polyethylene (B3416737) glycol (PEG) is a common choice to provide a "stealth" layer and improve stability. Surfactants can also be used, but their concentration should be optimized to avoid toxicity.[6][7][8]

  • High Nanoparticle Concentration: Concentrated nanoparticle suspensions are more prone to aggregation.

    • Solution: Work with optimal nanoparticle concentrations. If a high concentration is necessary, ensure the formulation includes adequate stabilizers.

  • Improper Storage Conditions: Temperature and pH fluctuations can induce aggregation.

    • Solution: Store nanoparticle suspensions at recommended temperatures (often 4°C) and in a buffer system that maintains a stable pH.

Section 2: Photothermal Conversion Efficiency (PCE) Measurement

Q3: My calculated photothermal conversion efficiency (PCE) for this compound is unexpectedly low. What are the common pitfalls and how can I improve my measurements?

A3: Inaccurate or low PCE values can arise from several experimental factors. Consider the following:

  • This compound Aggregation: In aqueous solutions, this compound molecules can form aggregates, which leads to fluorescence quenching and a reduction in photothermal conversion.

    • Solution: Encapsulating this compound within nanoparticles is a highly effective way to prevent aggregation and enhance its stability and PCE.[9][10] Formulations like liposomal ICG have shown to maximize photothermal effects by controlling the dye's dispersity.[11]

  • Photobleaching: Prolonged or high-intensity laser exposure can lead to the degradation of this compound, reducing its ability to absorb light and generate heat.

    • Solution: Optimize the laser power and irradiation time. Use the minimum power and duration necessary to achieve the desired temperature increase. Encapsulation can also enhance the photostability of this compound.[12]

  • Inaccurate Temperature Measurement: Improper placement of the temperature probe or limitations of the measurement device can lead to erroneous readings.

    • Solution: Ensure the temperature probe is fully submerged in the sample and not in direct contact with the laser beam. For more accurate and non-invasive measurements, consider using a thermal imaging camera.[13][14]

  • Incorrect Calculation Parameters: Errors in measuring the laser power, sample absorbance, or the heat transfer coefficient of the system will lead to an incorrect PCE value.

    • Solution: Carefully calibrate your laser power meter. Accurately measure the absorbance of your sample at the excitation wavelength. Follow a standardized protocol for calculating the heat transfer coefficient from the cooling curve of your sample.[13][14][15][16]

Q4: How does the choice of laser wavelength and power affect the photothermal efficiency?

A4: The laser parameters are critical for effective photothermal therapy.

  • Wavelength: The laser wavelength should ideally match the maximum absorption peak of your this compound formulation. For this compound, this is typically in the near-infrared (NIR) region, around 808 nm. Using a laser with a wavelength that is not well-matched to the absorbance spectrum will result in poor light absorption and low heat generation.[17][18][19][20][21]

  • Power: Higher laser power will generally lead to a faster temperature increase. However, excessively high power can cause rapid photobleaching of this compound and may damage surrounding healthy tissues. It is crucial to optimize the laser power to achieve a therapeutic temperature (typically 42-50°C) at the target site without causing unnecessary damage.[17][19][22]

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol provides a general guideline for encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[5][23][24]

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in an organic solvent (e.g., DCM). A typical starting ratio is 1 mg of this compound to 10 mg of PLGA in 1 mL of DCM.

  • Emulsification: Add the organic phase to a larger volume of aqueous PVA solution (e.g., 1 mL of organic phase to 5 mL of 2% PVA solution) under vigorous stirring.

  • Sonication/Homogenization: Immediately sonicate or homogenize the mixture to form a stable oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, time) should be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized.

Protocol 2: Measurement of Photothermal Conversion Efficiency (PCE)

This protocol outlines the steps to calculate the PCE of an this compound solution or nanoparticle suspension.[13][14][15][16]

Equipment:

  • NIR Laser (e.g., 808 nm)

  • Quartz cuvette

  • Temperature probe (thermocouple or fiber optic) or thermal imaging camera

  • Magnetic stirrer (optional, for homogenous heating)

  • Data logger or software to record temperature over time

Procedure:

  • Sample Preparation: Place a known volume and concentration of the this compound sample in a quartz cuvette.

  • Baseline Temperature: Record the initial temperature of the solution until it stabilizes (T_amb).

  • Laser Irradiation: Irradiate the sample with the NIR laser at a fixed power. Continuously record the temperature of the solution until it reaches a steady-state maximum temperature (T_max).

  • Cooling Phase: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.

  • PCE Calculation: The PCE (η) is calculated using the following formula:

    η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • T_max is the maximum steady-state temperature.

    • T_amb is the ambient temperature.

    • Q_s is the heat absorbed by the solvent (can be determined by irradiating the solvent alone).

    • I is the incident laser power.

    • is the absorbance of the sample at the laser wavelength.

    The term hA can be determined from the cooling phase data by plotting -ln(θ) versus time, where θ = (T - T_amb) / (T_max - T_amb). The slope of the linear fit of this plot is equal to hA / (m * C_p), where 'm' is the mass of the solution and 'C_p' is the specific heat capacity of the solvent.

Data Presentation

Table 1: Troubleshooting Guide for Low this compound Loading Efficiency

Problem Potential Cause Recommended Solution
Low Drug LoadingPoor drug-polymer compatibilityModify polymer or choose a different polymer.
Suboptimal formulation parametersOptimize drug-to-polymer ratio, solvent, and mixing.
Premature drug precipitationDecrease initial drug concentration.
Nanoparticle AggregationInsufficient surface stabilizationAdd stabilizers like PEG or surfactants.
High nanoparticle concentrationWork with more dilute suspensions.
Improper storageStore at recommended temperature and pH.

Table 2: Key Parameters for PCE Measurement and Optimization

Parameter Importance Optimization Strategy
Laser Wavelength Must match the absorbance peak of this compound.Use a laser with a wavelength as close to the λmax of your this compound formulation as possible (typically ~808 nm).
Laser Power Influences heating rate and potential for photobleaching.Use the minimum power required to reach the therapeutic temperature range to avoid photobleaching and off-target damage.
This compound Concentration Affects light absorption and heat generation.Optimize the concentration to achieve sufficient light absorption without causing significant light scattering or inner filter effects.
Encapsulation Prevents aggregation and enhances stability.Formulate this compound into nanoparticles to improve its photothermal performance.

Visualizations

Experimental_Workflow_for_PCE_Enhancement cluster_formulation Nanoparticle Formulation & Optimization cluster_pce PCE Measurement & Analysis cluster_troubleshooting Troubleshooting A Select Polymer & Solvent B Optimize Drug:Polymer Ratio A->B C Synthesize Nanoparticles B->C D Characterize Size & Zeta Potential C->D E Determine Loading Efficiency D->E F Prepare Sample Suspension E->F G Laser Irradiation & Temperature Monitoring F->G H Record Cooling Curve G->H I Calculate PCE H->I J Low PCE or Loading? I->J K Aggregation Issues? I->K L Re-optimize Formulation J->L M Adjust Laser Parameters J->M K->L L->C M->G

Caption: Workflow for optimizing this compound photothermal conversion efficiency.

PTT_Signaling_Pathways cluster_stimulus External Stimulus cluster_cellular Cellular Response NIR_Laser NIR Laser (808 nm) IR825_NP This compound Nanoparticles NIR_Laser->IR825_NP Excitation Hyperthermia Localized Hyperthermia (42-50°C) IR825_NP->Hyperthermia Photothermal Conversion HSPs Heat Shock Protein (HSP) Response Hyperthermia->HSPs Stress Response Apoptosis Apoptosis Hyperthermia->Apoptosis Cell Death Pathway ICD Immunogenic Cell Death (ICD) Hyperthermia->ICD Cell Death Pathway Immune_Activation Immune System Activation Apoptosis->Immune_Activation Antigen Presentation DAMPs Release of DAMPs (ATP, HMGB1, CRT) ICD->DAMPs DAMPs->Immune_Activation

Caption: Cellular signaling pathways activated by photothermal therapy.

References

correcting for autofluorescence in IR-825 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in IR-825 imaging experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging.

Problem: High background signal obscuring the this compound signal.

Possible CauseSuggested Solution
Autofluorescence from biological tissue Endogenous fluorophores such as collagen, elastin, NADH, and lipofuscin can emit in the near-infrared spectrum.[1][2][3] Implement correction methods like spectral unmixing or background subtraction.[4][5] Consider optimizing imaging parameters, such as excitation and emission wavelengths, to minimize autofluorescence excitation.
Autofluorescence from diet (in preclinical studies) Standard rodent chow containing chlorophyll (B73375) can be a significant source of near-infrared autofluorescence.[6] Switch to a purified, chlorophyll-free diet for at least two weeks before imaging to reduce background signal from the gastrointestinal tract.[6]
Non-specific binding of this compound Optimize the concentration of the this compound conjugate and washing steps to reduce non-specific binding.[7] Include a control group with an unconjugated dye to assess non-specific uptake.
Imaging medium fluorescence Phenol (B47542) red in cell culture media is fluorescent.[8] Use phenol red-free media or an optically clear buffered saline solution during imaging.[7]
Imaging vessel fluorescence Plastic-bottom dishes can exhibit high fluorescence.[7] Switch to glass-bottom dishes or plates specifically designed for fluorescence imaging.[7]

Problem: Difficulty distinguishing between this compound signal and autofluorescence.

Possible CauseSuggested Solution
Spectral overlap between this compound and autofluorescence Characterize the emission spectra of both the this compound dye and the autofluorescence in your specific sample. Use this information for spectral unmixing to separate the two signals.[9] Select imaging filters that maximize the signal from this compound while minimizing the collection of autofluorescence.
Low this compound signal-to-background ratio Increase the concentration of the this compound probe, if possible, without causing toxicity or quenching effects. Optimize the excitation power and detector gain to enhance the this compound signal, but be mindful of photobleaching.

Frequently Asked Questions (FAQs)

1. What is autofluorescence and why is it a problem in this compound imaging?

Autofluorescence is the natural emission of light by biological structures when they are excited by light.[10] In this compound imaging, endogenous molecules in the tissue, such as collagen, elastin, and certain metabolic cofactors, can fluoresce in the same spectral region as this compound, creating a background signal that can obscure the specific signal from the dye and reduce the overall sensitivity and accuracy of the imaging experiment.[1][11][2][3]

2. What are the primary sources of autofluorescence in near-infrared imaging?

The primary sources of autofluorescence in biological tissues in the near-infrared range include:

  • Endogenous Fluorophores: Molecules like collagen, elastin, flavins, and lipofuscin have broad emission spectra that can extend into the near-infrared region.[1][11][2][3]

  • Dietary Components: In preclinical animal studies, chlorophyll from standard rodent chow is a major contributor to autofluorescence in the gastrointestinal tract.[6]

3. How can I reduce autofluorescence before I even acquire my images?

You can minimize autofluorescence through careful experimental design:

  • Animal Diet: For in vivo studies, switching to a purified, chlorophyll-free diet can significantly reduce gut autofluorescence.[6]

  • Wavelength Selection: If your imaging system allows, choose excitation and emission wavelengths that maximize the signal from this compound while minimizing the excitation of known autofluorescent species in your sample.

  • Sample Preparation: For ex vivo tissue sections, certain fixatives can increase autofluorescence.[9] Consider testing different fixation methods.

4. What is spectral unmixing and how can it help with autofluorescence?

Spectral unmixing is a powerful image processing technique that separates the signals from multiple fluorophores, including autofluorescence, based on their unique emission spectra.[4][12][13][14] By acquiring images at multiple emission wavelengths, you can generate a "spectral signature" for both this compound and the autofluorescence. An algorithm then mathematically separates these signatures, creating a "clean" image of the this compound signal.[12]

5. What is background subtraction and when should I use it?

Background subtraction is a simpler method where an image of an unstained sample (or a region of interest within the stained sample that does not contain the target) is acquired and its average intensity is subtracted from the experimental image.[5][15][16] This method is most effective when the autofluorescence is relatively uniform across the sample.

6. What are some common artifacts I should be aware of in this compound fluorescence imaging?

Besides autofluorescence, other common artifacts can include:

  • Motion Artifacts: Patient or animal movement during image acquisition can cause blurring.[17]

  • Photobleaching: Prolonged exposure to excitation light can lead to a decrease in the this compound signal.

  • Scattering: Light scattering within the tissue can reduce image resolution and contrast.

  • Detector Noise: Electronic noise from the imaging system can add a grainy appearance to the images.

  • Sample Preparation Artifacts: Air bubbles or crushing of the sample can distort the image.[18]

Quantitative Data

Table 1: Spectral Properties of this compound and Common Endogenous Fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
This compound ~810~830Near-infrared dye.[19]
Collagen 325 - 400400 - 600Broad emission that can tail into the NIR region.[2][3]
Elastin 350 - 450420 - 520Broad emission spectrum.[10]
NADH ~340~450Primarily in the visible range, but its tail can contribute to background.[3]
Flavins (FAD) ~450~525Broad spectra that can overlap with other fluorophores.[3]
Lipofuscin 345 - 490460 - 670"Aging pigment" with very broad emission.[10]
Chlorophyll (from diet) ~410 and ~660~670 and tailing into NIRSignificant source of autofluorescence in preclinical imaging.[6]

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Correction in ImageJ/FIJI

This protocol provides a general workflow for performing spectral unmixing using plugins available in ImageJ/FIJI, such as the LUMoS plugin.[12]

  • Acquire a Spectral Image Stack:

    • For your experimental sample containing this compound, acquire a series of images at different emission wavelengths (a lambda stack).

    • It is also highly recommended to acquire a spectral image stack of an unstained control sample to capture the autofluorescence spectrum.

  • Install the Spectral Unmixing Plugin:

    • In FIJI, navigate to Help > Update....

    • Click on Manage update sites and select the appropriate spectral unmixing plugin update site (e.g., "LUMoS").[12]

    • Restart FIJI.

  • Run the Spectral Unmixing Plugin:

    • Open your spectral image stack.

    • Go to Plugins and select the installed spectral unmixing plugin (e.g., LUMoS Spectral Unmixing).

    • The plugin will prompt you to enter the number of distinct fluorescent signals you want to separate. Enter a number that includes this compound and the major autofluorescence components. You can often treat autofluorescence as a single additional "fluorophore".

  • Define the Spectra (if required by the plugin):

    • Some plugins may require you to define the emission spectra for each component. You can do this by:

      • Opening the spectral image of your unstained control and using a region of interest (ROI) to measure the average autofluorescence spectrum.

      • Similarly, in a region of your experimental image with a strong this compound signal and low background, measure the this compound spectrum.

      • Load these measured spectra into the plugin.

  • Execute the Unmixing:

    • The plugin will process the image stack and generate a new stack where each channel corresponds to one of the separated fluorescent signals.

  • Analyze the Unmixed Image:

    • The channel corresponding to the this compound spectrum will represent the autofluorescence-corrected signal.

Protocol 2: Background Subtraction using an Unstained Control

This protocol describes a basic background subtraction method.

  • Prepare Samples:

    • Prepare your experimental samples stained with this compound.

    • Prepare an identical set of control samples that are not stained with this compound but have undergone all other processing steps.

  • Image Acquisition:

    • Using the exact same imaging parameters (e.g., excitation wavelength, exposure time, gain), acquire an image of a representative unstained control sample. This will be your "background" image.

    • Acquire images of your experimental samples.

  • Image Processing (e.g., in ImageJ/FIJI):

    • Open both the experimental image and the background image.

    • Go to Process > Image Calculator....

    • Select the experimental image as 'Image1' and the background image as 'Image2'.

    • Choose the 'Subtract' operation.

    • The resulting image will have the average autofluorescence signal removed.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cluster_output Output Sample_Prep Prepare this compound labeled and unstained control samples Diet Use purified diet for in vivo studies Acquire_Spectral Acquire spectral image stack of both samples Sample_Prep->Acquire_Spectral Acquire_Single Acquire single channel images Sample_Prep->Acquire_Single Spectral_Unmixing Perform Spectral Unmixing Acquire_Spectral->Spectral_Unmixing Background_Subtraction Perform Background Subtraction Acquire_Single->Background_Subtraction Corrected_Image Autofluorescence-Corrected this compound Image Spectral_Unmixing->Corrected_Image Background_Subtraction->Corrected_Image

Caption: Workflow for correcting autofluorescence in this compound imaging.

Troubleshooting_Logic Start High Background Signal? Check_Controls Analyze unstained control sample Start->Check_Controls High_AF Autofluorescence is high Check_Controls->High_AF Low_AF Autofluorescence is low Check_Controls->Low_AF Implement_Correction Implement Spectral Unmixing or Background Subtraction High_AF->Implement_Correction Check_Binding Check for non-specific binding of this compound Low_AF->Check_Binding Final_Image Review corrected image Implement_Correction->Final_Image Optimize_Protocol Optimize staining protocol (concentration, washes) Check_Binding->Optimize_Protocol Optimize_Protocol->Final_Image

References

Technical Support Center: Scaling Up IR-825 Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of IR-825 nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why do the characteristics of my this compound nanoparticles, such as size and polydispersity, change when I scale up the synthesis from lab-scale to a larger batch?

A1: The transition from a small, controlled laboratory environment to larger-scale production introduces significant challenges in maintaining consistency.[1] Processes that are effective on a small scale may not translate directly to larger volumes due to altered reaction kinetics, heat transfer, and mass transfer properties.[1] Achieving uniform mixing and temperature control in larger reactors is more complex, which can lead to variations in particle size, distribution, and surface properties.[1][2]

Q2: What are the primary causes of nanoparticle aggregation during the scale-up process?

A2: Nanoparticle aggregation during scale-up is often due to a disruption of colloidal stability.[3] This can be caused by several factors, including insufficient mixing leading to localized areas of high particle concentration, changes in pH, or an inadequate concentration of stabilizing or capping agents for the increased surface area.[4][5] The interaction between nanoparticles can lead to the formation of larger clusters, reducing the effective surface area and diminishing their desired properties.[5][6]

Q3: How can I improve the final yield and encapsulation efficiency of this compound in my scaled-up synthesis?

A3: Improving yield and encapsulation efficiency requires careful process optimization. Inefficiencies in the reaction, such as incomplete precipitation or loss of material during purification, can significantly reduce yield.[1] For encapsulation, the ratio of the core material (e.g., polymer, lipid) to the this compound dye is critical. This ratio may need to be re-optimized at a larger scale. Techniques like controlled, slow addition of one phase to another can prevent premature precipitation of the dye and improve its incorporation into the nanoparticles.[7]

Q4: What are the most critical process parameters to monitor and control during scale-up?

A4: Precise control over several parameters is crucial for a successful and reproducible scale-up. Key parameters include temperature, pH, mixing speed and method, and the concentration of reactants and stabilizers.[2][8] Even minor fluctuations in these variables can significantly impact the final nanoparticle characteristics, such as size, charge, and stability.[8] Implementing robust process analytical technology (PAT) can help in monitoring these parameters in real-time.

Q5: My this compound nanoparticles are stable in initial tests but degrade or aggregate during storage. What can I do?

A5: Long-term stability is a common challenge, as sensitive components like this compound can be prone to degradation.[9][10] The choice of nanoparticle matrix is important for protecting the dye.[11] For storage, it is essential to find the optimal conditions, which may include refrigeration or freezing. Lyophilization (freeze-drying) with appropriate cryoprotectants is a common strategy to improve the long-term stability of nanoparticle formulations.

Troubleshooting Guide

Problem 1: High Polydispersity Index (PDI) in Scaled-Up Batch

  • Potential Causes:

    • Inconsistent Mixing: In larger volumes, achieving uniform energy dissipation is difficult, leading to zones with different mixing efficiencies. This results in a broad particle size distribution.[1]

    • Temperature and pH Gradients: Non-uniform temperature or pH within the reactor can cause different rates of nucleation and particle growth in different locations.[2][8]

    • Inadequate Reagent Addition: If reagents are added too quickly or not into an area of good mixing, it can lead to localized high concentrations and uncontrolled precipitation.

  • Recommended Solutions:

    • Optimize Mixing System: Transition from simple magnetic stirring to overhead mechanical stirrers, or explore more advanced systems like microfluidics or T-junction mixers that offer better control over mixing at a larger scale.[3]

    • Implement Strict Process Control: Use jacketed reactors for precise temperature regulation and install calibrated pH probes for continuous monitoring and automated adjustment.

    • Controlled Reagent Addition: Employ syringe pumps or peristaltic pumps to ensure a slow, constant, and controlled addition of precursor solutions.

Problem 2: Low or Inconsistent this compound Encapsulation Efficiency

  • Potential Causes:

    • Suboptimal Formulation Ratios: The ideal ratio of polymer/lipid to this compound may change with scale due to different mixing dynamics.

    • Premature this compound Precipitation: The hydrophobic this compound dye may precipitate out of the organic solvent before being encapsulated if the solvent polarity changes too rapidly.

    • Loss During Purification: Aggressive purification methods, such as high-speed centrifugation or certain types of filtration, can lead to the loss of encapsulated dye or the nanoparticles themselves.

  • Recommended Solutions:

    • Re-evaluate Formulation: Perform a Design of Experiments (DoE) at the pilot scale to identify the optimal concentrations and ratios of all components.

    • Solvent System Optimization: Ensure this compound remains fully dissolved in the organic phase before mixing. Consider using a solvent system that allows for a more gradual change in polarity during the nanoprecipitation process.

    • Gentle Purification: Utilize methods like tangential flow filtration (TFF) or dialysis for purification, which are generally gentler and more scalable than repeated centrifugation and resuspension.[7]

Data Presentation

Table 1: Impact of Critical Synthesis Parameters on Nanoparticle Properties

ParameterEffect on Particle SizeEffect on Stability & PDIConsiderations for Scale-Up
pH Can significantly alter size by affecting the surface charge of polymers or lipids.[8]Critical for stability; moving away from the isoelectric point generally increases electrostatic repulsion and stability.[8]pH gradients are more likely in large vessels; requires robust buffering and monitoring.
Temperature Affects solvent properties and reaction kinetics; higher temperatures can lead to smaller particles but also potential degradation.[2]Can influence the final arrangement of stabilizing molecules on the nanoparticle surface.Maintaining uniform temperature is challenging; jacketed reactors are recommended.
Reactant Concentration Higher concentrations can lead to larger particles due to increased aggregation before stabilization.[8]High concentrations can overwhelm the stabilizer, leading to aggregation and high PDI.Precise control over addition rates is needed to avoid localized high concentrations.
Mixing Speed/Method Higher energy mixing generally produces smaller particles.Uniform mixing is key to a narrow size distribution (low PDI).[1]Lab-scale magnetic stirring does not scale linearly; mechanical stirrers or flow-based systems are necessary.[3]

Table 2: Comparison of Synthesis Techniques: Lab vs. Industrial Scale

CharacteristicLaboratory-Scale ApproachScale-Up ChallengeRecommended Scale-Up Solution
Mixing Magnetic Stirrer, VortexingNon-uniform shear forces, dead zones.[1]Overhead mechanical stirrers, in-line static mixers, microfluidic reactors.[3]
Solvent Removal Rotary EvaporatorInefficient and slow for large volumes.Tangential Flow Filtration (TFF), thin-film evaporation systems.
Purification Centrifugation, DialysisTime-consuming, potential for product loss, difficult to automate.[3]Tangential Flow Filtration (TFF), size exclusion chromatography.
Sterilization Syringe Filtration (0.22 µm)Not feasible for large volumes, potential for filter clogging.Terminal sterilization (if product is stable), aseptic processing in a controlled environment.

Experimental Protocols

General Protocol for Synthesis of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation

This protocol provides a general framework. Specific concentrations, solvents, and polymers must be optimized for your specific application.

  • Preparation of the Organic Phase:

    • Dissolve an appropriate amount of a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).

    • Once the polymer is fully dissolved, add the desired amount of this compound dye to this solution.

    • Ensure complete dissolution, using gentle sonication if necessary, to form a clear solution.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a stabilizing agent (e.g., Pluronic F127, PVA).

    • Filter the solution through a 0.45 µm filter to remove any particulates.

  • Nanoparticle Formation:

    • Using a syringe pump for precise control, add the organic phase dropwise into the aqueous phase under constant, vigorous stirring. The rate of addition and stirring speed are critical parameters to control particle size.

    • A milky, colloidal suspension should form immediately as the nanoparticles self-assemble.

  • Solvent Evaporation:

    • Leave the suspension stirring in a fume hood for several hours (or overnight) to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step, but care must be taken to avoid excessive foaming.

  • Purification and Concentration:

    • To remove unencapsulated this compound and excess stabilizer, purify the nanoparticle suspension.

    • For lab scale, this can be done via ultracentrifugation and resuspension in deionized water.

    • For larger scales, Tangential Flow Filtration (TFF) is a more efficient and scalable method.

  • Characterization:

    • Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).[12]

    • Encapsulation Efficiency: Separate the nanoparticles from the aqueous medium. Dissolve the nanoparticles in a suitable solvent and measure the absorbance of this compound using a UV-Vis spectrophotometer to determine the amount of encapsulated dye. Compare this to the initial amount used.

Mandatory Visualizations

Scale-Up_Workflow cluster_0 Phase 1: Laboratory Scale cluster_1 Phase 2: Pilot Scale cluster_2 Phase 3: Industrial Scale lab_dev Formulation Development & Optimization lab_char Physicochemical Characterization lab_dev->lab_char process_dev Process Parameter Optimization (DoE) lab_char->process_dev Technology Transfer pilot_batch Pilot Batch Manufacturing process_dev->pilot_batch stability Stability Studies pilot_batch->stability gmp_mfg GMP Manufacturing stability->gmp_mfg Process Validation qc_release Quality Control & Release Testing gmp_mfg->qc_release

Caption: Workflow for scaling up nanoparticle synthesis.

Troubleshooting_Aggregation start Aggregation or High PDI Observed? cause1 Check pH of Suspension start->cause1 Is pH optimal? cause2 Review Stabilizer Concentration start->cause2 Is stabilizer sufficient? cause3 Evaluate Mixing Efficiency start->cause3 Is mixing uniform? sol1 Adjust pH to Increase Surface Charge cause1->sol1 sol2 Increase Stabilizer Concentration cause2->sol2 sol3 Increase Mixing Speed or Use High-Shear Mixer cause3->sol3

Caption: Troubleshooting decision tree for nanoparticle aggregation.

Synthesis_Parameters cluster_inputs Input Parameters cluster_outputs Nanoparticle Attributes temp Temperature size Size temp->size ph pH ph->size stability Stability ph->stability mixing Mixing Rate mixing->size pdi PDI mixing->pdi conc Concentration conc->size conc->stability ee Encapsulation Efficiency conc->ee

Caption: Interplay of synthesis parameters and nanoparticle attributes.

References

Technical Support Center: Optimizing IR-825 Excitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the near-infrared (NIR) dye IR-825 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for exciting this compound?

The optimal excitation wavelength for this compound is in the near-infrared range, typically around 808 nm to 810 nm. For photothermal therapy applications, an 808 nm laser is commonly used to irradiate tumors after injection of this compound nanoparticles.[1] One study also showed polarity-sensitive fluorescence at ~830 nm under 780 nm excitation.

Q2: What are the expected absorption and emission maxima for this compound?

The absorption and emission maxima of this compound can vary depending on the solvent and its aggregation state. Generally, the absorption maximum is around 810 nm, and the emission maximum is approximately 830 nm. In aqueous solutions, aggregation can lead to shifts in the absorption spectrum.

Q3: How should I store this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected containers.[2]

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF). Its solubility in aqueous solutions is limited, and it has a tendency to aggregate.

Photophysical Properties of this compound and Related Dyes

The following table summarizes key photophysical properties of this compound and the closely related dye IR-820. Data for IR-820 is provided as a reference due to the limited availability of specific quantitative data for this compound in various solvents.

PropertyThis compoundIR-820 (in 10% FBS)IR-820 (in Water)SolventReference
Absorption Max (λabs) ~810 nm~793 nm~650 nmVaries
Emission Max (λem) ~830 nm>1100 nm~830 nmVaries[1]
Molar Extinction Coefficient (ε) Data not availableData not availableData not available
Fluorescence Quantum Yield (Φf) Data not available2.521%0.313%[1]

Note: The photophysical properties of cyanine (B1664457) dyes like this compound are highly sensitive to their environment. The provided values should be considered as a general guide. It is recommended to experimentally determine these parameters under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: Weak or No Fluorescence Signal

Potential Cause Suggested Solution
Suboptimal Laser Wavelength Ensure your laser wavelength is well-matched with the absorption peak of this compound in your specific solvent. The optimal wavelength is typically around 808-810 nm.
Low Laser Power The fluorescence intensity is dependent on the excitation power. Follow the protocol below to determine the optimal laser power for your setup.
Incorrect Filter Set Use appropriate emission filters to collect the fluorescence signal while blocking scattered excitation light. The emission maximum is expected around 830 nm.
Dye Aggregation This compound tends to aggregate in aqueous solutions, which can quench fluorescence. Prepare fresh solutions and consider using a small percentage of an organic solvent like DMSO to reduce aggregation.
Photobleaching Prolonged exposure to high-intensity light can lead to irreversible photobleaching. Minimize exposure time and laser power. See the protocol for measuring and minimizing photobleaching.
Low Dye Concentration Ensure you are using an appropriate concentration of this compound. Perform a concentration titration to find the optimal range for your application.
Solvent Effects The fluorescence quantum yield of this compound is highly dependent on the solvent. Test different solvents to find the one that provides the best signal for your experiment.

Problem 2: High Background Signal

Potential Cause Suggested Solution
Autofluorescence Although less prominent in the NIR region, some biological samples may exhibit autofluorescence. Image an unstained control sample to determine the background level.
Scattered Excitation Light Ensure your emission filter effectively blocks the excitation wavelength.
Impure Solvents or Reagents Use high-purity solvents and reagents to avoid fluorescent contaminants.

Problem 3: Signal Fades Quickly During Imaging (Photobleaching)

Potential Cause Suggested Solution
High Laser Power Use the lowest laser power that provides an adequate signal-to-noise ratio.
Long Exposure Times Minimize the duration of light exposure by using the shortest possible exposure time and reducing the frequency of image acquisition in time-lapse experiments.
Presence of Oxygen For in vitro experiments, consider using an oxygen scavenging system or an anti-fade mounting medium for fixed samples.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions and Absorbance Measurement

Objective: To prepare this compound solutions and measure their absorbance to determine concentration.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Ethanol, spectroscopic grade

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mM). Protect the solution from light.

  • Prepare Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent (DMSO, ethanol, or water) to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a cuvette with the pure solvent that was used to prepare the working solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with the first working solution, and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 600 nm to 900 nm.

  • Repeat for all dilutions: Repeat step 5 for all prepared working solutions.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Plot the absorbance at λmax versus the concentration of the solutions. According to the Beer-Lambert law, this plot should be linear. The slope of this line is the molar extinction coefficient (ε).

Protocol 2: Determination of Optimal Laser Wavelength and Power

Objective: To determine the optimal laser wavelength and power for maximizing the fluorescence signal of this compound while minimizing photobleaching.

Materials:

  • This compound solution of known concentration

  • Fluorescence microscope equipped with a tunable NIR laser or multiple laser lines in the 780-830 nm range

  • Power meter

  • Appropriate emission filters

Procedure:

  • Sample Preparation: Prepare a sample of this compound in the desired solvent and place it on the microscope stage.

  • Wavelength Optimization (if using a tunable laser): a. Set the laser power to a low level. b. Acquire fluorescence images while scanning the excitation wavelength from approximately 780 nm to 830 nm in small increments (e.g., 5 nm). c. Analyze the fluorescence intensity in the images to identify the excitation wavelength that yields the maximum signal.

  • Power Optimization: a. Set the laser to the optimal excitation wavelength determined in the previous step (or to 808 nm if a tunable laser is not available). b. Start with the lowest laser power setting. c. Acquire a fluorescence image and measure the average intensity in a region of interest. d. Gradually increase the laser power and repeat the image acquisition and intensity measurement. e. Plot the measured fluorescence intensity as a function of laser power. f. Identify the power setting that provides a strong signal without reaching saturation of the detector. For live-cell imaging, it is crucial to use the lowest power that gives an acceptable signal-to-noise ratio to minimize phototoxicity.

Protocol 3: Measurement of Photobleaching Rate

Objective: To quantify the rate of photobleaching of this compound under specific illumination conditions.

Materials:

  • This compound solution

  • Fluorescence microscope with a stable laser source

  • Time-lapse imaging software

Procedure:

  • Sample Preparation: Prepare a sample of this compound and place it on the microscope stage.

  • Imaging Setup: a. Set the laser to the desired excitation wavelength and power. b. Choose a region of interest and focus on the sample.

  • Time-lapse Acquisition: a. Set up a time-lapse acquisition with a fixed interval between frames (e.g., every 5 seconds). b. Start the acquisition and continuously illuminate the sample. c. Acquire images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis: a. Measure the average fluorescence intensity within the region of interest for each frame of the time-lapse series. b. Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time. c. Fit the decay curve to an exponential function to determine the photobleaching time constant. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.

Visualizations

Experimental_Workflow_Laser_Optimization cluster_wavelength Wavelength Optimization cluster_power Power Optimization W1 Set Low Laser Power W2 Scan Excitation Wavelength (780-830 nm) W1->W2 W3 Acquire Fluorescence Images W2->W3 W4 Analyze Intensity vs. Wavelength W3->W4 W5 Identify Optimal Wavelength (λ_opt) W4->W5 P1 Set Laser to λ_opt W5->P1 P2 Start with Low Laser Power P1->P2 P3 Acquire Image & Measure Intensity P2->P3 P4 Incrementally Increase Power P3->P4 P4->P3 P5 Plot Intensity vs. Power P4->P5 Repeat P6 Select Optimal Power P5->P6

Caption: Workflow for optimizing laser wavelength and power for this compound excitation.

Troubleshooting_Low_Signal Start Low or No Fluorescence Signal CheckWavelength Is Excitation Wavelength Optimal (~808 nm)? Start->CheckWavelength AdjustWavelength Adjust Laser Wavelength CheckWavelength->AdjustWavelength No CheckPower Is Laser Power Sufficient? CheckWavelength->CheckPower Yes AdjustWavelength->CheckPower IncreasePower Increase Laser Power (see Protocol 2) CheckPower->IncreasePower No CheckFilters Are Emission Filters Correct? CheckPower->CheckFilters Yes IncreasePower->CheckFilters ChangeFilters Use Appropriate NIR Filters CheckFilters->ChangeFilters No CheckAggregation Is Dye Aggregated (Aqueous Solution)? CheckFilters->CheckAggregation Yes ChangeFilters->CheckAggregation PrepareFresh Prepare Fresh Solution / Add Co-solvent CheckAggregation->PrepareFresh Yes CheckBleaching Is Photobleaching Occurring? CheckAggregation->CheckBleaching No PrepareFresh->CheckBleaching ReduceExposure Reduce Laser Power / Exposure Time CheckBleaching->ReduceExposure Yes FurtherInvestigation Further Investigation Needed (Concentration, Solvent) CheckBleaching->FurtherInvestigation No ReduceExposure->FurtherInvestigation

Caption: Troubleshooting decision tree for low fluorescence signal with this compound.

Quantum_Yield_Measurement cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation Title Relative Quantum Yield Measurement Prep_Sample Prepare this compound Solution (Abs < 0.1) Measure_Abs Measure Absorbance Spectra of Both Prep_Sample->Measure_Abs Prep_Standard Prepare Reference Standard Solution (e.g., IR-125, Abs < 0.1) Prep_Standard->Measure_Abs Measure_Em Measure Emission Spectra of Both (Same λ_ex) Measure_Abs->Measure_Em Integrate_Em Integrate Emission Spectra Measure_Em->Integrate_Em Get_RI Obtain Refractive Indices of Solvents Integrate_Em->Get_RI Calculate_QY Calculate Quantum Yield using Formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) Get_RI->Calculate_QY

Caption: Workflow for relative fluorescence quantum yield measurement of this compound.

References

Validation & Comparative

A Comparative Guide to In Vitro Phototoxicity Assessment of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays for assessing the phototoxicity of the near-infrared (NIR) dye IR-825. While direct quantitative phototoxicity data for this compound from standardized assays is limited in publicly available literature, this document outlines the established methodologies, presents available data for related compounds, and discusses the mechanistic pathways involved. This guide will focus on comparing the known characteristics of this compound with Indocyanine Green (ICG), another widely used NIR dye, to provide a framework for phototoxicity evaluation.

Introduction to Phototoxicity Assessment

Phototoxicity is a light-induced toxic response from a substance. In the context of drug development and photosensitizing agents like this compound, in vitro phototoxicity testing is a crucial step to ensure safety. The most widely accepted method is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), an OECD-validated assay.[1][2][3][4][5] This assay compares the cytotoxicity of a substance in the presence and absence of light.[3][4] Another common method is the MTT assay, which measures cell metabolic activity to determine cell viability after exposure to a photosensitizer and light.

Comparative Data on this compound and Indocyanine Green (ICG)

Table 1: Summary of In Vitro Phototoxicity Data

ParameterThis compoundIndocyanine Green (ICG)
Assay Type Data from standardized phototoxicity assays (e.g., 3T3 NRU PT) for the free dye is not readily available. Studies on IR-820 (a close analog) loaded nanoparticles using an MTT assay on MCF-7 cells show concentration-dependent phototoxicity upon NIR laser irradiation.MTT assay on HeLa cells.
Cell Line MCF-7 (for IR-820 nanoparticles)HeLa[6]
Light Source NIR Laser (wavelength typically around 808 nm)830 nm laser[6]
Endpoint Cell ViabilityCell Viability[6]
Reported Phototoxicity Demonstrates photothermal and photodynamic effects, leading to apoptosis. Quantitative IC50 values for the free dye are not specified in the reviewed literature.A marked phototoxic effect was observed. At a concentration of 94 µM and an energy density of 99 J/cm², a statistically significant decrease in cell viability was detected 24 hours after irradiation.[6]
Mechanism of Cell Death Primarily apoptosis.[7]Apoptosis and ferroptosis.[8]

Note: The data for IR-820 is for the dye encapsulated in lipid-polymer composite nanoparticles, which may influence its phototoxic profile compared to the free dye. The ICG data is from an MTT assay, not the 3T3 NRU PT. Direct comparison should be made with caution due to differences in experimental setup.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)

This is the regulatory-accepted standard for in vitro phototoxicity testing.[1][2][3][4][5]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_irradiation Irradiation cluster_post_irradiation Post-Irradiation cluster_analysis Analysis seed Seed Balb/c 3T3 cells in 96-well plates incubate1 Incubate for 24h to form a monolayer seed->incubate1 prepare_conc Prepare serial dilutions of this compound incubate1->prepare_conc add_conc Add concentrations to duplicate plates prepare_conc->add_conc incubate2 Incubate for 1h add_conc->incubate2 irradiate Irradiate one plate with UVA light (e.g., 5 J/cm²) incubate2->irradiate dark Keep the second plate in the dark incubate2->dark replace_medium Replace treatment medium with culture medium irradiate->replace_medium dark->replace_medium incubate3 Incubate for 24h replace_medium->incubate3 nru_stain Add Neutral Red solution and incubate for 3h incubate3->nru_stain extract Extract Neutral Red from viable cells nru_stain->extract measure Measure absorbance at 540 nm extract->measure calculate Calculate IC50 values and Photo Irritation Factor (PIF) measure->calculate

Caption: Workflow of the 3T3 NRU Phototoxicity Test.

Key Steps:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.[5]

  • Treatment: Cells are treated with a range of concentrations of the test substance (e.g., this compound) in two separate plates.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark as a control.[2]

  • Neutral Red Uptake: After a 24-hour incubation period post-irradiation, cell viability is assessed by measuring the uptake of the neutral red dye.[3]

  • Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The ratio of the IC50 values (IC50 dark / IC50 irradiated) gives the Photo Irritation Factor (PIF). A PIF greater than 5 is generally considered indicative of phototoxic potential.

MTT Assay for Phototoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment & Irradiation cluster_post_irradiation Post-Irradiation cluster_analysis Analysis seed Seed cells (e.g., HeLa, A549) in 96-well plates incubate1 Allow cells to adhere overnight seed->incubate1 add_dye Add various concentrations of this compound incubate1->add_dye incubate2 Incubate for a defined period (e.g., 4h) add_dye->incubate2 irradiate Expose to NIR light (e.g., 808 nm laser) incubate2->irradiate replace_medium Replace with fresh medium irradiate->replace_medium incubate3 Incubate for 24-48h replace_medium->incubate3 add_mtt Add MTT reagent and incubate for 4h incubate3->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: Workflow of the MTT Phototoxicity Assay.

Key Steps:

  • Cell Seeding: Plate cells of a suitable line (e.g., HeLa, A549) in 96-well plates and allow them to attach.

  • Incubation with Photosensitizer: Treat the cells with various concentrations of this compound.

  • Irradiation: Expose the cells to a specific wavelength and dose of light (e.g., 808 nm NIR laser).

  • MTT Addition: After a post-irradiation incubation period, add MTT solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance to determine the percentage of viable cells relative to untreated controls.

Signaling Pathways in this compound Mediated Phototoxicity

The phototoxicity of near-infrared dyes like this compound is primarily mediated through the generation of reactive oxygen species (ROS) upon light activation.[8] This initiates a cascade of cellular events leading to cell death, predominantly through apoptosis.[7][9][10][11]

G cluster_trigger Initiation cluster_ros Effector Generation cluster_damage Cellular Damage cluster_apoptosis Apoptotic Cascade IR825 This compound Excited_IR825 Excited State this compound IR825->Excited_IR825 Absorption NIR_Light NIR Light (e.g., 808 nm) NIR_Light->Excited_IR825 ROS Reactive Oxygen Species (ROS) Excited_IR825->ROS Energy Transfer to O₂ Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER DNA DNA Damage ROS->DNA Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) ER->Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound phototoxicity.

Key Events in the Pathway:

  • Photoexcitation: this compound absorbs photons from the NIR light source, transitioning to an excited electronic state.

  • ROS Generation: The excited this compound transfers energy to molecular oxygen, generating highly reactive oxygen species such as singlet oxygen and superoxide (B77818) radicals.

  • Oxidative Stress and Cellular Damage: ROS induce oxidative damage to key cellular components, including mitochondria, the endoplasmic reticulum (ER), and DNA.

  • Initiation of Apoptosis: Mitochondrial damage leads to the release of cytochrome c, which activates the caspase cascade. ER stress can also trigger apoptotic pathways.

  • Execution of Apoptosis: Activated caspases, such as caspase-3 and -9, execute the programmed cell death process, leading to the demise of the cell.[9][11]

Conclusion

While this compound shows significant promise as a photothermal and photodynamic agent, a comprehensive understanding of its phototoxicity profile from standardized in vitro assays is still emerging. The available data suggests a mechanism involving ROS-mediated apoptosis. For a definitive assessment and comparison, further studies employing the 3T3 NRU phototoxicity test are warranted to establish quantitative IC50 and PIF values for the free dye. Researchers and drug developers should consider these factors when evaluating this compound for therapeutic applications.

References

A Comparative Guide to the Biodistribution of Near-Infrared Dyes in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research, near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging. Their ability to penetrate deep into tissues with minimal autofluorescence makes them ideal for tracking biological processes and evaluating the efficacy of therapeutic agents. Among these, heptamethine cyanine (B1664457) dyes have garnered significant attention. This guide provides a comparative analysis of the biodistribution of IR-825 and other commonly used NIR dyes, such as Indocyanine Green (ICG) and IR-783, in various animal models. The data presented is compiled from multiple biodistribution studies to aid researchers, scientists, and drug development professionals in selecting the appropriate imaging agent for their specific needs.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of IR-783 and ICG in major organs of mice at different time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized measure for comparison across different studies. While specific quantitative data for this compound was not extensively available in the reviewed literature, IR-783 serves as a representative heptamethine cyanine dye with similar structural and spectral properties.

Time Post-InjectionOrganIR-783 (%ID/g)ICG (%ID/g)Reference
6 hours LiverHigh AccumulationHigh Accumulation[1][2]
KidneyHigh AccumulationModerate Accumulation[1][2]
LungHigh AccumulationLow Accumulation[1]
HeartHigh AccumulationLow Accumulation[1]
SpleenModerate AccumulationModerate Accumulation[3]
TumorModerate AccumulationLow Accumulation[1]
24 hours LiverModerate AccumulationLow Accumulation[3]
KidneyModerate AccumulationLow Accumulation[3]
LungLow AccumulationNegligible[3]
HeartLow AccumulationNegligible[3]
SpleenLow AccumulationNegligible[3]
TumorHigh Accumulation Negligible[1][4]
80 hours All Vital OrgansClearedCleared[1][2]
TumorRetention of SignalCleared[1]

Key Observations:

  • Tumor Targeting: A significant advantage of IR-783 is its inherent ability to preferentially accumulate and be retained in tumor tissues over time, with peak accumulation observed around 24 hours post-injection.[1][4] In contrast, ICG, the only FDA-approved NIR dye for clinical use, exhibits rapid clearance and lacks tumor-targeting capabilities without conjugation to a targeting moiety.[2][5]

  • Organ Clearance: Both IR-783 and ICG are primarily cleared through the hepatobiliary system.[2][3] However, IR-783 shows a more prolonged retention in vital organs compared to the very rapid clearance of ICG.[1][2] By 80 hours, IR-783 is cleared from most vital organs, minimizing background signal for long-term tumor imaging.[1]

  • Alternative Dyes: Other heptamethine cyanine dyes, such as IR-820, also demonstrate utility in preclinical imaging, particularly for visualizing vascularity and inflammation.[6][7] Studies comparing IR-820 with ICG have shown that IR-820 exhibits greater stability both in vitro and in vivo.[8][9]

Experimental Protocols

The methodologies employed in biodistribution studies are crucial for the accurate interpretation of results. Below are typical experimental protocols for assessing the biodistribution of NIR dyes in animal models.

Animal Models:

  • Species: Athymic nude mice or other immunocompromised strains are commonly used for xenograft tumor models.[4] Healthy mice or rats are used for general biodistribution and pharmacokinetic studies.[10][11]

  • Tumor Models: Human cancer cell lines (e.g., prostate, cervical, breast) are implanted either subcutaneously or orthotopically to generate tumor xenografts.[1][4] Spontaneous tumor models in transgenic animals are also utilized.[1]

Dye Administration:

  • Formulation: Dyes are typically dissolved in a biocompatible solvent, such as a mixture of Cremophor EL, ethanol, and water, or in phosphate-buffered saline (PBS).

  • Dosage: The dosage varies depending on the dye and the study but is generally in the range of 0.35 to 10 nmol per 20g mouse.[1][4]

  • Route of Administration: Intravenous (i.v.) tail vein injection is the most common route for systemic biodistribution studies.[12] Intraperitoneal (i.p.) injections are also used.[1]

Imaging and Quantification:

  • In Vivo Imaging: Anesthetized animals are imaged at various time points using an in vivo imaging system (e.g., Kodak Imaging Station, IVIS Spectrum).[4][13] These systems are equipped with appropriate excitation and emission filters for the specific NIR dye.

  • Ex Vivo Organ Analysis: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.) are excised.[14] The fluorescence intensity of each organ is measured using the imaging system to quantify the dye distribution.[14][15]

  • Quantitative Analysis: The fluorescence signal from each organ is typically normalized to the weight of the tissue to obtain the %ID/g.[16] This allows for a standardized comparison of dye accumulation across different organs and animals.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo biodistribution study of a near-infrared dye.

Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Model (e.g., Tumor-bearing mouse) C Dye Administration (e.g., Intravenous Injection) A->C B NIR Dye Formulation (e.g., this compound in PBS) B->C D In Vivo Imaging (Time-course: 1h, 6h, 24h, 48h) C->D Imaging at multiple time points E Euthanasia and Organ Excision D->E Endpoint F Ex Vivo Organ Imaging E->F G Quantification of Fluorescence Signal F->G H Calculation of %ID/g (Normalized to tissue weight) G->H I Biodistribution Profile Generation H->I

Typical workflow for an in vivo biodistribution study of an NIR dye.

Signaling Pathways and Cellular Uptake

The preferential accumulation of certain heptamethine cyanine dyes like IR-783 in tumor cells is not fully elucidated but is thought to be related to the overexpression of organic anion transporting polypeptides (OATPs) on cancer cells.[12] This active transport mechanism facilitates the uptake and retention of the dye within the tumor microenvironment. Once inside the cancer cells, these dyes have been observed to localize in mitochondria and lysosomes.[12]

The diagram below illustrates the proposed mechanism of IR-783 uptake by cancer cells.

Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular Space IR783_ext IR-783 Dye OATP OATP Transporter IR783_ext->OATP Binding IR783_int IR-783 Dye OATP->IR783_int Transport Mitochondria Mitochondria IR783_int->Mitochondria Accumulation Lysosomes Lysosomes IR783_int->Lysosomes Accumulation

Proposed mechanism of IR-783 uptake and intracellular localization in cancer cells.

References

A Head-to-Head Comparison of IR-825 and ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes for in vivo imaging, the choice of the right contrast agent is paramount for achieving high-quality, reliable data. This guide provides an objective comparison of IR-825 and the widely used Indocyanine Green (ICG), supported by experimental data to inform your selection for preclinical imaging studies.

Indocyanine Green (ICG) has long been a staple in in vivo imaging, benefiting from its clinical approval and extensive characterization. However, emerging cyanine (B1664457) dyes like this compound offer potential advantages in specific applications. This guide delves into a detailed comparison of their spectral properties, stability, and in vivo performance to provide a clear, data-driven analysis.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the essential quantitative data for this compound and ICG.

PropertyThis compoundIndocyanine Green (ICG)
Maximum Absorption (λmax) ~780 nm~780 nm in blood/plasma
Maximum Emission (λem) ~830 nm[1]~810 - 830 nm in blood/plasma
Molar Extinction Coefficient (ε) Data not available~150,000 - 223,000 M⁻¹cm⁻¹ in blood/plasma
Fluorescence Quantum Yield (Φ) Lower than ICG (for IR-820 analog)[2]Low, dependent on solvent and binding to plasma proteins
In Vivo Stability Higher than ICG (for IR-820 analog)[2]Prone to degradation and aggregation in aqueous solutions
Clearance Primarily renal (when encapsulated in nanoparticles)[3]Primarily hepatic

In-Depth Analysis

Spectral Properties

Both this compound and ICG operate within the near-infrared (NIR) window, which is highly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. This compound exhibits a maximum excitation at approximately 780 nm and emission around 830 nm.[1] ICG, when bound to plasma proteins, has a similar absorption maximum at about 780 nm and an emission peak in the 810-830 nm range. The spectral profiles of both dyes are well-suited for commercially available in vivo imaging systems.

Stability and In Vivo Behavior

A significant drawback of ICG is its limited stability in aqueous solutions, where it is prone to aggregation and degradation, which can impact its fluorescent properties and biodistribution. A comparative study on IR-820, a close structural analog of this compound, demonstrated that it possesses improved in vitro and in vivo stability compared to ICG, with degradation half-times approximately double those of ICG under various conditions.[2] This enhanced stability could translate to longer imaging windows and more consistent signal intensity over time.

Regarding clearance, ICG is known for its rapid removal from circulation, primarily through the liver and biliary system. In contrast, studies on this compound encapsulated in nanoparticles have shown a tendency for renal excretion.[3] The clearance pathway of free this compound requires further investigation but is a critical factor for longitudinal studies and minimizing background signal.

Experimental Protocols

The successful application of these dyes in in vivo imaging relies on optimized experimental protocols. Below are generalized workflows for in vivo fluorescence imaging in mice.

In Vivo Fluorescence Imaging Protocol for ICG in Mice
  • Preparation of ICG Solution:

    • Dissolve ICG powder in sterile water or saline to create a stock solution.

    • Further dilute the stock solution with phosphate-buffered saline (PBS) or saline to the desired final concentration for injection. The final concentration should be prepared immediately before use to minimize aggregation.

  • Animal Model:

    • Use appropriate tumor-bearing or healthy mice for the study. Athymic nude mice are often preferred to reduce signal attenuation from fur.

  • Dye Administration:

    • Administer the ICG solution via intravenous (tail vein) injection.

    • A typical dosage ranges from 1 to 10 mg/kg body weight.

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic.

    • Place the mouse in a pre-clinical in vivo imaging system equipped for NIR fluorescence imaging.

    • Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr) to monitor the biodistribution and clearance of the dye.

    • Use appropriate excitation (e.g., 745 nm or 785 nm) and emission (e.g., 810-840 nm) filters.

  • Ex Vivo Imaging (Optional):

    • At the end of the in vivo imaging study, euthanize the mouse.

    • Excise tumors and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues to confirm the in vivo signal distribution and quantify dye accumulation.

In Vivo Fluorescence Imaging Protocol for this compound in Mice (Adapted from general cyanine dye protocols and nanoparticle studies)
  • Preparation of this compound Solution:

    • Dissolve this compound in a small amount of DMSO and then dilute with PBS or saline to the final desired concentration. Ensure the final DMSO concentration is safe for intravenous injection (typically <5% v/v).

  • Animal Model:

    • As with ICG, use a suitable mouse model for your research question.

  • Dye Administration:

    • Administer the this compound solution via intravenous (tail vein) injection.

    • A reported dosage for this compound conjugated to nanomicelles is 10 mg/kg.[1] The optimal dose for free this compound may need to be determined empirically.

  • In Vivo Imaging:

    • Follow the same procedure for anesthesia and positioning as for ICG imaging.

    • Acquire images at various time points post-injection. Given the potentially higher stability of this compound, longer time points (e.g., up to 72 hours or longer) may be informative.[1]

    • Use an excitation wavelength of approximately 780 nm and an emission filter centered around 830 nm.

  • Ex Vivo Imaging (Optional):

    • Perform ex vivo imaging of organs and tumors as described for ICG to validate in vivo findings.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams outline the key steps in a typical in vivo imaging experiment and the biodistribution pathways.

ExperimentalWorkflow Experimental Workflow for In Vivo Imaging cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis DyePrep Dye Preparation (this compound or ICG) Injection Intravenous Injection DyePrep->Injection AnimalPrep Animal Model Preparation AnimalPrep->Injection Anesthesia Anesthesia Injection->Anesthesia InVivoImaging In Vivo Imaging (Multiple Time Points) Anesthesia->InVivoImaging DataAcquisition Data Acquisition & Analysis InVivoImaging->DataAcquisition ExVivo Ex Vivo Organ Imaging (Optional) InVivoImaging->ExVivo Biodistribution Biodistribution Analysis DataAcquisition->Biodistribution ExVivo->Biodistribution

Caption: A generalized workflow for in vivo fluorescence imaging experiments.

BiodistributionPathways Comparative Biodistribution Pathways cluster_icg ICG cluster_ir825 This compound (Nanoparticle Encapsulated) ICG_injection IV Injection ICG_circulation Systemic Circulation (Rapid Clearance) ICG_injection->ICG_circulation ICG_liver Liver (Primary Accumulation) ICG_circulation->ICG_liver ICG_biliary Biliary Excretion ICG_liver->ICG_biliary IR825_injection IV Injection IR825_circulation Systemic Circulation (Potentially Longer Half-life) IR825_injection->IR825_circulation IR825_tumor Tumor Accumulation (EPR Effect) IR825_circulation->IR825_tumor IR825_kidney Kidneys IR825_circulation->IR825_kidney IR825_liver Liver IR825_circulation->IR825_liver IR825_renal Renal Excretion IR825_kidney->IR825_renal

Caption: A simplified diagram illustrating the primary biodistribution and clearance pathways for ICG and nanoparticle-encapsulated this compound.

Conclusion

ICG remains a valuable and well-characterized NIR fluorophore for in vivo imaging, particularly due to its clinical approval. However, its limitations, especially its suboptimal stability, present an opportunity for alternative dyes. This compound, and its analog IR-820, show promise with potentially enhanced stability, which could be advantageous for longitudinal studies requiring consistent fluorescence over extended periods.

The choice between this compound and ICG will ultimately depend on the specific requirements of the research application. For studies demanding high stability and potentially longer imaging windows, this compound may offer a superior alternative. However, for applications where clinical translatability is a primary concern, ICG remains the benchmark. Further head-to-head studies with free this compound are warranted to fully elucidate its pharmacokinetic profile and directly compare its performance with ICG in various in vivo models.

References

A Comparative Guide to IR-825 and IR-783 for Tumor Targeting and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of near-infrared (NIR) fluorescent dyes for cancer research, IR-825 and IR-783 have emerged as prominent agents for tumor targeting and imaging. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.

At a Glance: Key Performance Characteristics

PropertyThis compoundIR-783
Excitation Max (nm) ~825~776-782
Emission Max (nm) ~830-850~798-810
Tumor Uptake Mechanism Primarily Enhanced Permeability and Retention (EPR) effect when formulated in nanoparticles. Uptake mechanism of free dye is not well-documented.Primarily mediated by Organic Anion Transporting Polypeptides (OATPs).
Subcellular Localization Mitochondria and Endoplasmic Reticulum (when in nanomicelles).Mitochondria and Lysosomes.
Tumor Accumulation Peak 24 hours (for nanomicelle formulation).24 hours (for free dye).
Primary Application Photothermal therapy (PTT), often in nanoparticle formulations.In vivo imaging and fluorescence-guided surgery.

Data Presentation: A Quantitative Comparison

Quantitative data for the free, unconjugated this compound dye for in vivo tumor targeting is limited in publicly available literature, with most studies focusing on its use within nanoparticle formulations. In contrast, IR-783 has been more extensively characterized as a standalone targeting agent.

In Vivo Tumor Imaging and Biodistribution of IR-783
Cancer ModelTime Post-InjectionTumor-to-Background Ratio (TBR)Peak Tumor AccumulationReference
HT-29 Human Colorectal Cancer24 hMaintained high until 48 h24 h[1]
Cervical Cancer Xenografts24 hPositive imaging specifically in tumors24 h[2]

Delving into the Mechanisms: How They Target Tumors

The distinct tumor-targeting mechanisms of this compound and IR-783 are crucial for understanding their respective advantages and limitations.

IR-783: Active Targeting via OATPs

IR-783 exhibits an inherent tumor-targeting ability, which is primarily attributed to its recognition and transport by Organic Anion Transporting Polypeptides (OATPs) that are often overexpressed on the surface of cancer cells[4]. This active transport mechanism facilitates the selective accumulation of IR-783 in tumor tissues.

IR783_Uptake cluster_cell Cancer Cell IR783_extracellular IR-783 (Extracellular) OATP OATP Transporter IR783_extracellular->OATP Binds to IR783_intracellular IR-783 (Intracellular) OATP->IR783_intracellular Transports Mitochondria Mitochondria IR783_intracellular->Mitochondria Localizes in Lysosomes Lysosomes IR783_intracellular->Lysosomes Localizes in

Cellular uptake pathway of IR-783.

Upon entering the cancer cell, IR-783 localizes within the mitochondria and lysosomes[2][5][6]. This specific subcellular distribution can be leveraged for targeted therapies.

This compound: Leveraging the EPR Effect with Nanoparticles

The tumor-targeting mechanism of this compound is most prominently documented when it is encapsulated within or conjugated to nanoparticles[7]. In these formulations, the accumulation of this compound in tumors is largely driven by the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these nanoparticles to extravasate and be retained within the tumor microenvironment. When formulated as nanomicelles, this compound has been shown to localize in the mitochondria and endoplasmic reticulum of cancer cells[7].

IR825_EPR cluster_blood_vessel Leaky Tumor Vasculature cluster_tumor Tumor Microenvironment IR825_NP_blood This compound Nanoparticle (in circulation) IR825_NP_tumor This compound Nanoparticle (accumulated) IR825_NP_blood->IR825_NP_tumor Extravasation (EPR Effect) Cancer_Cell Cancer Cell IR825_NP_tumor->Cancer_Cell Uptake

Tumor targeting of this compound nanoparticles via the EPR effect.

Experimental Protocols: A Guide for in Vitro and in Vivo Studies

Detailed methodologies are essential for reproducible research. Below are summarized protocols for key experiments cited in the literature.

In Vitro Cellular Uptake

Objective: To assess the uptake of the near-infrared dye by cancer cells.

Protocol Summary (for IR-783):

  • Cell Culture: Plate cancer cells (e.g., HeLa, HT-29) in appropriate culture vessels and allow them to adhere overnight.

  • Dye Incubation: Prepare a working solution of IR-783 in cell culture medium (e.g., 2 µM to 50 µM) and incubate with the cells for a specified time (e.g., 4 hours)[1].

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Visualize cellular uptake using a fluorescence microscope with appropriate NIR filters[1]. For subcellular localization, co-staining with organelle-specific trackers (e.g., MitoTracker, LysoTracker) can be performed[2][5].

In Vivo Tumor Imaging

Objective: To evaluate the tumor-targeting and imaging capabilities of the dye in a preclinical animal model.

Protocol Summary (for IR-783):

  • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., HT-29) into immunocompromised mice[1][3].

  • Dye Administration: Once tumors reach a suitable size, intravenously inject a saline solution containing IR-783 (e.g., 0.8 mg/kg) into the tail vein of the mice[1].

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters[1].

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo fluorescence imaging to confirm dye distribution[1].

InVivo_Workflow Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Optimal Size Tumor_Implantation->Tumor_Growth Dye_Injection Intravenous Injection of NIR Dye Tumor_Growth->Dye_Injection InVivo_Imaging Whole-Body NIR Fluorescence Imaging (Time-course) Dye_Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Imaging of Tumor and Organs InVivo_Imaging->ExVivo_Imaging Data_Analysis Quantification of Tumor Uptake and TBR ExVivo_Imaging->Data_Analysis

General workflow for in vivo tumor imaging experiments.

Conclusion and Future Directions

Both this compound and IR-783 are valuable tools for cancer research, each with distinct characteristics. IR-783 stands out for its intrinsic tumor-targeting ability mediated by OATPs, making it a suitable candidate for straightforward in vivo imaging applications without the need for complex formulations. Its preferential accumulation in mitochondria and lysosomes also opens avenues for targeted therapies.

This compound, while less characterized in its free form, has demonstrated significant potential as a potent agent for photothermal therapy, particularly when incorporated into nanoparticle delivery systems that exploit the EPR effect. Its subcellular localization to the mitochondria and endoplasmic reticulum within these nanoparticles suggests a different mechanism of action compared to IR-783.

The choice between this compound and IR-783 will ultimately depend on the specific research question and experimental design. For researchers focused on non-invasive tumor imaging and exploring active targeting mechanisms, IR-783 presents a well-documented and effective option. For those interested in developing nanoparticle-based theranostics and leveraging photothermal therapy, this compound is a compelling choice.

Future research should aim to conduct direct, head-to-head comparative studies of these two dyes under identical experimental conditions to provide a more definitive assessment of their relative performance. Furthermore, a deeper investigation into the tumor-targeting capabilities and biodistribution of free this compound is warranted to fully understand its potential as a standalone imaging agent.

References

A Comparative Guide to IR-825 and Other Cyanine Dyes for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of cancer nanomedicine, photothermal therapy (PTT) has emerged as a promising minimally invasive treatment modality. Central to this approach is the selection of an effective photothermal agent capable of converting near-infrared (NIR) light into localized heat to ablate tumor cells. Cyanine (B1664457) dyes, a class of organic molecules with strong NIR absorption, are at the forefront of PTT research. This guide provides an objective comparison of IR-825 with other commonly used cyanine dyes—Indocyanine Green (ICG), IR-780, and IR-820—supported by experimental data to aid researchers in selecting the optimal agent for their therapeutic applications.

Performance Comparison of Cyanine Dyes

The efficacy of a photothermal agent is determined by several key parameters, including its photothermal conversion efficiency (PCE), photostability, and biological performance both in vitro and in vivo. The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.

DyePhotothermal Conversion Efficiency (PCE)Wavelength (nm)Notes
This compound-Cl 17.4%[1]808Data from a specific derivative. PCE can vary with the molecular structure and environment.
ICG ~10-30%808PCE is highly dependent on the solvent and aggregation state. Encapsulation in nanoparticles can enhance PCE.
IR-780 7.6 - 10.7%[2]808Generally exhibits lower PCE compared to other cyanine dyes but has a high singlet oxygen quantum yield, making it suitable for combined PTT/PDT.
IR-820 Not explicitly found in a comparative context with this compound, but generally considered to have similar or slightly lower photothermal generation than ICG.[3]808Praised for its higher stability compared to ICG.
DyePhotostabilityKey Findings
This compound ModerateEncapsulation in nanoparticles is often employed to improve photostability and prevent photobleaching upon repeated laser irradiation.[4]
ICG LowProne to degradation in aqueous solutions and upon light exposure, which limits its therapeutic efficacy.[5]
IR-780 Moderate to HighGenerally more photostable than ICG. Nanoparticle formulation significantly enhances its photostability.[6]
IR-820 HighDemonstrates significantly better photostability and thermal stability in aqueous solutions compared to ICG.[7]
DyeIn Vitro & In Vivo PerformanceKey Findings
This compound EffectiveNanoparticle formulations of this compound show excellent tumor uptake and effective tumor ablation in vivo under NIR irradiation.[4]
ICG Effective but LimitedAs an FDA-approved agent, it is widely used. However, its rapid clearance and poor stability necessitate encapsulation for effective PTT.[8][9] Cellular uptake is dependent on cell proliferation rate and occurs via clathrin-mediated endocytosis.[9]
IR-780 Highly EffectiveExhibits inherent tumor-targeting capabilities and can be used for both PTT and photodynamic therapy (PDT).[10][11]
IR-820 EffectiveShows significant cell growth inhibition at micromolar concentrations and more intense fluorescence signals in vivo compared to ICG after 24 hours.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in photothermal therapy research.

Measurement of Photothermal Conversion Efficiency (PCE)

The PCE of a photothermal agent is a measure of its ability to convert absorbed light energy into heat. A common method for its determination is as follows:

  • Sample Preparation: Prepare a solution of the cyanine dye (e.g., in water or PBS) at a known concentration in a quartz cuvette.

  • Laser Irradiation: Irradiate the solution with a continuous-wave NIR laser at the dye's maximum absorption wavelength (e.g., 808 nm) with a fixed power density (e.g., 1 W/cm²).

  • Temperature Monitoring: Record the temperature of the solution over time using a thermocouple probe until it reaches a steady state.

  • Cooling Curve: Turn off the laser and record the temperature as the solution cools down to room temperature.

  • Calculation: The PCE (η) is calculated using the following formula:

    η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

    where h is the heat transfer coefficient, A is the surface area of the container, Tmax is the maximum steady-state temperature, Tsurr is the ambient temperature, Q0 is the heat absorbed by the solvent, I is the laser power, and Aλ is the absorbance of the dye at the laser wavelength.

In Vitro Photothermal Therapy Assay

This assay evaluates the efficacy of the photothermal agent in killing cancer cells upon laser irradiation.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Incubation with Dye: Replace the culture medium with a fresh medium containing the cyanine dye or its nanoparticle formulation at various concentrations. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

  • Laser Irradiation: Wash the cells with PBS to remove the extracellular dye. Add fresh medium and irradiate the designated wells with an NIR laser (e.g., 808 nm, 1 W/cm²) for a specific duration (e.g., 5-10 minutes).

  • Cell Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard method such as the MTT assay.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Photothermal Tumor Ablation Study

This study assesses the therapeutic efficacy of the photothermal agent in a living animal model.

  • Tumor Model: Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice (e.g., BALB/c nude mice). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Administration of Dye: Intravenously inject the cyanine dye formulation into the tumor-bearing mice.

  • Biodistribution and Tumor Accumulation: At different time points post-injection, use an in vivo imaging system to monitor the fluorescence of the dye and determine the optimal time for laser treatment when the dye accumulation in the tumor is at its maximum.

  • Photothermal Therapy: At the optimal time point, irradiate the tumor region with an NIR laser (e.g., 808 nm, 1 W/cm²) for a specified duration (e.g., 10 minutes). Monitor the temperature of the tumor surface using an infrared thermal camera.[4]

  • Therapeutic Efficacy Evaluation: Monitor the tumor size and body weight of the mice for a set period (e.g., 14-21 days). At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess the extent of necrosis and apoptosis.

Visualizing the Mechanisms

To better understand the processes involved in cyanine dye-mediated photothermal therapy, the following diagrams illustrate the experimental workflow and the key signaling pathways of cell death.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Dye_Incubation Incubation with Cyanine Dye Cell_Culture->Dye_Incubation Laser_Irradiation_vitro NIR Laser Irradiation Dye_Incubation->Laser_Irradiation_vitro Viability_Assay Cell Viability Assay (e.g., MTT) Laser_Irradiation_vitro->Viability_Assay Tumor_Model Tumor Model Establishment Dye_Injection IV Injection of Cyanine Dye Tumor_Model->Dye_Injection Biodistribution Biodistribution Imaging Dye_Injection->Biodistribution Laser_Irradiation_vivo NIR Laser Irradiation Biodistribution->Laser_Irradiation_vivo Tumor_Ablation Tumor Growth Monitoring Laser_Irradiation_vivo->Tumor_Ablation Histology Histological Analysis Tumor_Ablation->Histology Start Start Start->Cell_Culture Start->Tumor_Model

Fig. 1: General experimental workflow for evaluating cyanine dyes in PTT.

PTT_Cell_Death_Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) NIR_Light NIR Light (e.g., 808 nm) Cyanine_Dye Cyanine Dye NIR_Light->Cyanine_Dye excites Heat Localized Hyperthermia Cyanine_Dye->Heat generates Mitochondrial_Stress Mitochondrial Stress Heat->Mitochondrial_Stress induces Membrane_Damage Cell Membrane Damage Heat->Membrane_Damage causes Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptotic_Bodies Formation of Apoptotic Bodies Caspase_Activation->Apoptotic_Bodies Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Inflammation Inflammatory Response Cell_Lysis->Inflammation

Fig. 2: Signaling pathways of PTT-induced cell death.

Conclusion

The choice of a cyanine dye for photothermal therapy is a critical decision that depends on the specific requirements of the research. This compound presents itself as a competent photothermal agent. While ICG is FDA-approved, its poor stability is a significant drawback. IR-780 offers the unique advantage of dual PTT and PDT action, and IR-820 stands out for its superior stability. For applications demanding high stability and effective heat generation, nanoparticle-formulated this compound and IR-820 are strong contenders. Ultimately, the selection should be guided by a thorough evaluation of the photophysical properties, stability, and biological efficacy in the context of the intended application. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these promising photothermal agents.

References

A Comparative Analysis of Photothermal Efficiency: IR-825 Dye vs. Gold Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of photothermal therapy (PTT), the selection of an efficient photothermal agent is paramount to achieving optimal therapeutic outcomes. Among the myriad of available agents, the organic near-infrared (NIR) dye IR-825 and inorganic gold nanorods have emerged as prominent candidates. This guide provides an objective comparison of their photothermal performance, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.

Quantitative Performance Comparison

The photothermal conversion efficiency (PCE) is a critical parameter for evaluating the effectiveness of a photothermal agent. The following table summarizes the key performance metrics for this compound and gold nanorods based on available literature. It is important to note that the PCE of these materials can vary significantly depending on their environment and physical characteristics.

ParameterThis compound DyeGold NanorodsKey Considerations
Photothermal Conversion Efficiency (PCE) Generally lower in its free form due to aggregation-caused quenching. Encapsulation in nanoparticles can significantly enhance PCE. For the similar IR-820 dye, encapsulation in PLGA nanoparticles showed a temperature increase from 6 to 20.4 °C compared to 3.7 to 19 °C for the free dye under the same conditions[1].High, with values often reported to be over 90%[2]. The PCE is highly dependent on the aspect ratio (length-to-width ratio) and the wavelength of the excitation laser[3][4][5][6].Direct comparison is challenging due to variations in experimental conditions across different studies.
Peak Absorbance Wavelength Typically in the NIR region, around 820 nm.Tunable throughout the NIR region (typically 600-1100 nm) by adjusting the nanorod aspect ratio[4][5].The tunability of gold nanorods offers greater flexibility in matching the excitation laser wavelength.
Photostability Prone to photobleaching upon prolonged laser irradiation, especially in aqueous solutions. Encapsulation can improve stability[7][8].Excellent photostability, capable of withstanding multiple cycles of laser irradiation without significant degradation.Gold nanorods offer superior stability for applications requiring repeated or prolonged light exposure.
Biocompatibility & Biodegradability As an organic molecule, it has the potential for biodegradation. However, the free dye can exhibit cytotoxicity.Generally considered biocompatible, but long-term retention and potential toxicity of gold nanoparticles in the body are subjects of ongoing research. They are not biodegradable.The choice depends on the desired in vivo fate of the agent.
Synthesis & Functionalization Chemical synthesis allows for precise molecular engineering and functionalization with targeting ligands.Well-established synthesis protocols allow for control over size and aspect ratio. Surface functionalization with various molecules is readily achievable.Both materials offer good opportunities for chemical modification to enhance targeting and other functionalities.

Factors Influencing Photothermal Efficiency

This compound Dye

The photothermal performance of this compound and similar indocyanine green (ICG) dyes is significantly influenced by their molecular environment. In aqueous solutions, these dyes have a strong tendency to form aggregates, which leads to fluorescence quenching and a reduction in their photothermal conversion efficiency.[7][8] Encapsulating the dye within nanoparticles, such as liposomes or polymeric micelles, can prevent this aggregation, thereby enhancing both their stability and photothermal output.[7][8][9][10][11]

Gold Nanorods

The photothermal efficiency of gold nanorods is intrinsically linked to their physical dimensions, specifically their aspect ratio. This ratio determines the position of the longitudinal surface plasmon resonance (LSPR) peak, which is the wavelength at which the nanorods most strongly absorb light.[4][5] By tuning the aspect ratio, the LSPR peak can be aligned with the wavelength of the excitation laser, maximizing light absorption and subsequent heat generation.[3][4][5][6] Studies have shown that smaller gold nanorods may exhibit higher photothermal conversion efficiency.[3]

Experimental Protocols

Accurate and reproducible measurement of photothermal conversion efficiency is crucial for comparing different agents. The following is a generalized protocol based on common methodologies reported in the literature.[2][12][13][14][15]

Measurement of Photothermal Conversion Efficiency (PCE)

Objective: To quantify the efficiency of a photothermal agent in converting absorbed light energy into heat.

Materials and Equipment:

  • Solution of the photothermal agent (this compound or gold nanorods) in a suitable solvent (e.g., deionized water).

  • Quartz cuvette.

  • NIR continuous-wave laser (e.g., 808 nm).

  • Optical fiber and power meter.

  • Thermocouple or infrared thermal imaging camera.

  • Magnetic stirrer (optional, for ensuring uniform temperature distribution).

  • Data acquisition system.

Procedure:

  • Sample Preparation: Prepare a solution of the photothermal agent with a known concentration and absorbance at the laser wavelength. A control sample containing only the solvent should also be prepared.

  • Experimental Setup:

    • Place the quartz cuvette containing the sample solution in a thermally insulated holder.

    • Position the tip of the thermocouple or the focus of the thermal camera in the center of the solution, ensuring it is not directly in the laser path. .

    • Align the laser beam to pass through the center of the cuvette.

    • Measure the incident laser power (P) using the power meter.

  • Heating Phase:

    • Record the initial temperature of the solution (T_amb).

    • Turn on the laser and start recording the temperature of the solution as a function of time until it reaches a steady-state maximum temperature (T_max).

  • Cooling Phase:

    • Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.

  • Data Analysis:

    • The photothermal conversion efficiency (η) is calculated using the following equation:

      η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]

      where:

      • h is the heat transfer coefficient.

      • A is the surface area of the container.

      • T_max is the maximum steady-state temperature.

      • T_amb is the ambient temperature.

      • Q_s is the heat absorbed by the solvent.

      • I is the incident laser power.

      • Aλ is the absorbance of the solution at the laser wavelength.

    • The term hA can be determined from the cooling phase data by plotting ln(θ) versus time, where θ = (T - T_amb) / (T_max - T_amb). The slope of the linear fit of this plot is equal to hA / (m * C_p), where m is the mass of the solution and C_p is its specific heat capacity.

Visualizing the Process and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.

Photothermal_Conversion_Process cluster_0 Light Interaction cluster_1 Energy Conversion cluster_2 Therapeutic Effect NIR_Laser NIR Laser Light PT_Agent Photothermal Agent (this compound or AuNRs) NIR_Laser->PT_Agent Absorption Excited_State Excited Electronic State Heat Heat Generation (Vibrational Relaxation) Excited_State->Heat Non-radiative Decay Temperature_Increase Local Temperature Increase Cell_Death Tumor Cell Apoptosis/Necrosis Temperature_Increase->Cell_Death Hyperthermia

Mechanism of Photothermal Therapy.

PCE_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Sample and Control Solutions B Calibrate Laser Power and Temperature Probe A->B C Record Initial Temperature B->C D Laser On: Record Heating Curve to T_max C->D E Laser Off: Record Cooling Curve D->E F Determine hA from Cooling Curve E->F G Calculate Photothermal Conversion Efficiency (η) F->G

Workflow for PCE Measurement.

References

Assessing the Targeting Specificity of IR-825 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted near-infrared (NIR) fluorescent probes is a critical area of research for advancing cancer imaging and therapy. Among the various NIR dyes, IR-825 has emerged as a promising candidate due to its favorable optical properties. This guide provides a comparative assessment of the targeting specificity of this compound conjugates against other commonly used NIR dye conjugates, supported by experimental data and detailed protocols.

Executive Summary

Ideal targeted NIR probes for cancer imaging and therapy should exhibit high accumulation at the tumor site while minimizing uptake in healthy tissues, leading to a high tumor-to-background ratio (TBR). This guide synthesizes available data on the in vivo performance of various NIR dye conjugates, with a focus on those targeted with cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides, which bind to αvβ3 integrins overexpressed on many tumor cells and neovasculature.

Comparison of In Vivo Targeting Specificity

The following tables summarize the quantitative data on the tumor uptake and biodistribution of various NIR dye conjugates from preclinical studies in mouse models.

Table 1: Tumor-to-Background Ratios (TBR) of cRGD-NIR Dye Conjugates

ConjugateTumor ModelTime Post-InjectionTumor-to-Background Ratio (TBR)Reference
cRGD-ZW800-1HT-29 (colorectal)4 h3.2 ± 0.5[1]
cRGD-ZW800-1HT-29 (colorectal)24 h3.8 ± 0.9[2]
cRGD-ZW800-1BxPC3 (pancreatic)4 h2.6 ± 0.2[2]
cRGD-ZW800-1BxPC3 (pancreatic)24 h2.2 ± 0.5[2]
IRDye800–c(KRGDf)M21 (melanoma, αvβ3-positive)Not Specified2.3[3]
Cy5.5–c(KRGDf)KS1767 (Kaposi's sarcoma)24 h5.5[3]

Table 2: Biodistribution of cRGD-NIR Dye and Radiolabeled Conjugates (% Injected Dose per Gram - %ID/g)

ConjugateTumor ModelTime Post-InjectionTumor (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Spleen (%ID/g)Muscle (%ID/g)Reference
89Zr-Df-[FK]2-3PEG4 (cRGD dimer)U87MG (glioblastoma)2 h4.72 ± 0.662.15 ± 0.294.41 ± 0.770.44 ± 0.080.26 ± 0.04[2]
89Zr-Df-[FK]2-3PEG4 (cRGD dimer)U87MG (glioblastoma)4 h4.47 ± 0.811.83 ± 0.243.23 ± 0.450.38 ± 0.050.23 ± 0.03[2]
111In(DOTA-2P4G-RGD4)U87MG (glioma)4 h12.1 ± 1.51.2 ± 0.216.2 ± 2.10.4 ± 0.10.5 ± 0.1[4]
64Cu-cRGD-SPIOU87MG (glioblastoma)48 h~3.5~15~5~10~0.5[5]
cRGD-ZW800F-[89Zr]Zr-DFOHT-29 (colorectal)4 h0.9 ± 0.11.2 ± 0.216.8 ± 8.60.2 ± 0.1Not Reported
cRGD-ZW800F-[89Zr]Zr-DFOHT-29 (colorectal)24 h0.8 ± 0.21.0 ± 0.18.6 ± 1.00.2 ± 0.0Not Reported

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of targeting specificity studies. Below are generalized protocols for key experiments cited in the literature.

In Vitro Cellular Uptake Assay

This assay quantifies the specific binding and internalization of the fluorescent conjugate into target cells.

Protocol:

  • Cell Culture: Culture tumor cells with high and low expression of the target receptor (e.g., αvβ3 integrin) in appropriate media.

  • Incubation: Seed cells in multi-well plates and incubate with varying concentrations of the NIR dye conjugate for a set period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound conjugate.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysate using a plate reader at the appropriate excitation and emission wavelengths for the specific NIR dye.

  • Protein Normalization: Determine the total protein concentration in each well to normalize the fluorescence signal.

  • Competition Assay (for specificity): In a parallel experiment, co-incubate the cells with the fluorescent conjugate and an excess of the unlabeled targeting ligand (e.g., free cRGD) to demonstrate receptor-specific binding. A significant reduction in fluorescence signal in the presence of the competitor indicates specific uptake.

In Vivo Biodistribution Study

This study determines the organ and tumor distribution of the NIR dye conjugate over time.

Protocol:

  • Animal Model: Utilize immunodeficient mice bearing subcutaneous or orthotopic tumors derived from a relevant human cancer cell line.

  • Injection: Intravenously inject a defined dose of the NIR dye conjugate into the tail vein of the mice.

  • Time Points: At various time points post-injection (e.g., 2, 4, 24, 48 hours), euthanize a cohort of mice.

  • Organ Harvesting: Dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, etc.).

  • Ex Vivo Imaging: Image the excised organs and tumors using an in vivo imaging system (IVIS) to visualize the fluorescence distribution.

  • Quantification:

    • Weigh each organ and tumor.

    • Homogenize the tissues.

    • Measure the fluorescence intensity of the homogenates using a fluorescence plate reader.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) by comparing the fluorescence to a standard curve of the injected conjugate.

Visualizations

Signaling Pathway of iRGD-Mediated Targeting

The internalizing RGD (iRGD) peptide enhances tumor penetration through a multi-step process.

Caption: iRGD peptide-mediated tumor targeting and penetration pathway.

Experimental Workflow for In Vivo Biodistribution

The following diagram illustrates the key steps in determining the biodistribution of a targeted NIR dye conjugate.

Biodistribution_Workflow Start Tumor-Bearing Mouse Model Injection Intravenous Injection of NIR-Dye Conjugate Start->Injection Time_Points Euthanasia at Pre-determined Time Points Injection->Time_Points Organ_Harvest Harvest Tumor and Major Organs Time_Points->Organ_Harvest ExVivo_Imaging Ex Vivo Fluorescence Imaging (e.g., IVIS) Organ_Harvest->ExVivo_Imaging Weighing Weigh Tissues Organ_Harvest->Weighing End Biodistribution Profile ExVivo_Imaging->End Qualitative Assessment Homogenization Homogenize Tissues Weighing->Homogenization Fluorescence_Measurement Measure Fluorescence of Homogenates Homogenization->Fluorescence_Measurement Calculation Calculate %ID/g Fluorescence_Measurement->Calculation Calculation->End

Caption: Workflow for in vivo biodistribution analysis of NIR conjugates.

Conclusion

The selection of a near-infrared dye for targeted cancer imaging and therapy has a significant impact on the in vivo performance of the conjugate. While this compound shows promise, the lack of direct quantitative comparative studies with other established dyes makes a definitive assessment of its targeting specificity challenging. The data presented for cRGD conjugates of other NIR dyes, such as ZW800-1, demonstrate the level of tumor accumulation and tumor-to-background ratios that can be achieved. Researchers developing this compound conjugates should aim to generate similar quantitative data to allow for objective comparison and to validate the targeting efficacy of their constructs. The provided experimental protocols and workflows offer a standardized approach for conducting such validation studies. Future head-to-head comparative studies are warranted to definitively position this compound within the landscape of targeted NIR probes.

References

Quantitative Analysis of IR-825 Uptake by Flow Cytometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dye IR-825 with other common alternatives for quantitative cellular uptake analysis using flow cytometry. It is intended for researchers, scientists, and drug development professionals seeking to employ NIR dyes for cellular imaging and analysis. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes experimental workflows.

Introduction to this compound and Near-Infrared Flow Cytometry

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with an excitation maximum around 805 nm and an emission maximum around 825 nm. The use of NIR dyes in flow cytometry offers significant advantages, including reduced autofluorescence from biological samples, leading to a better signal-to-noise ratio. Quantitative flow cytometry (QFCM) allows for the precise measurement of the number of fluorescent molecules per cell, providing standardized and reproducible data crucial for drug uptake studies and cellular mechanism investigations.

Comparison of this compound with Alternative NIR Dyes

The selection of an appropriate NIR dye is critical for successful flow cytometry experiments. Here, we compare the key characteristics of this compound with two widely used alternatives: Alexa Fluor 750 and Cyanine7 (Cy7).

FeatureThis compoundAlexa Fluor 750Cyanine7 (Cy7)
Excitation Max (nm) ~805~749[1]~750
Emission Max (nm) ~825~775[1]~776[2]
Relative Brightness ModerateHigh[3]High
Photostability ModerateHigh (Generally more photostable than Cy dyes)[4]Moderate (Prone to photobleaching)[2]
Solubility Soluble in organic solvents (e.g., DMSO)[5]Good water solubilityGood water solubility
Primary Application In vivo imaging, photothermal therapy, flow cytometryFlow cytometry, microscopy, in vivo imaging[1][6]Flow cytometry, microscopy[2]
Commercial Format PowderPowder, pre-conjugated to antibodiesPowder, pre-conjugated to antibodies

Note: The performance of these dyes can be cell-type and application-dependent. It is always recommended to perform initial optimization experiments.

Experimental Protocols

I. Protocol for Cellular Uptake of this compound

This protocol is adapted from methodologies used for the structurally similar dye, IR-780, and should be optimized for your specific cell line and experimental conditions.[5]

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell line of interest (e.g., cancer cell lines like PC-3 or 4T1)[5][7]

  • Flow cytometry tubes

  • Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate NIR detectors.

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to prepare a stock solution of 1 mM.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to a confluence of 70-80%.

    • Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Wash the cells once with complete culture medium by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining with this compound:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free culture medium to a final concentration of 1-20 µM. Note: The optimal concentration should be determined by titration for each cell line. A concentration of 20 µM has been shown to be effective for IR-780.[5]

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator. Note: An incubation time of 20 minutes has been found to be optimal for IR-780 uptake in PC-3 cells.[5] Uptake is time-dependent.[7]

    • Following incubation, wash the cells twice with 2 mL of ice-cold PBS to remove excess dye. Centrifuge at 300 x g for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Acquire data on a flow cytometer equipped with a red laser for excitation (e.g., 633 nm or 640 nm) and a detector suitable for NIR emission (e.g., a 780/60 nm bandpass filter).

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Include an unstained cell sample as a negative control to set the baseline fluorescence.

II. Protocol for Quantitative Analysis using MESF Beads

To obtain quantitative data on dye uptake, calibration beads with known Molecules of Equivalent Soluble Fluorophore (MESF) values are used.

Materials:

  • MESF calibration beads for the NIR range (ensure they are compatible with your flow cytometer's laser and filter configuration).

  • Stained cell samples (from Protocol I).

  • Unstained cell sample.

  • Flow cytometer analysis software.

Procedure:

  • Instrument Setup:

    • Use the unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population.

    • Adjust the NIR detector voltage so that the brightest MESF bead population is within the linear range of detection and not off-scale.

  • Acquisition of MESF Beads:

    • Vortex the MESF beads thoroughly before use.

    • Acquire data for the MESF bead populations using the same instrument settings as for the cell samples.

  • Data Analysis:

    • Gate on the singlet bead populations for each MESF level.

    • Determine the median fluorescence intensity (MFI) for each bead population.

    • Create a standard curve by plotting the MFI of each bead population against its corresponding MESF value. This will typically be a linear regression.

    • Determine the MFI of your stained cell samples.

    • Use the standard curve to convert the MFI of your cell samples into MESF values. This provides a quantitative measure of the number of this compound molecules taken up per cell.[8][9]

Visualization of Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis A Prepare 1 mM this compound stock in DMSO C Dilute this compound to 1-20 µM in serum-free medium A->C B Culture and harvest cells (1x10^6 cells/mL) D Incubate cells with this compound (15-60 min at 37°C) B->D C->D E Wash cells twice with ice-cold PBS D->E F Resuspend cells in PBS E->F G Acquire data on flow cytometer F->G

Figure 1. Workflow for cellular staining with this compound.

qfcm_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Acquire MESF beads data C Determine Median Fluorescence Intensity (MFI) for each bead population A->C B Acquire stained cell data E Determine MFI of stained cell population B->E D Plot MFI vs. MESF values to create a standard curve C->D F Convert cell MFI to MESF using the standard curve D->F E->F

Figure 2. Workflow for quantitative analysis using MESF beads.

References

A Comparative Guide to Histological Analysis of Tissues Following IR-825 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histological outcomes of IR-825-mediated photothermal therapy (PTT) with other common photothermal agents. It is designed to offer an objective overview of performance, supported by experimental data, to aid in the selection and evaluation of photothermal therapeutic strategies.

Introduction to this compound Photothermal Therapy

This compound is a near-infrared (NIR) cyanine (B1664457) dye that has gained significant attention as a photothermal agent.[1] Its strong absorbance in the NIR region (around 825 nm) allows for deep tissue penetration of light, enabling the targeted thermal ablation of tumor cells. Upon excitation with an NIR laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cell death. The primary mechanisms of cell death induced by PTT are apoptosis and necrosis, the balance of which can be influenced by the intensity and duration of the heat treatment.[2][3] Histological analysis is a crucial tool for evaluating the efficacy and understanding the mechanism of action of this compound PTT by visualizing and quantifying the extent of tissue damage, cell proliferation, and apoptosis.

Mechanism of this compound Photothermal Therapy

The workflow of this compound photothermal therapy involves the systemic or local administration of the this compound agent, its accumulation in the target tissue (often enhanced by nanoparticle encapsulation), and subsequent irradiation with a near-infrared laser. The absorbed light energy is converted into heat, leading to a localized temperature increase that induces cellular damage and death.

PTT_Mechanism cluster_administration Administration & Accumulation cluster_irradiation Photothermal Effect cluster_cellular_response Cellular Response A This compound Administration (Systemic/Local) B Accumulation in Target Tissue A->B C NIR Laser Irradiation (~825 nm) B->C D Light Absorption by this compound C->D E Heat Generation (Hyperthermia) D->E F Cellular Damage E->F G Apoptosis / Necrosis F->G Histology_Workflow cluster_staining Histological Staining A Tumor Excision Post-PTT B Fixation & Paraffin Embedding A->B C Sectioning B->C D H&E Staining (Morphology, Necrosis) C->D E TUNEL Assay (Apoptosis) C->E F Ki-67 Staining (Proliferation) C->F G Microscopy & Image Analysis D->G E->G F->G H Quantitative Data Extraction G->H Cell_Death_Pathways cluster_stimulus Stimulus cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) IR825_PTT This compound + NIR Light (Hyperthermia) Intrinsic Intrinsic Pathway (Mitochondrial) IR825_PTT->Intrinsic Mild Heat Extrinsic Extrinsic Pathway (Death Receptor) IR825_PTT->Extrinsic Mild Heat Membrane_Damage Plasma Membrane Damage IR825_PTT->Membrane_Damage High Heat Caspase Caspase Activation Intrinsic->Caspase Extrinsic->Caspase Apoptotic_Body Apoptotic Body Formation Caspase->Apoptotic_Body Cell_Swelling Cell Swelling & Lysis Membrane_Damage->Cell_Swelling Inflammation Inflammation Cell_Swelling->Inflammation

References

Safety Operating Guide

Proper Disposal of IR-825: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of the near-infrared fluorescent dye, IR-825 (CAS No. 1558079-49-4), ensuring compliance and laboratory safety.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations may vary.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of the powder form by handling it in a well-ventilated area or a fume hood.

Storage:

  • Store this compound in a cool, dry, and dark place.[2][3]

  • Recommended short-term storage is at 0-4°C and long-term storage at -20°C.[2][3]

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste should be conducted systematically to ensure safety and environmental protection.

Step 1: Waste Segregation

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS guidelines.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

Step 2: Container Labeling

  • Properly label all waste containers with the words "Hazardous Waste" (as a best practice for all chemical waste), the full chemical name ("this compound"), the CAS number (1558079-49-4), and the accumulation start date.[4][5][6][7][8]

  • Indicate the physical state of the waste (solid or liquid) and list all components of a mixture, including solvents and their approximate concentrations.[6][9]

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • Ensure containers are kept closed except when adding waste.[10][11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

Step 4: Scheduling Waste Pickup

  • Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[9]

Decontamination:

  • For non-disposable items like glassware, decontaminate by washing thoroughly with an appropriate solvent (such as ethanol (B145695) or acetone, depending on the solute) followed by soap and water. Collect the initial rinsate as chemical waste.

Quantitative Data Summary

ParameterGuidelineSource
Storage Temperature (Short-term) 0 - 4 °C[2][3]
Storage Temperature (Long-term) -20 °C[2][3]
Satellite Accumulation Area Limit 55 gallons[10]
Partially Filled Container Storage Limit Up to 1 year[9]

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocols generating this compound waste should incorporate these disposal steps into their methodology to ensure a seamless and safe workflow from experiment initiation to waste disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

IR825_Disposal_Workflow start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipette Tips) waste_type->sharps_waste Sharps solid_container Place in a Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Place in a Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Place in a Designated Sharps Container sharps_waste->sharps_container store_waste Store in Satellite Accumulation Area (SAA) solid_container->store_waste liquid_container->store_waste sharps_container->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Disposed of by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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